molecular formula C25H42N7O18P3S B1221546 3-Carboxypropyl-CoA

3-Carboxypropyl-CoA

Cat. No.: B1221546
M. Wt: 853.6 g/mol
InChI Key: PDZSKLWSGCQECH-CITAKDKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxypropyl-coenzyme A (3-Carboxypropyl-CoA) is a specialized coenzyme A (CoA) thioester derivative that serves as a crucial intermediate and tool in metabolic research. As a coenzyme, CoA and its esters are fundamental cosubstrates in a vast array of enzymatic reactions, central to energy metabolism and the synthesis and oxidation of fatty acids . The unique structure of CoA, which includes a thiol group (-SH), allows it to form thioesters with carboxylic acids like the 3-carboxypropyl moiety, creating activated acyl groups that can be readily transferred in biochemical pathways . This compound is valued by researchers for investigating enzymatic mechanisms within acyl-CoA metabolism. It is particularly relevant in studies of biotin-dependent carboxylases, a class of enzymes that carboxylate various acyl-CoA substrates, playing pivotal roles in fatty acid metabolism, amino acid metabolism, and other cellular processes . The this compound structure suggests its potential applicability in probing metabolic pathways involving related C4-dicarboxylic acids. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or personal use. This classification means the product has not been validated or approved for in vitro diagnostic examinations and is exclusively tailored for laboratory research applications, in accordance with regulatory frameworks . Researchers are responsible for ensuring their use of this material complies with all applicable regulations and is confined to non-diagnostic, scientific investigation.

Properties

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]butanoic acid

InChI

InChI=1S/C25H42N7O18P3S/c1-25(2,20(37)23(38)28-6-5-15(33)27-7-9-54-8-3-4-16(34)35)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,36-37H,3-11H2,1-2H3,(H,27,33)(H,28,38)(H,34,35)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

PDZSKLWSGCQECH-CITAKDKDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCCC(=O)O)O

Synonyms

3-carboxypropyl-CoA
3-carboxypropyl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

The Metabolic Enigma of 3-Carboxypropyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding and proposed metabolic significance of 3-Carboxypropyl-CoA. While a dedicated metabolic pathway for this molecule is not yet fully elucidated, this document synthesizes available data on structurally related metabolites, particularly glutaryl-CoA, to propose a hypothetical metabolic framework. This guide is intended for researchers, scientists, and drug development professionals investigating novel metabolic pathways and their implications in health and disease. We present available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of the proposed metabolic context to facilitate further research in this nascent field.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and amino acid degradation. While many acyl-CoA species have been extensively studied, the metabolic role of this compound remains largely unexplored. This document aims to bridge this knowledge gap by providing a technical resource that consolidates the limited available information and proposes a scientifically grounded, hypothetical metabolic pathway for this compound.

Based on its structural similarity to glutaryl-CoA, an intermediate in the catabolism of lysine and tryptophan, it is hypothesized that this compound may be a substrate for enzymes involved in this pathway, particularly Glutaryl-CoA Dehydrogenase (GCDH). Deficiencies in GCDH lead to the genetic disorder Glutaric Aciduria Type I (GA1), characterized by the accumulation of glutaric and 3-hydroxyglutaric acids.[1][2] Investigating the metabolism of this compound could therefore provide new insights into the pathophysiology of GA1 and other metabolic disorders.

This guide will cover the proposed metabolic pathway of this compound, quantitative data for related compounds, detailed experimental protocols that can be adapted for its study, and visual diagrams to illustrate the proposed metabolic relationships.

Proposed this compound Metabolic Pathway

Due to the lack of direct evidence for a specific this compound metabolic pathway, we propose a hypothetical pathway centered around the activity of Glutaryl-CoA Dehydrogenase (GCDH) and other acyl-CoA dehydrogenases.

Biosynthesis of this compound

The enzymatic synthesis of this compound in biological systems has not been described. It is plausible that it could be formed from the activation of glutaric acid semialdehyde or a related dicarboxylic acid by a CoA ligase. Alternatively, it could arise as a side product of other metabolic reactions. Chemical synthesis provides a viable route for obtaining this compound for experimental studies.

Catabolism of this compound

We hypothesize that this compound is primarily catabolized by mitochondrial Glutaryl-CoA Dehydrogenase (GCDH). GCDH is a flavin-dependent enzyme that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[3] Studies on the substrate specificity of GCDH have shown that it can accommodate alternative substrates with modifications at the γ-position of glutaryl-CoA.[4][5] Given that this compound is an isomer of glutaryl-CoA, it is a strong candidate for being a substrate for GCDH.

The proposed reaction is the dehydrogenation of this compound to yield a corresponding enoyl-CoA species. The fate of this product is currently unknown and warrants further investigation.

Proposed this compound Catabolism This compound This compound Enoyl-CoA product Enoyl-CoA product This compound->Enoyl-CoA product  FAD -> FADH2 GCDH Glutaryl-CoA Dehydrogenase (GCDH) GCDH->Enoyl-CoA product

Proposed catabolism of this compound by GCDH.

Quantitative Data

Direct quantitative data for this compound, such as cellular concentrations and enzyme kinetic parameters, are not currently available in the scientific literature. However, data for the structurally related and metabolically relevant glutaryl-CoA and its processing enzyme, GCDH, can serve as a valuable reference point for future studies.

Table 1: Kinetic Parameters of Human Glutaryl-CoA Dehydrogenase (GCDH) with Glutaryl-CoA and Alternate Substrates
SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Glutaryl-CoA3.813.53.6 x 10⁶[6]
4-Nitrobutyryl-CoA14.50.241.7 x 10⁴[4][6]
Hexanoyl-CoA5.010.02.0 x 10⁶[4]
5-Hexenoyl-CoA6.08.01.3 x 10⁶[4]

Note: These values provide a baseline for designing experiments to determine the kinetic parameters of GCDH with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be adapted to study the this compound metabolic pathway.

Chemical Synthesis of this compound

The synthesis of acyl-CoA thioesters can be achieved through several chemical methods. A common approach involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A.[7][8]

Protocol: Synthesis of Acyl-CoAs via Mixed Anhydride Method

  • Materials:

    • 3-Carboxypropionic acid (Glutaric anhydride can be a starting point)

    • Ethyl chloroformate

    • Triethylamine (TEA)

    • Coenzyme A (lithium salt)

    • Anhydrous tetrahydrofuran (THF)

    • Argon or Nitrogen gas

    • HPLC for purification

  • Procedure:

    • Dissolve 3-carboxypropionic acid in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

    • In a separate flask, dissolve Coenzyme A (lithium salt) in water and adjust the pH to ~7.5 with a suitable buffer.

    • Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting this compound by preparative reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

The activity of GCDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. This assay can be adapted to test the activity of GCDH with this compound as a substrate.[9]

Protocol: Spectrophotometric Assay of GCDH Activity

  • Materials:

    • Purified recombinant human GCDH

    • This compound (synthesized as per protocol 4.1)

    • Glutaryl-CoA (as a positive control)

    • Potassium phosphate buffer (pH 7.8)

    • Ferrocenium hexafluorophosphate (FcPF₆) or other suitable electron acceptor

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer and the electron acceptor (e.g., 100 µM FcPF₆).

    • Equilibrate the reaction mixture to 30°C.

    • Add a known amount of purified GCDH to the reaction mixture.

    • Initiate the reaction by adding the substrate (this compound or glutaryl-CoA) at various concentrations.

    • Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for FcPF₆).

    • Calculate the initial reaction rates from the linear portion of the absorbance change over time.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.

GCDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer + Electron Acceptor) B Equilibrate to 30°C A->B C Add Purified GCDH B->C D Initiate with Substrate (this compound) C->D E Monitor Absorbance Change D->E F Calculate Initial Rates E->F G Determine Km and Vmax F->G

Workflow for the GCDH activity assay.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[10][11][12]

Protocol: LC-MS/MS Quantification of Short-Chain Acyl-CoAs

  • Sample Preparation:

    • Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Extract metabolites using a cold extraction solution (e.g., 10% trichloroacetic acid or 2.5% 5-sulfosalicylic acid in water).[10]

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solution for accurate quantification.

    • Centrifuge the samples to pellet proteins and debris.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a reverse-phase C18 column.

      • Employ an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve retention of the polar acyl-CoAs.

      • Develop a gradient elution method to separate the acyl-CoAs.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the fragment resulting from the neutral loss of the acyl group or a fragment of the CoA moiety).

      • Optimize the collision energy and other MS parameters for the specific transition of this compound.

  • Data Analysis:

    • Generate a standard curve using synthesized this compound of known concentrations.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis SP1 Quench Metabolism SP2 Metabolite Extraction (with Internal Standard) SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Collect Supernatant SP3->SP4 LC Liquid Chromatography (Reverse Phase, Ion-Pairing) SP4->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS DA2 Quantify Analyte MS->DA2 DA1 Generate Standard Curve DA1->DA2

Workflow for LC-MS/MS quantification of this compound.

Conclusion and Future Directions

The metabolic role of this compound is a compelling area for future research. While direct evidence for its metabolic pathway is currently lacking, the structural analogy to glutaryl-CoA provides a strong foundation for a hypothetical framework involving Glutaryl-CoA Dehydrogenase. This technical guide has provided a synthesis of the available information, proposed a testable hypothesis, and detailed the experimental protocols necessary to investigate this emerging area of metabolism.

Future research should focus on:

  • Definitive identification of enzymes that synthesize and degrade this compound.

  • Measurement of cellular and tissue concentrations of this compound under various physiological and pathological conditions.

  • Investigation of the potential role of this compound in the pathophysiology of Glutaric Aciduria Type I and other metabolic disorders.

  • Elucidation of the downstream metabolic fate of the products of this compound catabolism.

By addressing these questions, the scientific community can unravel the metabolic significance of this compound and its potential implications for human health and disease.

References

The Cellular Discovery of 3-Carboxypropyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of 3-Carboxypropyl-CoA, a key intermediate in the ω-oxidation and subsequent β-oxidation of fatty acids. This document is intended for researchers, scientists, and drug development professionals interested in fatty acid metabolism and related therapeutic areas. We will delve into the metabolic pathways involving this compound, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for its study. Visualizations of the relevant pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

The discovery of this compound is intrinsically linked to the elucidation of alternative pathways of fatty acid metabolism, specifically the ω-oxidation pathway. Unlike the primary β-oxidation pathway, which occurs in the mitochondria, ω-oxidation is initiated in the endoplasmic reticulum and provides a mechanism for the metabolism of fatty acids, particularly when β-oxidation is impaired.[1][2] This process generates dicarboxylic acids, which are then further metabolized via β-oxidation in both peroxisomes and mitochondria.[2][3] this compound emerges as a transient but crucial intermediate in the mitochondrial β-oxidation of these dicarboxylic acids. Its identification and characterization have been pivotal in understanding the metabolic flux and interplay between different cellular compartments in lipid metabolism.

Metabolic Pathways Involving this compound

This compound is primarily generated through two key metabolic processes: the ω-oxidation of fatty acids and the subsequent β-oxidation of the resulting dicarboxylic acids.

ω-Oxidation of Fatty Acids

The ω-oxidation pathway is a three-step process that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[4][5] It acts on medium-chain fatty acids (10-12 carbons) and becomes more significant when β-oxidation is defective.[1]

  • Hydroxylation: A hydroxyl group is introduced at the ω-carbon (the carbon furthest from the carboxyl group) of a fatty acid by a mixed-function oxidase system involving cytochrome P450.[4][5]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[4]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[4]

omega_oxidation Fatty_Acid Fatty Acid omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_Fatty_Acid Cytochrome P450 (Mixed-function oxidase) omega_Aldehyde_Fatty_Acid ω-Aldehyde Fatty Acid omega_Hydroxy_Fatty_Acid->omega_Aldehyde_Fatty_Acid Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid omega_Aldehyde_Fatty_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase dicarboxylic_acid_beta_oxidation Adipyl_CoA Adipyl-CoA (6-carbon dicarboxylyl-CoA) Three_Carboxypropyl_CoA This compound Adipyl_CoA->Three_Carboxypropyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Glutaryl_CoA Glutaryl-CoA (5-carbon dicarboxylyl-CoA) Three_Carboxypropyl_CoA->Glutaryl_CoA Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Glutaryl-CoA Dehydrogenase lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Harvest Cell Harvest Quenching Metabolic Quenching (Cold TCA) Cell_Harvest->Quenching Lysis Cell Lysis (Sonication) Quenching->Lysis Deproteinization Deproteinization (Centrifugation) Lysis->Deproteinization LC_Separation Reverse-Phase LC Separation Deproteinization->LC_Separation Supernatant ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification

References

An In-depth Technical Guide on 3-Carboxypropyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboxypropyl-Coenzyme A (3-Carboxypropyl-CoA) is a thioester derivative of Coenzyme A. While not a central metabolite in the primary energy-yielding pathways, its structure suggests a potential role in dicarboxylic acid metabolism and as a substrate for enzymes with broad specificity. This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. It further details hypothetical metabolic pathways and experimental protocols for its synthesis and analysis, based on established methodologies for similar acyl-CoA molecules. This document aims to serve as a foundational resource for researchers investigating the biological roles of less-common acyl-CoA thioesters and their potential implications in metabolic regulation and drug development.

Structure and Physicochemical Properties

This compound is an acyl-CoA molecule where the acyl group is a four-carbon dicarboxylic acid, glutaric acid, attached to the thiol group of Coenzyme A.

Chemical Structure

The structure of this compound consists of a β-mercaptoethylamine unit linked to pantothenic acid, which is in turn attached to a 3'-phosphorylated adenosine diphosphate (ADP) moiety. The 3-carboxypropyl group is linked via a thioester bond to the sulfhydryl group of the β-mercaptoethylamine.

IUPAC Name: 4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]butanoic acid[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from its chemical structure.

PropertyValueReference
Molecular Formula C25H42N7O18P3S[1]
Molecular Weight 853.6 g/mol [1]
Exact Mass 853.15198968 Da[1]
XLogP3 -5.5[1]
Hydrogen Bond Donor Count 12[1]
Hydrogen Bond Acceptor Count 25[1]
Rotatable Bond Count 22[1]
Topological Polar Surface Area 409 Ų[1]

Hypothetical Biological Roles and Metabolic Pathways

While this compound is not a well-documented intermediate in major metabolic pathways, its structure as a dicarboxylic acyl-CoA suggests potential involvement in the metabolism of dicarboxylic acids. Dicarboxylic acids can be formed through the ω-oxidation of fatty acids and are subsequently metabolized via β-oxidation.

Potential Role in Dicarboxylic Acid Metabolism

The metabolism of dicarboxylic acids typically involves their activation to CoA thioesters. It is plausible that this compound (as glutaryl-CoA) is an intermediate in the β-oxidation of longer-chain dicarboxylic acids. This process would involve a series of enzymatic reactions including dehydrogenation, hydration, and thiolytic cleavage.

Below is a diagram illustrating a hypothetical pathway for the formation and subsequent degradation of this compound within the context of dicarboxylic acid metabolism.

Dicarboxylic_Acid_Metabolism cluster_peroxisome Peroxisome / Mitochondrion Long-chain dicarboxylic acid Long-chain dicarboxylic acid Dicarboxylyl-CoA Dicarboxylyl-CoA Long-chain dicarboxylic acid->Dicarboxylyl-CoA Acyl-CoA Synthetase This compound\n(Glutaryl-CoA) This compound (Glutaryl-CoA) Dicarboxylyl-CoA->this compound\n(Glutaryl-CoA) β-oxidation cycles Crotonyl-CoA Crotonyl-CoA This compound\n(Glutaryl-CoA)->Crotonyl-CoA Glutaryl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Crotonyl-CoA->Acetyl-CoA Further β-oxidation Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis A Glutaric Acid + Acetic Anhydride B Reflux A->B C Purification B->C D Glutaric Anhydride + Coenzyme A C->D Glutaric Anhydride E Acyl-CoA Synthetase D->E F Incubation & Monitoring (HPLC) E->F G Purification (SPE/HPLC) F->G H H F->H This compound G->H

References

The Enigmatic Role of 3-Carboxypropyl-CoA in Fatty Acid Metabolism: A Pivot to the Well-Defined Pathway of Glutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the role of 3-Carboxypropyl-CoA in fatty acid metabolism have revealed a significant lack of direct scientific literature and experimental evidence supporting its involvement in this pathway. Extensive database searches did not yield established enzymatic reactions, metabolic pathways, or quantitative data linking this compound to fatty acid oxidation or synthesis. However, the structurally analogous molecule, glutaryl-Coenzyme A (glutaryl-CoA), is a well-characterized intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Deficiencies in the metabolism of glutaryl-CoA lead to the serious inherited metabolic disorder, glutaric aciduria type I (GA-I).

This technical guide will, therefore, pivot to provide a comprehensive overview of glutaryl-CoA metabolism. This serves as a scientifically grounded proxy to the initial query, offering valuable insights into the biochemistry of a closely related dicarboxylic acyl-CoA. This guide will detail the established metabolic pathway of glutaryl-CoA, the enzymatic properties of glutaryl-CoA dehydrogenase, the pathophysiology of GA-I, and the experimental protocols utilized in its study and diagnosis. This information provides a robust framework for understanding the metabolism of short-chain dicarboxylic acyl-CoAs and may offer a theoretical basis for considering the potential, albeit currently undocumented, metabolic fate of this compound.

Glutaryl-CoA: A Central Intermediate in Amino Acid Catabolism

Glutaryl-CoA is a key metabolic intermediate formed during the breakdown of the essential amino acids L-lysine and L-tryptophan, as well as L-hydroxylysine.[1][2] This metabolic pathway occurs within the mitochondrial matrix.[3]

The degradation of L-lysine and L-tryptophan converges at the formation of α-ketoadipate, which is subsequently converted to glutaryl-CoA.[1][4] The final steps of lysine degradation leading to glutaryl-CoA involve a series of enzymatic reactions that ultimately yield this five-carbon dicarboxylic acid thioester.[1]

The Glutaryl-CoA Dehydrogenase (GCDH) Reaction

The primary metabolic fate of glutaryl-CoA is its oxidative decarboxylation to crotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][5] GCDH is a flavin adenine dinucleotide (FAD)-dependent enzyme that belongs to the acyl-CoA dehydrogenase family.[3][6] The reaction proceeds as follows:

Glutaryl-CoA + FAD → Crotonyl-CoA + CO₂ + FADH₂

The crotonyl-CoA produced can then enter the fatty acid β-oxidation pathway, ultimately being metabolized to acetyl-CoA, which can enter the citric acid cycle for energy production.[1]

Pathophysiology: Glutaric Aciduria Type I (GA-I)

A deficiency in the GCDH enzyme, caused by mutations in the GCDH gene, leads to the autosomal recessive disorder glutaric aciduria type I (GA-I).[7][8] This deficiency results in the accumulation of glutaryl-CoA and its metabolic byproducts, glutaric acid and 3-hydroxyglutaric acid, in various tissues and body fluids.[5][7][9]

The accumulation of these metabolites is neurotoxic, particularly affecting the basal ganglia.[9] This can lead to severe neurological damage, often triggered by metabolic stress such as infections or fever, resulting in acute encephalopathic crises.[7] Clinical features can include macrocephaly, dystonia, and spasticity.[8][9]

Quantitative Data in Glutaryl-CoA Metabolism and GA-I

The study of glutaryl-CoA metabolism and GA-I has generated significant quantitative data, crucial for understanding the enzyme kinetics and for the diagnosis and monitoring of the disease.

ParameterValueOrganism/ConditionsReference
GCDH Enzyme Kinetics
Km for glutaryl-CoA4.7 µMHuman (pH 6.5)[10]
Km for glutaryl-CoA5.5 µMHuman (pH 7.5)[10]
Km for glutaryl-CoA8.1 µMHuman (pH 7.6)[10]
Km for glutaryl-CoA34.0 µMHuman (pH 8.5)[10]
Metabolite Levels in GA-I
Urinary Glutaric Acid≥100 mmol/mol creatinine (High excretors)Human (GA-I)[11]
Urinary Glutaric Acid<100 mmol/mol creatinine (Low excretors)Human (GA-I)[11]
Urinary 3-Hydroxyglutaric AcidElevated (diagnostic marker)Human (GA-I)[12]
Blood Acylcarnitine (C5-DC)ElevatedHuman (GA-I, newborn screening)[13]

Experimental Protocols

The diagnosis and study of GA-I rely on a set of established experimental protocols designed to measure key metabolites and enzyme activity.

Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of glutaric acid and 3-hydroxyglutaric acid in urine.

Methodology:

  • Sample Preparation: A measured volume of urine is acidified, and internal standards (e.g., isotopically labeled glutaric acid) are added.

  • Extraction: Organic acids are extracted from the aqueous sample using an organic solvent (e.g., ethyl acetate).

  • Derivatization: The extracted acids are chemically modified (e.g., by silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interactions with the column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions.

  • Quantification: The concentrations of glutaric acid and 3-hydroxyglutaric acid are determined by comparing their peak areas to those of the internal standards.[7]

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Objective: To measure the concentration of glutarylcarnitine (C5DC) in dried blood spots, primarily for newborn screening.

Methodology:

  • Sample Preparation: A small punch from a dried blood spot card is placed in a microtiter plate.

  • Extraction: Acylcarnitines are extracted from the blood spot using a solvent containing internal standards (isotopically labeled acylcarnitines).

  • Derivatization (optional): In some methods, acylcarnitines are derivatized (e.g., by esterification) to improve their ionization efficiency.

  • Flow Injection MS/MS Analysis: The extract is directly infused into a tandem mass spectrometer. The first mass spectrometer selects the precursor ion for C5DC, which is then fragmented. The second mass spectrometer detects a specific product ion.

  • Quantification: The concentration of C5DC is calculated based on the ratio of its signal to that of the corresponding internal standard.[13]

Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay

Objective: To determine the activity of the GCDH enzyme in patient cells (e.g., fibroblasts or leukocytes) to confirm a diagnosis of GA-I.

Methodology:

  • Cell Culture and Lysate Preparation: Patient-derived fibroblasts or isolated leukocytes are cultured and then lysed to release their cellular contents, including mitochondria.

  • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing glutaryl-CoA as the substrate and an artificial electron acceptor (e.g., ferrocenium hexafluorophosphate).[11]

  • Product Measurement: The activity of GCDH is determined by measuring the rate of product formation. One method involves quantifying the downstream product, 3-hydroxybutyryl-CoA, by high-performance liquid chromatography (HPLC), as crotonyl-CoA is rapidly converted to this product by enoyl-CoA hydratase present in the lysate.[11]

  • Data Analysis: The enzyme activity is typically expressed as nmol of product formed per hour per mg of protein. The results from patient cells are compared to those from control cells with normal GCDH activity.[7]

Visualizing Glutaryl-CoA Metabolism

The following diagrams illustrate the metabolic pathway of glutaryl-CoA and the workflow for the diagnosis of Glutaric Aciduria Type I.

Glutaryl_CoA_Metabolism cluster_amino_acids Amino Acid Catabolism L-Lysine L-Lysine Amino_Acid_Intermediates α-Ketoadipate L-Lysine->Amino_Acid_Intermediates L-Hydroxylysine L-Hydroxylysine L-Hydroxylysine->Amino_Acid_Intermediates L-Tryptophan L-Tryptophan L-Tryptophan->Amino_Acid_Intermediates Glutaryl_CoA Glutaryl-CoA Amino_Acid_Intermediates->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH GA_I_Block GA-I Deficiency Glutaryl_CoA->GA_I_Block Crotonyl_CoA Crotonyl-CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle GCDH->Crotonyl_CoA Glutaric_Acid Glutaric Acid GA_I_Block->Glutaric_Acid 3_OH_Glutaric_Acid 3-Hydroxyglutaric Acid GA_I_Block->3_OH_Glutaric_Acid GAI_Diagnosis_Workflow Newborn_Screening Newborn Screening (Dried Blood Spot) MSMS_Analysis Tandem Mass Spectrometry (MS/MS) Analysis of Acylcarnitines Newborn_Screening->MSMS_Analysis Elevated_C5DC Elevated Glutarylcarnitine (C5DC)? MSMS_Analysis->Elevated_C5DC Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Elevated_C5DC->Urine_Organic_Acids Yes Normal Normal Elevated_C5DC->Normal No Elevated_GA_3OHGA Elevated Glutaric Acid & 3-Hydroxyglutaric Acid? Urine_Organic_Acids->Elevated_GA_3OHGA Enzyme_Assay GCDH Enzyme Assay (Fibroblasts/Leukocytes) Elevated_GA_3OHGA->Enzyme_Assay Yes Elevated_GA_3OHGA->Normal No Reduced_Activity Reduced GCDH Activity? Enzyme_Assay->Reduced_Activity Molecular_Testing Molecular Genetic Testing (GCDH gene sequencing) Reduced_Activity->Molecular_Testing Yes Reduced_Activity->Normal No Pathogenic_Variants Pathogenic GCDH Variants? Molecular_Testing->Pathogenic_Variants GAI_Diagnosis Diagnosis: Glutaric Aciduria Type I Pathogenic_Variants->GAI_Diagnosis Yes Pathogenic_Variants->Normal No

References

An In-depth Technical Guide to the Biosynthesis of 3-Carboxypropyl-CoA (Succinyl-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3-Carboxypropyl-CoA, more commonly known as succinyl-CoA. Succinyl-CoA is a critical intermediate in central metabolism, playing a pivotal role in the citric acid cycle, amino acid and odd-chain fatty acid catabolism, and heme synthesis. Understanding its biosynthetic pathways is crucial for research in metabolic diseases, drug development, and biotechnology.

Introduction to Succinyl-CoA Biosynthesis

Succinyl-CoA is a thioester of succinic acid and coenzyme A and is synthesized through two primary pathways in mammals:

  • From α-Ketoglutarate: This reaction is a key step in the citric acid cycle.

  • From Propionyl-CoA: This pathway is essential for the metabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine.

This document will delve into the enzymatic reactions, kinetics, and experimental protocols associated with these pathways.

Biosynthesis of Succinyl-CoA from α-Ketoglutarate

This pathway involves a single, multi-enzyme complex, the α-ketoglutarate dehydrogenase complex (OGDC), which catalyzes the oxidative decarboxylation of α-ketoglutarate.

Reaction: α-ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH

Enzyme: α-Ketoglutarate Dehydrogenase Complex (OGDC) This complex consists of three enzymes:

  • E1 (α-ketoglutarate dehydrogenase): Catalyzes the decarboxylation of α-ketoglutarate.

  • E2 (dihydrolipoyl succinyltransferase): Transfers the succinyl group to Coenzyme A.

  • E3 (dihydrolipoyl dehydrogenase): Regenerates the oxidized form of lipoamide and produces NADH.

The kinetic properties of the α-ketoglutarate dehydrogenase complex can be influenced by various factors, including substrate concentrations and allosteric regulators.

EnzymeSubstrateK_m_V_max_Organism/TissueReference
α-Ketoglutarate Dehydrogenase Complexα-KetoglutarateVaries (µM to mM range)-Escherichia coli[1]
α-Ketoglutarate Dehydrogenase ComplexPyruvate (as a poor substrate)-0.082 units/mgEscherichia coli[1]

Note: The kinetic behavior of the α-ketoglutarate dehydrogenase complex is complex and can exhibit non-Michaelis-Menten kinetics, with substrate concentration dependencies showing intermediate plateaus and maxima[2].

Assay for α-Ketoglutarate Dehydrogenase Activity (Colorimetric)

This protocol is based on commercially available kits that measure the reduction of a probe by the NADH produced during the reaction.

Materials:

  • α-KGDH Assay Buffer

  • α-KGDH Substrate (α-ketoglutarate)

  • α-KGDH Developer/Probe (e.g., WST-8)

  • NADH Standard

  • Sample (cell or tissue lysate, isolated mitochondria)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Homogenize tissue or cells in the provided assay buffer. Centrifuge to remove insoluble material. For tissues with high levels of small interfering molecules, ammonium sulfate precipitation can be used for partial purification[3].

  • Standard Curve Preparation: Prepare a series of NADH standards in the assay buffer to generate a standard curve.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing the assay buffer, developer, and substrate.

  • Initiation of Reaction: Add the sample to the reaction mix. For a positive control, use the provided enzyme solution. For a background control, use a sample to which no substrate is added.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every 1-2 minutes[3].

  • Calculation: Determine the rate of change in absorbance for each sample. Use the NADH standard curve to convert the absorbance change to the amount of NADH produced per unit time. One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature[3].

Signaling Pathway: α-Ketoglutarate to Succinyl-CoA

alphaketoglutarate_pathway cluster_inputs Inputs cluster_outputs Outputs AKG α-Ketoglutarate OGDC α-Ketoglutarate Dehydrogenase Complex AKG->OGDC CoA Coenzyme A CoA->OGDC NAD NAD⁺ NAD->OGDC SuccinylCoA Succinyl-CoA OGDC->SuccinylCoA CO2 CO₂ OGDC->CO2 NADH NADH + H⁺ OGDC->NADH

Caption: Conversion of α-ketoglutarate to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.

Biosynthesis of Succinyl-CoA from Propionyl-CoA

This pathway involves three enzymatic steps to convert propionyl-CoA, derived from various metabolic sources, into succinyl-CoA.

Sources of Propionyl-CoA:

  • Catabolism of odd-chain fatty acids

  • Catabolism of amino acids: Isoleucine, Valine, Threonine, Methionine

  • Catabolism of cholesterol side chains

Enzymatic Reactions:

  • Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to D-methylmalonyl-CoA.

    • Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

  • Methylmalonyl-CoA Epimerase (MCEE): Catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA.

    • Reaction: (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA

  • Methylmalonyl-CoA Mutase (MCM): An adenosylcobalamin (Vitamin B₁₂)-dependent enzyme that isomerizes L-methylmalonyl-CoA to succinyl-CoA[4].

    • Reaction: (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA

EnzymeSubstrateK_m_ (mM)V_max_Organism/TissueReference
Propionyl-CoA CarboxylasePropionyl-CoA0.29--[5][6]
Propionyl-CoA CarboxylaseBicarbonate3.0--[5][6]
Propionyl-CoA CarboxylaseATP0.08--[5]
Methylmalonyl-CoA MutaseAdenosylcobalamin40-900 fold increase in mutants0.2% to ~100% of wild-typeHuman[7]
Methylmalonyl-CoA MutaseMethylmalonyl-CoANormal in some mutants-Human Fibroblasts[4]

Assay for Propionyl-CoA Carboxylase Activity (Radiometric)

This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Materials:

  • [¹⁴C]NaHCO₃

  • Propionyl-CoA

  • ATP

  • Trichloroacetic acid (TCA)

  • NaOH solution

  • Scintillation fluid and counter

  • Sample (cell or tissue homogenate)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the sample with a reaction buffer containing propionyl-CoA, ATP, and [¹⁴C]NaHCO₃[8].

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding TCA. This will also precipitate the proteins[8].

  • Removal of Unincorporated ¹⁴CO₂: The excess [¹⁴C]NaHCO₃ is converted to ¹⁴CO₂ by the acid. This is then trapped by an NaOH-soaked filter paper placed in the tube cap or removed in a fume hood[8].

  • Measurement: Centrifuge the sample to pellet the precipitated protein. The supernatant, containing the ¹⁴C-labeled product (methylmalonyl-CoA), is transferred to a scintillation vial with scintillation fluid.

  • Quantification: The radioactivity is measured using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the PCC activity.

Assay for Methylmalonyl-CoA Mutase Activity (HPLC-based)

This method quantifies the formation of succinyl-CoA from methylmalonyl-CoA by separating the substrate and product using high-performance liquid chromatography[9][10].

Materials:

  • Methylmalonyl-CoA

  • Adenosylcobalamin (AdoCbl)

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Trichloroacetic acid (TCA) or other quenching agent

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile)

  • UV detector (monitoring at ~260 nm)

  • Sample (cell or tissue extract)

Procedure:

  • Enzyme Preparation: Prepare a homogenate of the cells or tissue in a suitable buffer. The assay can be performed on crude homogenates or partially purified enzyme[10].

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, AdoCbl, and the enzyme sample. Pre-incubate to allow for holoenzyme formation.

  • Initiation: Start the reaction by adding methylmalonyl-CoA.

  • Incubation: Incubate at 37°C for a specific time (e.g., 5-30 minutes). The reaction should be linear within this timeframe[10].

  • Termination: Stop the reaction by adding TCA, which also precipitates proteins[10].

  • Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.

  • HPLC Analysis: Inject the sample onto the reverse-phase column. Separate the succinyl-CoA and methylmalonyl-CoA using an appropriate gradient of the mobile phase.

  • Quantification: Detect the CoA esters by their absorbance at ~260 nm. The amount of succinyl-CoA produced is determined by comparing the peak area to a standard curve of known succinyl-CoA concentrations[9].

Signaling Pathway: Propionyl-CoA to Succinyl-CoA

propionyl_coa_pathway cluster_inputs Inputs for PCC cluster_outputs Outputs from PCC PropionylCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC DMethylmalonylCoA D-Methylmalonyl-CoA PCC->DMethylmalonylCoA ADP + Pi ADP + Pi PCC->ADP + Pi MCEE Methylmalonyl-CoA Epimerase (MCEE) DMethylmalonylCoA->MCEE LMethylmalonylCoA L-Methylmalonyl-CoA MCEE->LMethylmalonylCoA MCM Methylmalonyl-CoA Mutase (MCM) LMethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA ATP ATP ATP->PCC HCO₃⁻ HCO₃⁻ HCO₃⁻->PCC

Caption: The three-step enzymatic conversion of propionyl-CoA to succinyl-CoA.

Cellular Concentration and Flux of Succinyl-CoA

The concentration of succinyl-CoA can vary depending on the cell type and metabolic state. In tissues with high mitochondrial content, such as the heart and liver, succinyl-CoA levels can be significant[11]. For instance, in mouse cardiac muscle, the concentration of succinyl-CoA has been measured to be in the range of 2.2–50 pmol/mg wet weight[12]. Metabolic flux analysis is a powerful tool to quantify the rate of synthesis and consumption of succinyl-CoA through its various metabolic routes, providing insights into the regulation of these pathways under different physiological and pathological conditions.

Regulation of Succinyl-CoA Biosynthesis

The biosynthesis of succinyl-CoA is tightly regulated to meet the cell's metabolic demands.

  • α-Ketoglutarate Dehydrogenase Complex: This complex is allosterically inhibited by its products, succinyl-CoA and NADH. It is also regulated by the energy state of the cell, being inhibited by high levels of ATP and GTP.

  • Propionyl-CoA Pathway: The enzymes in this pathway can be regulated by substrate availability. Deficiencies in any of the three enzymes can lead to serious metabolic disorders, such as propionic acidemia and methylmalonic acidemia.

Conclusion

The biosynthesis of this compound (succinyl-CoA) is a central hub in cellular metabolism, integrating catabolic and anabolic pathways. A thorough understanding of the enzymes, their kinetics, and their regulation is essential for researchers in metabolic diseases and for the development of novel therapeutic strategies targeting these pathways. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of these important metabolic reactions.

References

Cellular Localization of Acyl-Coenzyme A Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are pivotal intermediates in a myriad of metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Their subcellular compartmentalization is crucial for the regulation and segregation of these metabolic processes. This technical guide provides a comprehensive overview of the cellular localization of acyl-CoAs, with a focus on the broader context of acyl-CoA metabolism due to the limited direct experimental data specifically for 3-Carboxypropyl-CoA. The information presented herein is synthesized from studies on related acyl-CoA species and the enzymes responsible for their synthesis and utilization, offering a framework for inferring the probable localization of less-studied intermediates like this compound.

Subcellular Distribution of Acyl-CoA Pools

Acyl-CoAs are not confined to a single cellular compartment but are distributed across various organelles, each housing specific metabolic pathways that utilize these activated acyl groups. The primary subcellular locations for acyl-CoA pools are the cytosol, mitochondria, peroxisomes, and the endoplasmic reticulum.[1]

Table 1: Subcellular Localization of Key Enzymes and Transporters in Acyl-CoA Metabolism

ProteinFunctionPredominant Cellular LocalizationReferences
CoA Synthase (CoAsy) Final two steps of CoA biosynthesisMitochondria[2][3]
Acyl-CoA Synthetases (ACSLs) Fatty acid activation to acyl-CoAsEndoplasmic Reticulum, Lipid Droplets, Mitochondria, Peroxisomes[4][5][6][7][8][9]
3-oxoacyl-CoA thiolase β-oxidationPeroxisomes[10]
SLC25A16 and SLC25A42 Mitochondrial CoASH importMitochondrial Inner Membrane
Carnitine Palmitoyltransferase (CPT) System Transport of long-chain acyl-CoAs into mitochondriaMitochondrial Membranes[11]

Experimental Protocols for Determining Subcellular Localization

Subcellular Fractionation

This is a foundational technique to isolate different organelles from a cell homogenate.

  • Cell Homogenization: Tissues or cultured cells are disrupted using mechanical or chemical methods to release their contents while keeping organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. Larger and denser components, such as nuclei, pellet at lower speeds, while smaller components, like mitochondria and microsomes (fragments of the ER), require higher speeds.

  • Density Gradient Centrifugation: For further purification of organelles, fractions obtained from differential centrifugation are layered onto a density gradient (e.g., sucrose or Percoll) and centrifuged at high speed. Organelles migrate to a position in the gradient that matches their own density.

  • Analysis of Fractions: Each fraction is then analyzed for the presence and concentration of the target molecule, in this case, this compound, using techniques like mass spectrometry. Organelle-specific marker proteins are used to assess the purity of each fraction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the detection and quantification of small molecules like acyl-CoAs from subcellular fractions.

  • Extraction: Acyl-CoAs are extracted from the isolated organelle fractions using appropriate solvents.

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, where different acyl-CoA species are separated based on their physicochemical properties as they pass through a column.

  • Mass Spectrometric Detection: The separated molecules are ionized and their mass-to-charge ratio is measured by a mass spectrometer, allowing for their identification and quantification.

Visualizing Metabolic Pathways and Workflows

Generalized Workflow for Subcellular Localization

The following diagram illustrates the general experimental approach to determine the subcellular localization of a metabolite.

G cluster_0 Sample Preparation cluster_1 Subcellular Fractionation cluster_2 Analysis cluster_3 Data Interpretation Tissue Tissue/Cell Culture Homogenate Cell Homogenate Tissue->Homogenate Homogenization Diff_Cent Differential Centrifugation Homogenate->Diff_Cent Density_Grad Density Gradient Centrifugation Diff_Cent->Density_Grad Further Purification Fractions Isolated Organelles (Nuclei, Mitochondria, etc.) Density_Grad->Fractions Extraction Metabolite Extraction Fractions->Extraction LCMS LC-MS Analysis Extraction->LCMS Quantification Quantification & Identification LCMS->Quantification Localization Determination of Subcellular Localization Quantification->Localization

Caption: A generalized workflow for determining the subcellular localization of a metabolite.

Overview of Acyl-CoA Metabolism and Transport

This diagram provides a simplified overview of the major pathways involving acyl-CoAs and their transport between cellular compartments.

G cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum FA_cyto Fatty Acid AcylCoA_cyto Acyl-CoA FA_cyto->AcylCoA_cyto ACSL AcylCoA_mito Acyl-CoA AcylCoA_cyto->AcylCoA_mito CPT System VLCFA_CoA VLCFA-CoA AcylCoA_cyto->VLCFA_CoA Transport AcylCoA_er Acyl-CoA AcylCoA_cyto->AcylCoA_er BetaOx β-oxidation AcylCoA_mito->BetaOx TCA TCA Cycle BetaOx->TCA Acetyl-CoA VLCFA VLCFA VLCFA->VLCFA_CoA ACSL Peroxi_BetaOx β-oxidation VLCFA_CoA->Peroxi_BetaOx Lipid_Syn Lipid Synthesis AcylCoA_er->Lipid_Syn

Caption: Major pathways of acyl-CoA metabolism and inter-organellar transport.

Inferred Localization of this compound

Direct evidence for the cellular localization of this compound is scarce in the scientific literature. However, based on its structure as a dicarboxylic acid derivative of CoA, its localization can be inferred to be primarily within the mitochondria . This inference is based on the following:

  • Dicarboxylic Acid Metabolism: Medium-chain dicarboxylic acids are known to be metabolized via β-oxidation within the mitochondria.

  • Mitochondrial β-oxidation: The machinery for β-oxidation, which would likely process this compound, is concentrated in the mitochondrial matrix.

  • CoA Pool: Mitochondria maintain a distinct pool of Coenzyme A to support the TCA cycle and fatty acid oxidation.[3]

It is also plausible that a fraction of this compound could be present in peroxisomes , as these organelles are also involved in the β-oxidation of certain fatty acids, including dicarboxylic acids.

Conclusion and Future Directions

The subcellular compartmentalization of acyl-CoAs is a critical aspect of metabolic regulation. While the precise localization of this compound remains to be definitively determined, it is strongly suggested to be mitochondrial based on the known pathways for dicarboxylic acid metabolism. Future research employing targeted metabolomics on isolated subcellular fractions will be essential to unequivocally establish the distribution of this compound and other less-abundant acyl-CoA species. A deeper understanding of the spatial organization of acyl-CoA metabolism will provide valuable insights for researchers in metabolic diseases and professionals in drug development targeting these pathways.

References

The Emerging Role of 3-Carboxypropyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Carboxypropyl-CoA, more commonly known as glutaryl-CoA, is a pivotal intermediate in the catabolism of lysine and tryptophan. Beyond its established metabolic functions, recent scientific evidence has illuminated its role as a key signaling molecule. This occurs through a post-translational modification termed protein glutarylation, a non-enzymatic process where the glutaryl group from glutaryl-CoA is transferred to lysine residues of target proteins. This modification is reversed by the NAD+-dependent deacylase SIRT5, establishing a dynamic signaling axis responsive to cellular metabolic states. Dysregulation of glutaryl-CoA levels and protein glutarylation is implicated in the pathophysiology of inherited metabolic disorders such as glutaric aciduria type I. This technical guide provides an in-depth exploration of the core aspects of this compound (glutaryl-CoA) in cellular signaling, including its metabolic context, the mechanism of protein glutarylation, quantitative data on key enzymes, and detailed experimental protocols for its investigation.

Introduction to this compound (Glutaryl-CoA)

This compound, systematically named 4-carboxybutanoyl-CoA, is identical to glutaryl-CoA. This five-carbon dicarboxylic acyl-coenzyme A is a crucial intermediate in the metabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its metabolism is compartmentalized within the mitochondria.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C26H42N7O19P3S
Molecular Weight 881.6 g/mol
PubChem CID 3081383[1]
Alternative Names Glutaryl-CoA, 3-Carboxypropyl-coenzyme A

The Glutaryl-CoA Signaling Pathway: Protein Glutarylation

The primary signaling function of glutaryl-CoA is mediated through protein glutarylation, a non-enzymatic post-translational modification (PTM) where the glutaryl moiety is covalently attached to the ε-amino group of lysine residues on target proteins. This modification introduces a negatively charged, five-carbon extension to the lysine side chain, which can significantly alter protein structure, function, and interactions.

The process is thought to be driven by the inherent reactivity of the thioester bond in glutaryl-CoA and the nucleophilicity of the lysine amine. The mitochondrial matrix, with its alkaline pH, is a conducive environment for this non-enzymatic acylation.

This signaling pathway is dynamically regulated by the opposing activities of glutaryl-CoA synthesis and its removal by the mitochondrial sirtuin, SIRT5, which functions as a deglutarylase.

cluster_metabolism Metabolism cluster_signaling Cellular Signaling Lysine, Tryptophan Lysine, Tryptophan Glutaryl_CoA This compound (Glutaryl-CoA) Lysine, Tryptophan->Glutaryl_CoA Catabolism GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Protein Protein Glutarylated_Protein Glutarylated Protein Glutaryl_CoA->Glutarylated_Protein Non-enzymatic Glutarylation Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Decarboxylation SIRT5 SIRT5 Glutarylated_Protein->SIRT5 SIRT5->Protein Deglutarylation

Fig. 1: Overview of Glutaryl-CoA metabolism and signaling.

Quantitative Data

Enzyme Kinetics

The regulation of glutaryl-CoA levels is critical, and the kinetics of the enzymes involved are central to this process.

Table 1: Kinetic Parameters of Human Glutaryl-CoA Dehydrogenase (GCDH)

SubstrateKm (µM)Vmax (µmol/min/mg)pHTemperature (°C)Reference
Glutaryl-CoA4.7-6.5-UniProt: Q92947
Glutaryl-CoA5.5-7.5-UniProt: Q92947
Glutaryl-CoA8.1-7.6-UniProt: Q92947
Glutaryl-CoA34-8.5-UniProt: Q92947
Glutaryl-CoA30 ± 23.2 ± 0.2--[2]
Glutaryl-CoA52 ± 511 ± 1--[2]

Note: Vmax values were not always available in the same units, hence they are reported as found in the literature.

Table 2: Kinetic Parameters of Human SIRT5 Deacylase Activity

Substratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹M⁻¹)Reference
Acetyl-peptideND>750-[3]
Malonyl-peptide---[3]
Succinyl-peptide---[3]
Glutaryl-peptide---[4]

Note: Comprehensive kinetic data for SIRT5 with glutarylated substrates is still emerging. The table reflects the current state of knowledge, highlighting the preference for dicarboxylic acyl groups over acetyl groups.

Cellular Concentrations

The cellular concentration of glutaryl-CoA is a key determinant of the extent of protein glutarylation. These concentrations can fluctuate based on diet and metabolic state. In the metabolic disorder glutaric aciduria type I, which results from a deficiency in GCDH, glutaryl-CoA levels are significantly elevated. However, precise quantitative data on the cellular concentrations of glutaryl-CoA in various tissues and conditions are not yet well-established in the literature.

Experimental Protocols

In Vitro Protein Glutarylation Assay

This protocol describes a method for the non-enzymatic glutarylation of a purified protein for subsequent analysis.

Materials:

  • Purified protein of interest

  • Glutaryl-CoA

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • SDS-PAGE reagents

  • Anti-glutaryl-lysine antibody

  • Immunoblotting reagents

Procedure:

  • Prepare a reaction mixture containing the purified protein (1-5 µg) and glutaryl-CoA (0.1-1 mM) in the reaction buffer.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with an anti-glutaryl-lysine antibody overnight at 4°C.

  • Wash the membrane and incubate with a secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

start Start prepare_mix Prepare reaction mix: - Purified protein - Glutaryl-CoA - Reaction buffer start->prepare_mix incubate Incubate at 37°C prepare_mix->incubate stop_reaction Stop reaction with SDS-PAGE buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Incubate with anti-glutaryl-lysine Ab block->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab detect Chemiluminescence Detection secondary_ab->detect end End detect->end

Fig. 2: In vitro protein glutarylation workflow.
SIRT5 Deglutarylation Assay

This protocol outlines a method to assess the deglutarylase activity of SIRT5 on a glutarylated substrate.

Materials:

  • Glutarylated substrate (e.g., a synthetic peptide with a glutarylated lysine or a protein glutarylated in vitro)

  • Recombinant human SIRT5

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Quenching solution (e.g., trifluoroacetic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the glutarylated substrate, recombinant SIRT5, and NAD+ in the assay buffer.

  • Initiate the reaction by adding SIRT5.

  • Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding a quenching solution.

  • Analyze the reaction products by LC-MS/MS to quantify the decrease in the glutarylated substrate and the increase in the deglutarylated product.

start Start prepare_mix Prepare reaction mix: - Glutarylated substrate - SIRT5 - NAD+ - Assay buffer start->prepare_mix incubate Incubate at 37°C prepare_mix->incubate time_points Take samples at different time points incubate->time_points quench Quench reaction time_points->quench lcms LC-MS/MS Analysis quench->lcms analyze Quantify substrate and product lcms->analyze end End analyze->end

Fig. 3: SIRT5 deglutarylation assay workflow.
Proteomic Identification of Glutarylated Proteins

This protocol provides a general workflow for the identification of glutarylated proteins from cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Lysis buffer with protease and deacetylase inhibitors

  • Trypsin

  • Anti-glutaryl-lysine antibody conjugated to beads

  • Wash buffers

  • Elution buffer

  • LC-MS/MS system

Procedure:

  • Lyse cells or tissues and perform protein quantification.

  • Digest the proteins into peptides using trypsin.

  • Immunoprecipitate glutarylated peptides using anti-glutaryl-lysine antibody-conjugated beads.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched glutarylated peptides.

  • Analyze the eluted peptides by LC-MS/MS.

  • Identify glutarylated peptides and proteins using database search algorithms that account for the mass shift of glutarylation (+114.0317 Da).

start Start lysis Cell/Tissue Lysis start->lysis digestion Tryptic Digestion lysis->digestion ip Immunoprecipitation with anti-glutaryl-lysine Ab digestion->ip wash Wash beads ip->wash elution Elution of peptides wash->elution lcms LC-MS/MS Analysis elution->lcms data_analysis Database Search and Protein Identification lcms->data_analysis end End data_analysis->end

Fig. 4: Proteomic workflow for glutarylation analysis.

Conclusion and Future Directions

This compound (glutaryl-CoA) has emerged as a critical signaling molecule that directly links the metabolic state of a cell, particularly amino acid catabolism, to the post-translational modification of proteins. The discovery of protein glutarylation and its regulation by SIRT5 has opened new avenues for understanding cellular signaling and its dysregulation in disease. For researchers and drug development professionals, this signaling axis presents novel therapeutic targets for metabolic disorders and potentially other diseases where mitochondrial function is compromised.

Future research will likely focus on elucidating the full "glutarylome" in different tissues and disease states, identifying specific enzymatic "writers" of glutarylation, and developing potent and specific modulators of SIRT5 activity. A deeper understanding of the interplay between glutaryl-CoA levels, protein glutarylation, and cellular function will be crucial for translating these fundamental discoveries into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-CoA, also known as glutaroyl-CoA, is a five-carbon dicarboxylic acid thioester of coenzyme A. It is an intermediate in the metabolic pathways of amino acids such as lysine and tryptophan.[1] The availability of pure this compound is crucial for in-vitro studies of enzymes that utilize it as a substrate, for investigating metabolic disorders, and for the development of novel therapeutics. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, based on established methods for analogous acyl-CoA compounds.

Synthesis Methodologies

Two primary approaches can be employed for the synthesis of this compound: chemical synthesis and enzymatic synthesis.

1. Chemical Synthesis via Glutaric Anhydride

The most straightforward chemical method for synthesizing this compound is the reaction of glutaric anhydride with the free thiol group of Coenzyme A (CoA). This method is analogous to the synthesis of succinyl-CoA from succinic anhydride and is favored for its simplicity and relatively high yield. The reaction proceeds via nucleophilic attack of the CoA thiol on the anhydride, leading to the formation of the thioester bond.

2. Enzymatic Synthesis

Enzymatic synthesis offers high specificity and avoids the use of harsh chemicals. This approach typically involves an acyl-CoA synthetase (or ligase) that catalyzes the ATP-dependent formation of a thioester bond between a carboxylic acid and CoA. While a specific glutaroyl-CoA synthetase may not be commercially available, some acyl-CoA synthetases exhibit broad substrate specificity and may accept glutaric acid as a substrate.[2] For instance, certain bacterial aryl-coenzyme A ligases have been shown to have a broad substrate affinity.[2] The reaction involves the formation of an acyl-adenylate intermediate, followed by the reaction with CoA to form the final product.

Quantitative Data for Analogous Acyl-CoA Syntheses

Acyl-CoA ProductStarting MaterialSynthesis MethodYield (%)Reference
Succinyl-CoASuccinic anhydrideChemical (Anhydride)Not specified, but widely used[3]
Malonyl-CoAMalonic acidEnzymatic (MatB ligase)95%[3]
Methylmalonyl-CoAMethylmalonic acidEnzymatic (MatB ligase)92%[3]
Cinnamoyl-CoACinnamic acidChemical (ECF-mediated)75%[3]
Various Acyl-CoAsCorresponding acidsChemical (CDI-mediated)>40%[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from Glutaric Anhydride

This protocol is adapted from established methods for the synthesis of dicarboxylic acyl-CoAs.

Materials:

  • Glutaric anhydride

  • Coenzyme A (free acid)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Dry, inert solvent (e.g., Tetrahydrofuran - THF, Dioxane)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of CoA Solution: Dissolve Coenzyme A in a cold 0.5 M solution of sodium bicarbonate. The concentration of CoA should be in the range of 10-20 mM. Keep the solution on ice.

  • Preparation of Glutaric Anhydride Solution: In a separate, dry reaction vessel, dissolve a 1.5 to 2-fold molar excess of glutaric anhydride in a minimal amount of a dry, inert solvent like THF.

  • Reaction: Slowly add the glutaric anhydride solution to the CoA solution with constant stirring, while maintaining the temperature at 4°C. The pH of the reaction mixture should be monitored and maintained between 7.0 and 8.0 by the dropwise addition of a dilute NaOH solution if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the free thiol group of CoA using Ellman's reagent (DTNB).

  • Quenching the Reaction: Once the reaction is complete (typically within 1-2 hours), the reaction can be stopped by adjusting the pH to 5.0 with dilute HCl.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted glutaric acid and salts.

    • Elute the this compound with an increasing gradient of methanol in water.

  • Purification by HPLC:

    • For higher purity, the fractions from SPE containing the product can be pooled, lyophilized, and further purified by reverse-phase HPLC.

    • A C18 column is typically used with a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., phosphate buffer, pH 6.5).[5]

    • The elution of this compound can be monitored by UV absorbance at 260 nm (due to the adenine moiety of CoA).[6]

  • Product Characterization and Storage: The purified product should be characterized by mass spectrometry to confirm its identity. The concentration can be determined spectrophotometrically using the extinction coefficient of CoA at 260 nm. For long-term storage, the purified this compound should be stored as a lyophilized powder or in a buffered solution at -80°C.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Glutaric_Anhydride Glutaric Anhydride in THF Reaction_Vessel Reaction at 4°C pH 7-8 Glutaric_Anhydride->Reaction_Vessel Add slowly CoA Coenzyme A in NaHCO3 buffer CoA->Reaction_Vessel SPE Solid Phase Extraction (C18) Reaction_Vessel->SPE Quench & Load HPLC Reverse-Phase HPLC SPE->HPLC Elute & Lyophilize Final_Product Purified This compound HPLC->Final_Product Collect Fractions

Caption: Chemical synthesis workflow for this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general framework for enzymatic synthesis. The specific conditions will need to be optimized based on the chosen enzyme.

Materials:

  • Glutaric acid

  • Coenzyme A (free acid)

  • ATP (Adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • Buffer solution (e.g., Tris-HCl, HEPES, pH 7.5-8.5)

  • Acyl-CoA synthetase with activity towards dicarboxylic acids

  • Enzyme cofactors (if required)

Procedure:

  • Enzyme Preparation: The acyl-CoA synthetase needs to be expressed and purified, or obtained from a commercial source if available.

  • Reaction Mixture Setup: In a reaction tube, combine the buffer, MgCl₂, ATP, Coenzyme A, and glutaric acid. The typical molar ratio of ATP:CoA:acid is around 2:1:1.5.

  • Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA synthetase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a sufficient duration (1-4 hours).

  • Reaction Monitoring: The formation of this compound can be monitored by HPLC.

  • Reaction Termination: The reaction can be stopped by heat inactivation of the enzyme or by adding a denaturing agent like perchloric acid.

  • Purification: The purification of the enzymatically synthesized this compound follows the same steps as in the chemical synthesis protocol (SPE and HPLC).

The synthesis of this compound can be successfully achieved through both chemical and enzymatic methods. The chemical synthesis using glutaric anhydride is a robust and accessible method for most laboratories. The enzymatic approach, while potentially offering higher specificity, is dependent on the availability of a suitable enzyme. The provided protocols and comparative data offer a comprehensive guide for researchers to produce this compound for their specific research needs.

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-CoA, also known as glutarate-CoA, is a pivotal intermediate in the metabolism of amino acids such as lysine and tryptophan. Its availability is crucial for studying various metabolic pathways and for the development of novel therapeutics targeting these pathways. This document provides detailed application notes and protocols for the reliable chemo-enzymatic synthesis of this compound. The described methods leverage a chemical acylation step followed by an enzymatic ligation, offering a versatile and efficient approach for producing this key metabolite.

Workflow Overview

The chemo-enzymatic synthesis of this compound involves a two-stage process. The first stage is the chemical synthesis of a reactive glutarate derivative, followed by the enzymatic ligation to Coenzyme A (CoA).

ChemoEnzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Glutaric_Anhydride Glutaric Anhydride Reaction1 Chemical Acylation (Anhydride Method) Glutaric_Anhydride->Reaction1 CoASH Coenzyme A (CoASH) CoASH->Reaction1 Reaction2 Enzymatic Ligation CoASH->Reaction2 Glutarate_CoA_crude Crude this compound Reaction1->Glutarate_CoA_crude Purification Purification (Solid-Phase Extraction) Glutarate_CoA_crude->Purification Glutaric_Acid Glutaric Acid Glutaric_Acid->Reaction2 ATP ATP ATP->Reaction2 Mg Mg2+ Mg->Reaction2 Enzyme Dicarboxylyl-CoA Synthetase Enzyme->Reaction2 Glutarate_CoA_crude2 Crude this compound Reaction2->Glutarate_CoA_crude2 Glutarate_CoA_crude2->Purification Characterization Characterization (HPLC, LC-MS/MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Fig. 1: Chemo-enzymatic synthesis workflow for this compound.

Data Presentation

The following table summarizes expected yields for the chemical synthesis of dicarboxylic acid-CoA esters, based on published data for succinyl-CoA. Similar yields are anticipated for this compound.

PrecursorSynthesis MethodReported Yield (%)Reference
Succinic AnhydrideSymmetric Anhydride~70-80[1]
Glutaric AnhydrideSymmetric AnhydrideExpected: ~70-80Adapted from[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Anhydride Method

This protocol is adapted from the successful synthesis of succinyl-CoA and is expected to yield this compound with high efficiency.[1]

Materials:

  • Glutaric anhydride

  • Coenzyme A (free acid)

  • Sodium bicarbonate (NaHCO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid))

Equipment:

  • Magnetic stirrer with stir bar

  • Ice bath

  • pH meter

  • HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Preparation of CoA Solution:

    • Dissolve 10 mg of Coenzyme A in 1 mL of 0.5 M NaHCO₃ buffer (pH ~8.0).

    • Cool the solution in an ice bath.

  • Acylation Reaction:

    • Dissolve a 1.5 molar excess of glutaric anhydride in a minimal amount of dry DMF.

    • Add the glutaric anhydride solution dropwise to the cold CoA solution while stirring.

    • Maintain the reaction on ice and stir for 1-2 hours.

    • Monitor the reaction for the disappearance of free thiols using Ellman's reagent.

  • Purification by Solid-Phase Extraction:

    • Acidify the reaction mixture to pH 3-4 with 1% TFA.

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the acidified reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water containing 0.1% TFA to remove unreacted glutaric acid and salts.

    • Elute the this compound with 3 mL of 50% methanol in water.

  • Lyophilization:

    • Freeze the eluate containing the product and lyophilize to obtain a white powder.

    • Store the purified this compound at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a dicarboxylyl-CoA synthetase to ligate glutaric acid to CoA. While specific recombinant dicarboxylyl-CoA synthetases are not widely available, broad-specificity acyl-CoA synthetases can be employed, or the enzyme can be enriched from tissue sources as described in the literature.[2]

Materials:

  • Glutaric acid

  • Coenzyme A (free acid)

  • ATP (adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Dicarboxylyl-CoA synthetase (e.g., from rat liver microsomes or a broad-specificity recombinant enzyme)[2]

Equipment:

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2 mM Coenzyme A

      • 5 mM Glutaric acid

      • Dicarboxylyl-CoA synthetase (concentration to be optimized)

    • Bring the final volume to 1 mL with nuclease-free water.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Monitor the reaction progress by HPLC analysis of small aliquots.

  • Reaction Termination and Purification:

    • Terminate the reaction by adding an equal volume of ice-cold methanol or by acidifying with TFA as in Protocol 1.

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing this compound using the SPE protocol described above.

Characterization

The identity and purity of the synthesized this compound should be confirmed by HPLC and LC-MS/MS.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

  • Detection: UV absorbance at 260 nm.

  • Expected Retention Time: this compound will have a distinct retention time that is shorter than that of free CoA.

LC-MS/MS Analysis:

  • Mass spectrometry provides definitive identification of the product.

  • Expected Mass: The theoretical exact mass of this compound (C₂₆H₄₂N₇O₁₈P₃S) is 881.136 g/mol .

  • Fragmentation: In positive ion mode, a characteristic neutral loss of the 3'-phosphoadenosine diphosphate fragment (507.0 m/z) is expected.

Conclusion

The chemo-enzymatic synthesis of this compound offers a robust and adaptable method for producing this important metabolite for research and drug development. The chemical synthesis using glutaric anhydride provides a straightforward route to the product, while the enzymatic approach offers high specificity under mild conditions. Proper purification and characterization are essential to ensure the quality of the final product for downstream applications.

References

Application Notes and Protocols for the Quantification of 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that plays a role in cellular metabolism, particularly in the degradation pathways of certain amino acids and fatty acids. Accurate quantification of this compound is essential for studying metabolic fluxes, identifying potential biomarkers for metabolic disorders, and understanding the mechanism of action of drugs that target these pathways. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely used and sensitive method for acyl-CoA analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs. The method involves the separation of the analyte by liquid chromatography followed by its detection and quantification using a tandem mass spectrometer.

Experimental Workflow

LC-MS/MS Workflow sample Biological Sample (Tissue, Cells) extraction Acyl-CoA Extraction sample->extraction cleanup Solid-Phase Extraction (Optional) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol describes the extraction of acyl-CoAs from animal tissues, a common starting material for metabolic studies.

Materials:

  • Frozen tissue sample

  • Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C

  • 0.1 M Potassium phosphate buffer (pH 6.7), ice-cold

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Tissue homogenizer (e.g., bead beater or sonicator)

  • Centrifuge capable of 15,000 x g and 4°C

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Vacuum manifold for SPE

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Weigh 10-50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube with grinding beads. Add 1 mL of pre-chilled acetonitrile/isopropanol solution and the internal standard. Homogenize the tissue using a bead beater or sonicator until a uniform suspension is achieved. Keep the sample on ice throughout this process.

  • Extraction: Add 500 µL of ice-cold 0.1 M potassium phosphate buffer to the homogenate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the protein and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Optional Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step can be employed to remove interfering substances. Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions. Load the supernatant onto the cartridge, wash with a suitable solvent to remove impurities, and elute the acyl-CoAs with a solvent mixture (e.g., methanol/ammonium hydroxide).

  • Drying: Evaporate the solvent from the supernatant (or SPE eluate) to dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for acyl-CoA separation.

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as they are efficiently ionized in this mode.[1]

  • Multiple Reaction Monitoring (MRM): MRM is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

MRM Transitions for this compound (Predicted):

The exact MRM transitions for this compound should be determined by infusing a standard of the compound into the mass spectrometer. However, based on the known fragmentation of other acyl-CoAs, the transitions can be predicted. All acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2][3]

To predict the precursor ion (Q1), we first need the molecular weight of this compound.

  • Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S) has a monoisotopic mass of 767.11 Da.

  • The 3-carboxypropyl group (C₄H₅O₂) has a mass of 101.02 Da (from glutaric acid minus a hydroxyl group).

  • The thioester linkage adds the acyl group to CoA.

  • Therefore, the predicted monoisotopic mass of this compound is approximately 850.12 Da. The protonated molecule [M+H]⁺ would have an m/z of 851.1 .

The primary product ion (Q3) would result from the neutral loss of 507 Da.

  • 851.1 - 507.0 = 344.1

A secondary, confirmatory transition often involves the fragment corresponding to the adenosine 3',5'-diphosphate, which has an m/z of 428.0 .[1][4]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPurpose
This compound851.1344.1Quantitation
This compound851.1428.0Confirmation

Note: These are predicted values and must be confirmed experimentally.

Data Presentation

The quantitative data obtained from LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Sample IDThis compound Concentration (pmol/mg tissue)Standard Deviation
Control Group 11.250.15
Control Group 21.310.20
Treatment Group 12.540.32
Treatment Group 22.680.28

Metabolic Pathway Context

This compound is an intermediate in the degradation of the amino acid lysine.[5] Specifically, it is formed from glutaryl-CoA, another intermediate in this pathway. Understanding this context is crucial for interpreting changes in this compound levels.

Lysine Degradation Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde α-Aminoadipate-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate α-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate α-Oxoadipate Aminoadipate->Oxoadipate Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA Carboxypropyl_CoA This compound Glutaryl_CoA->Carboxypropyl_CoA Crotonyl_CoA Crotonyl-CoA Carboxypropyl_CoA->Crotonyl_CoA Decarboxylation Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA

Caption: Simplified overview of the lysine degradation pathway.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound in biological samples. The LC-MS/MS method described, when properly optimized, provides the necessary sensitivity and selectivity for accurate and reliable measurement. By placing the quantification results within the context of relevant metabolic pathways, researchers can gain valuable insights into cellular metabolism and its response to various stimuli.

References

Application Note and Protocol: Enzymatic Assay for 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-Coenzyme A (3-Carboxypropyl-CoA) is a short-chain acyl-CoA thioester. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] The precise quantification of specific acyl-CoA species is crucial for understanding cellular metabolism, identifying enzyme deficiencies, and for drug development targeting metabolic pathways. While methods like HPLC and LC-MS/MS are powerful for quantifying a wide range of acyl-CoAs[1][2], enzymatic assays can offer a more accessible and often higher-throughput alternative for specific molecules in laboratories equipped with spectrophotometers or fluorometers.[1]

This document provides a detailed, albeit theoretical, protocol for a coupled enzymatic assay for the quantification of this compound. It is important to note that a specific, validated enzymatic assay for this compound is not extensively described in the current scientific literature. The following protocol is a proposed methodology based on established principles for the enzymatic quantification of other short-chain acyl-CoAs.[3][4][5] This proposed assay would require experimental validation and optimization.

Principle of the Assay

This proposed assay is a coupled enzymatic reaction. The principle is based on the hypothesis that an acyl-CoA dehydrogenase may exhibit activity towards this compound. The reaction would be coupled to a subsequent reaction that produces a detectable signal, in this case, the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

The proposed reaction scheme is as follows:

  • Step 1: An appropriate acyl-CoA dehydrogenase catalyzes the dehydrogenation of this compound to its corresponding enoyl-CoA derivative. This reaction requires an electron acceptor, which in this proposed assay is NAD+.

  • Step 2: The concomitant reduction of NAD+ to NADH is directly proportional to the amount of this compound in the sample.

  • Detection: The increase in absorbance at 340 nm due to the production of NADH is measured to quantify the initial concentration of this compound.

Metabolic Context of Acyl-CoAs

Acyl-CoAs are integral to cellular metabolism. They are involved in the synthesis and oxidation of fatty acids, the citric acid cycle, and as donor molecules for protein acylation.[1] The balance of different acyl-CoA species is tightly regulated and can be indicative of the metabolic state of a cell or tissue.

Metabolic_Context Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA Acyl_CoAs Other Acyl-CoAs (e.g., this compound) Fatty_Acids->Acyl_CoAs Amino_Acids Branched-chain Amino Acids Amino_Acids->Acetyl_CoA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Acyl_CoAs->TCA_Cycle

Caption: Simplified overview of the central role of Acyl-CoAs in metabolism.

Experimental Protocol

This protocol is a template and requires optimization for the specific enzyme and experimental conditions.

Materials and Reagents
  • This compound (or a suitable standard)

  • Acyl-CoA Dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, which has been shown to have broad substrate specificity[6])

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Tricine or Tris-HCl buffer

  • Triton X-100

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Reagent Preparation
  • Assay Buffer: 100 mM Tricine or Tris-HCl, pH 8.0, containing 0.1% Triton X-100.

  • NAD+ Stock Solution: 20 mM in deionized water. Store at -20°C.

  • Acyl-CoA Dehydrogenase Solution: Prepare a working solution of the selected acyl-CoA dehydrogenase in Assay Buffer. The optimal concentration needs to be determined experimentally.

  • Standard Solutions: Prepare a series of this compound standards (e.g., 0, 10, 25, 50, 75, 100 µM) in Assay Buffer.

Assay Procedure
  • Prepare the Reaction Mixture: For each reaction in a 96-well plate, prepare a master mix containing:

    • Assay Buffer

    • NAD+ (final concentration of 1-2 mM)

    • Acyl-CoA Dehydrogenase (concentration to be optimized)

  • Add Standards and Samples: To appropriate wells, add a known volume of the this compound standards or the biological samples to be tested.

  • Initiate the Reaction: The reaction can be initiated by the addition of either the enzyme or the this compound substrate.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined during assay development to ensure the reaction is within the linear range.

  • Measurement: Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all other readings. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, NAD+, Enzyme) Mix Combine Reagents in 96-well plate Reagent_Prep->Mix Standard_Prep Prepare Standards & Samples Add_Sample Add Standards/ Samples Standard_Prep->Add_Sample Mix->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate Sample Concentrations Standard_Curve->Calculate

Caption: General workflow for the proposed enzymatic assay of this compound.

Data Presentation

The quantitative data from the assay should be summarized in tables for clarity and easy comparison.

Table 1: Example Standard Curve Data

This compound (µM)Absorbance at 340 nm (Corrected)
00.000
100.085
250.210
500.425
750.630
1000.845

Table 2: Example Sample Data

Sample IDAbsorbance at 340 nm (Corrected)Calculated Concentration (µM)
Sample A0.35041.2
Sample B0.51560.9
Sample C0.15017.6

Alternative Methods

Given the novelty of a specific enzymatic assay for this compound, established methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the current gold standard for the quantification of a broad range of acyl-CoAs, including less common species.[2] LC-MS/MS offers high sensitivity and specificity and allows for the simultaneous measurement of multiple acyl-CoAs in a single sample.[2]

Conclusion

This application note provides a framework for developing a coupled enzymatic assay for the quantification of this compound. The proposed protocol is based on established principles for similar assays and requires experimental validation and optimization. For researchers requiring high specificity and sensitivity for a broad range of acyl-CoAs, LC-MS/MS remains the recommended method. The development of a reliable enzymatic assay would provide a valuable, more accessible tool for studying the role of this compound in various biological contexts.

References

Application Notes and Protocols for In Vitro Assays Involving 3-Carboxypropyl-CoA (Succinyl-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays of key enzymes that either produce or utilize 3-Carboxypropyl-CoA, more commonly known as Succinyl-CoA. This intermediate is a critical component of the citric acid cycle and is involved in various metabolic pathways, making the enzymes that interact with it important targets for research and drug development. The following sections detail the principles and methodologies for assaying Succinyl-CoA Synthetase (SCS), α-Ketoglutarate Dehydrogenase (α-KGDH), and Succinyl-CoA:3-ketoacid-CoA transferase (SCOT).

Succinyl-CoA Synthetase (SCS) In Vitro Activity Assay

Application: This assay is used to determine the enzymatic activity of Succinyl-CoA Synthetase (SCS), which catalyzes the reversible reaction of succinate and Coenzyme A to form succinyl-CoA. The protocol described here is a coupled-enzyme spectrophotometric assay that measures the formation of succinyl-CoA in the direction of ATP (or GTP) consumption.

Principle: The activity of SCS is measured by coupling the production of ADP (or GDP) to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). In this cascade, ADP is used by PK to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by LDH, consuming NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the SCS activity.

Signaling Pathway

scs_pathway cluster_SCS_reaction Succinyl-CoA Synthetase (SCS) Reaction cluster_Coupled_assay Coupled Enzyme Assay cluster_detection Detection Succinate Succinate SCS SCS Succinate->SCS CoA CoA CoA->SCS ATP ATP ATP->SCS Succinyl_CoA Succinyl-CoA ADP ADP PEP Phosphoenolpyruvate PK Pyruvate Kinase (PK) ADP->PK Pi Pi SCS->Succinyl_CoA SCS->ADP SCS->Pi PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH + H+ NADH->LDH Detection Decrease in Absorbance at 340 nm NADH->Detection Monitored NAD NAD+ NAD->NAD Lactate Lactate NAD->Lactate PK->Pyruvate LDH->NAD LDH->Lactate akdgh_workflow cluster_reagents Reagent Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer: - Phosphate Buffer (pH 7.5) - MgCl2 - Cysteine-HCl - Thiamine Pyrophosphate (TPP) Mix_Reagents Mix Assay Buffer and Substrates in a 96-well plate Reagent_Prep->Mix_Reagents Substrate_Prep Prepare Substrates: - α-Ketoglutarate - Coenzyme A (CoA) - NAD+ Substrate_Prep->Mix_Reagents Add_Sample Add Enzyme Sample (e.g., mitochondrial lysate) Mix_Reagents->Add_Sample Spectro Measure Absorbance at 340 nm (Kinetic Mode, 37°C) Add_Sample->Spectro Calc_Rate Calculate the rate of NADH formation (ΔA340/min) Spectro->Calc_Rate Calc_Activity Calculate α-KGDH Activity Calc_Rate->Calc_Activity scot_logic cluster_reaction SCOT Reaction cluster_detection_logic Detection Principle Succinyl_CoA Succinyl-CoA SCOT SCOT Succinyl_CoA->SCOT Acetoacetate Acetoacetate Acetoacetate->SCOT Acetoacetyl_CoA Acetoacetyl-CoA SCOT->Acetoacetyl_CoA Succinate Succinate SCOT->Succinate Detection Increase in Absorbance at 313 nm Acetoacetyl_CoA->Detection Directly Proportional

Application Notes and Protocols for 3-Carboxypropyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-CoA, more commonly known as glutaryl-CoA, is a critical intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. The metabolic flux through the glutaryl-CoA pathway is essential for normal cellular function, and genetic defects in the enzymes that process this substrate can lead to severe metabolic disorders, such as Glutaric Aciduria Type 1. These application notes provide detailed information on the primary enzymes that utilize glutaryl-CoA as a substrate, their kinetic properties, and comprehensive protocols for their analysis. This information is intended to support research into the pathophysiology of related metabolic diseases and to aid in the development of novel therapeutic interventions.

Enzymes Utilizing this compound (Glutaryl-CoA)

Two key mitochondrial enzymes have been identified to act upon glutaryl-CoA:

  • Glutaryl-CoA Dehydrogenase (GCDH): This flavoprotein is the principal enzyme responsible for the metabolism of glutaryl-CoA. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide.[1][2] The electrons generated in this reaction are transferred to the electron transport chain via the electron transfer flavoprotein (ETF).[3]

  • Succinyl-CoA:glutarate-CoA Transferase (SUGCT): This enzyme catalyzes the reversible transfer of a CoA moiety from a donor, such as succinyl-CoA, to glutarate, thereby forming glutaryl-CoA.[4][5] This "metabolite repair" pathway is crucial for salvaging glutarate that may be formed from the hydrolysis of glutaryl-CoA.[6]

Quantitative Data

The kinetic parameters of enzymes acting on this compound are essential for understanding their efficiency and role in metabolism. The following tables summarize the available quantitative data for Glutaryl-CoA Dehydrogenase and Succinyl-CoA:glutarate-CoA Transferase.

Table 1: Kinetic Parameters of Glutaryl-CoA Dehydrogenase (GCDH)

Enzyme SourceSubstrateKmVmaxkcatReference
Pseudomonas fluorescensGlutaryl-CoA3.4 µM0.24 µmol/min/mg-[7]
Human Fibroblast[2,3,4-3H]Glutaryl-CoA5.9 µM51 pmol 3H2O/min/mg protein-[8][9]
Porcine LiverGlutaryl-CoA---[10]
Human4-nitrobutyryl-CoA--<2% of that with glutaryl-CoA[11]

Table 2: Kinetic Parameters of Succinyl-CoA:glutarate-CoA Transferase (SUGCT)

Enzyme SourceSubstrateKmReference
Recombinant HumanGlutaryl-CoA17.3 µM[4]
Recombinant Human3-hydroxy-3-methylglutarate (HMG)4.0 mM[4]

Signaling and Metabolic Pathways

This compound is a key intermediate in the degradation pathway of L-lysine. A deficiency in the primary enzyme metabolizing this substrate, Glutaryl-CoA Dehydrogenase (GCDH), leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, causing the neurometabolic disorder Glutaric Aciduria Type 1.

Lysine_Degradation_Pathway cluster_disease Glutaric Aciduria Type 1 Lysine L-Lysine alpha_ketoadipate α-Ketoadipate Lysine->alpha_ketoadipate Multiple Steps Glutaryl_CoA Glutaryl-CoA (this compound) alpha_ketoadipate->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA GCDH Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid Hydrolysis Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Three_OH_Glutaric_Acid 3-Hydroxyglutaric Acid Glutaric_Acid->Three_OH_Glutaric_Acid

Figure 1: Lysine degradation pathway highlighting the role of Glutaryl-CoA.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol describes a continuous spectrophotometric assay to measure GCDH activity using an artificial electron acceptor.

Workflow:

GCDH_Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, FAD, Electron Acceptor) Add_Enzyme Add Purified GCDH or Cell Lysate Prepare_Reaction_Mixture->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Glutaryl-CoA) Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (e.g., at 300 nm for Ferrocenium) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate GCDH Activity Monitor_Absorbance->Calculate_Activity

Figure 2: Workflow for the spectrophotometric GCDH assay.

Materials:

  • Purified recombinant GCDH or cell lysate

  • Potassium phosphate buffer (44.5 mM, pH 7.2)

  • Glutaryl-CoA (substrate, 100 µM)

  • Flavin adenine dinucleotide (FAD, 100 µM)

  • Ferrocenium hexafluorophosphate (artificial electron acceptor, 200 µM)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare the reaction mixture by combining the potassium phosphate buffer, FAD, and ferrocenium hexafluorophosphate in a cuvette.

  • Add the purified GCDH enzyme or cell lysate to the reaction mixture and incubate at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding glutaryl-CoA to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 300 nm, which corresponds to the reduction of ferrocenium.

  • Record the change in absorbance over a period of 5 minutes.

  • Calculate the GCDH activity based on the rate of ferrocenium reduction, using its molar extinction coefficient.

Protocol 2: Fluorometric Assay for Succinyl-CoA:glutarate-CoA Transferase (SUGCT) Activity

This protocol describes a coupled enzyme assay for the high-throughput screening of SUGCT activity.[4]

Workflow:

SUGCT_Assay_Workflow Prepare_Assay_Mix Prepare Assay Mixture (Buffer, NADPH, DTT, Triton X-100, HMGCR) Add_SUGCT Add Purified SUGCT or Cell Lysate Prepare_Assay_Mix->Add_SUGCT Add_Glutaryl_CoA Add Glutaryl-CoA Add_SUGCT->Add_Glutaryl_CoA Initiate_Reaction Initiate Reaction (Add HMG) Add_Glutaryl_CoA->Initiate_Reaction Monitor_Fluorescence Monitor NADPH Consumption (Ex: 340nm, Em: 460nm) Initiate_Reaction->Monitor_Fluorescence Calculate_Activity Calculate SUGCT Activity Monitor_Fluorescence->Calculate_Activity

Figure 3: Workflow for the fluorometric SUGCT assay.

Materials:

  • Purified recombinant SUGCT or cell lysate

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH (50 µM)

  • Glutaryl-CoA (20 µM)

  • Dithiothreitol (DTT, 4 mM)

  • Triton X-100 (0.1%)

  • HMG-CoA Reductase (HMGCR, 9 U/L)

  • 3-hydroxy-3-methylglutarate (HMG, 4 mM)

  • Fluorometer (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare the assay mixture containing potassium phosphate buffer, NADPH, DTT, Triton X-100, and HMGCR.

  • Add the purified SUGCT enzyme or cell lysate to the assay mixture.

  • Add glutaryl-CoA to the mixture.

  • Initiate the reaction by adding HMG.

  • Immediately monitor the decrease in fluorescence at 460 nm (with excitation at 340 nm) as NADPH is consumed by HMGCR in the coupled reaction.

  • Record the fluorescence signal over time.

  • Calculate the SUGCT activity based on the rate of NADPH consumption.

Protocol 3: Tritium Release Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

This highly sensitive assay measures the release of tritium from a radiolabeled substrate.[8][12]

Materials:

  • [2,3,4-3H]Glutaryl-CoA (radiolabeled substrate)

  • Cultured fibroblasts or other cell types

  • Assay buffer

  • Artificial electron acceptors (optional)

  • Scintillation counter

Procedure:

  • Culture fibroblasts from patients or controls.

  • Prepare cell sonicates.

  • The assay measures the enzyme-catalyzed release of tritium from [2,3,4-3H]glutaryl-CoA.

  • The reaction can be performed with or without the addition of an artificial electron acceptor to assess the dehydrogenase activity independently of the electron transfer chain.

  • After incubation, the reaction is stopped, and the released tritiated water is separated from the unreacted substrate.

  • The amount of released tritium is quantified using a scintillation counter.

  • The activity is expressed as the amount of tritium released per unit time per amount of protein.

Conclusion

The study of enzymes that metabolize this compound (glutaryl-CoA) is fundamental to understanding key metabolic pathways and the pathogenesis of related inborn errors of metabolism. The protocols and data presented here provide a robust framework for researchers to investigate the function of Glutaryl-CoA Dehydrogenase and Succinyl-CoA:glutarate-CoA Transferase, paving the way for advancements in diagnostics and therapeutics for conditions like Glutaric Aciduria Type 1.

References

Application Notes & Protocols for the Isolation of 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-CoA is a short-chain acyl-CoA thioester that can be an intermediate in various metabolic pathways. The isolation and quantification of specific acyl-CoAs like this compound are crucial for understanding cellular metabolism, enzyme kinetics, and for applications in drug development. These application notes provide a comprehensive overview of the methodologies for the isolation, purification, and analysis of this compound from biological samples. The protocols described herein are based on established methods for other short and long-chain acyl-CoAs and have been adapted for the specific properties of this compound.

Data Presentation

The following table summarizes typical recovery rates and limits of detection for acyl-CoA analysis using HPLC-based methods, which can be expected to be similar for this compound.

ParameterValueMethodReference
Extraction Recovery 70-80%Solid-phase purification from tissue homogenates[1]
Extraction Recovery 93-104%Acetonitrile/2-propanol extraction from rat liver[2]
Solid-Phase Extraction Recovery 83-90%2-(2-pyridyl)ethyl-functionalized silica gel[2]
HPLC-UV Limit of Detection >10-fold lower than previous methodsRP-C18 HPLC with UV detection[3]
HPLC-MS Limit of Detection 1-5 fmolReversed-phase LC-MS/MS

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues or Cells

This protocol is adapted from methods used for the extraction of long-chain acyl-CoAs and can be modified for this compound.[1][4]

Materials:

  • Tissue or cell sample

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).

  • Add 2-propanol to the homogenate and continue homogenization.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).

  • Centrifuge the mixture to pellet the cellular debris.

  • Collect the supernatant containing the acyl-CoAs for further purification.

Protocol 2: Solid-Phase Extraction (SPE) Purification of this compound

This protocol utilizes a solid-phase extraction column to purify acyl-CoAs from the crude extract.[1]

Materials:

  • Acyl-CoA extract from Protocol 1

  • Oligonucleotide purification column

  • 2-propanol

  • Vacuum manifold

Procedure:

  • Load the supernatant from the extraction step onto an oligonucleotide purification column.

  • Wash the column to remove unbound impurities.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent for analysis.

Protocol 3: HPLC Analysis of this compound

This protocol describes the analysis of the purified this compound using High-Performance Liquid Chromatography (HPLC).[1][3]

Materials:

  • Purified this compound sample

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 column

  • Mobile Phase A: KH2PO4 (75 mM, pH 4.9)

  • Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid

Procedure:

  • Reconstitute the purified acyl-CoA sample in an appropriate solvent.

  • Inject the sample onto a C18 column.

  • Elute the acyl-CoAs using a binary gradient of Mobile Phase A and Mobile Phase B.

  • Monitor the eluent at 260 nm for UV detection or by MS for more specific detection and quantification.

  • Identify and quantify this compound based on its retention time and peak area compared to a standard.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Tissue/Cell Sample homogenize Homogenization (KH2PO4 buffer, 2-propanol) start->homogenize extract Acetonitrile Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Crude Acyl-CoA Extract centrifuge->supernatant spe Solid-Phase Extraction (Oligonucleotide Column) supernatant->spe elute Elution (2-propanol) spe->elute concentrate Concentration elute->concentrate purified Purified this compound concentrate->purified hplc HPLC Analysis (C18 column) purified->hplc detect UV/MS Detection hplc->detect quantify Quantification detect->quantify

Caption: Workflow for isolating this compound.

Signaling Pathway Context: Potential Role in Metabolism

While the specific pathways involving this compound are not extensively detailed in the provided search results, it is a dicarboxylic acid derivative of Coenzyme A, suggesting its involvement in pathways that utilize dicarboxylic acids. One such general pathway is the Krebs cycle (Citric Acid Cycle), which involves several dicarboxylic acid intermediates. The following diagram illustrates a simplified view of where a molecule like this compound might conceptually fit into central metabolism.

G Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate CarboxypropylCoA This compound SuccinylCoA->CarboxypropylCoA Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate OtherPathways Other Metabolic Pathways CarboxypropylCoA->OtherPathways

Caption: Potential metabolic context of this compound.

References

Commercial Availability and Applications of 3-Carboxypropyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular metabolism, acyl-Coenzyme A (acyl-CoA) thioesters stand as pivotal intermediates, participating in a vast array of biochemical transformations central to energy homeostasis and biosynthesis. Among these, 3-Carboxypropyl-CoA, a dicarboxylic acyl-CoA, holds significant research interest due to its structural similarity to key metabolic players like succinyl-CoA. This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals interested in the synthesis, analysis, and potential applications of this compound.

While direct commercial sources for this compound are not readily found, this guide outlines a robust chemo-enzymatic synthesis protocol adapted from established methods for creating various acyl-CoA esters. Furthermore, it details state-of-the-art analytical techniques for purification and quantification, and explores potential applications in metabolic research, particularly in the context of fatty acid synthesis and enzyme inhibition.

Application Notes

This compound, as a structural analog of succinyl-CoA, a key intermediate in the citric acid cycle, is a valuable tool for probing the specificity and mechanism of various enzymes. Its dicarboxylic nature suggests potential roles in influencing metabolic pathways that utilize di- and tricarboxylic acids.

1. Investigation of Enzyme Inhibition:

Structurally similar molecules to this compound have been shown to act as enzyme inhibitors. For instance, the structurally related 3-chloropropionyl-CoA has been demonstrated to be an irreversible inhibitor of HMG-CoA synthase. This suggests that this compound could be investigated as a potential inhibitor of enzymes involved in fatty acid and ketone body metabolism. Researchers can utilize this compound in kinetic assays to determine its inhibitory mechanism (competitive, non-competitive, or uncompetitive) and to quantify its potency through the determination of inhibition constants (Ki) or IC50 values.

2. Probing Acyl-CoA Synthetase Substrate Specificity:

Acyl-CoA synthetases (ACSs) are a family of enzymes that activate fatty acids by converting them to their corresponding CoA thioesters. While some ACSs are highly specific, others exhibit broader substrate tolerance. This compound can be used as a potential substrate to characterize the specificity of various ACS isoforms, particularly those known to activate dicarboxylic acids. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined to assess the efficiency of its activation.

3. Studies in Fatty Acid Metabolism:

The biosynthesis of fatty acids is a tightly regulated process, with acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN) as key enzymes. Long-chain fatty acyl-CoAs are known to feedback-inhibit ACC.[1][2] Given its dicarboxylic nature, this compound could be explored for its potential to modulate the activity of enzymes involved in fatty acid synthesis. Its effects can be studied in cell-based assays by measuring the incorporation of labeled precursors into fatty acids or in cell-free systems by directly assessing enzyme activity.

Quantitative Data Summary

Direct quantitative data for this compound is scarce in the literature. However, data for structurally and functionally related dicarboxylyl-CoA molecules can provide a valuable reference point for researchers. The following table summarizes kinetic data for succinyl-CoA synthetase with its natural substrate, succinate, and a structural analog, 3-sulfinopropionate.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Succinyl-CoA SynthetaseSuccinate0.143 ± 0.0019.85 ± 0.14[3]
Succinyl-CoA Synthetase3-Sulfinopropionate0.818 ± 0.0460.12 ± 0.01[3]

Experimental Protocols

1. Chemo-enzymatic Synthesis of this compound (Adapted Protocol):

This protocol is adapted from a general method for the synthesis of acyl-CoA esters using carbonyldiimidazole (CDI) activation.

Materials:

  • Glutaric acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA) lithium salt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.5 M Sodium bicarbonate solution (NaHCO3)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of Glutaric Acid: In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve glutaric acid (1 equivalent) in anhydrous DMF. Add CDI (1.1 equivalents) and stir the reaction mixture at room temperature for 1 hour, or until CO2 evolution ceases.

  • Thioester Formation: In a separate vial, dissolve Coenzyme A lithium salt (1 equivalent) in cold 0.5 M NaHCO3 solution. To this solution, slowly add the activated glutaric acid-CDI solution from step 1. Adjust the pH to 6.5-7.0 with TEA if necessary.

  • Reaction Monitoring: Stir the reaction mixture on ice for 2-4 hours. Monitor the progress of the reaction by analytical reversed-phase HPLC, observing the disappearance of the CoA peak and the appearance of a new, more hydrophobic peak corresponding to this compound.

  • Purification: Purify the reaction mixture using preparative reversed-phase HPLC. A C18 column is typically used with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Lyophilization: Collect the fractions containing the purified this compound and lyophilize to obtain the final product as a white powder.

  • Characterization: Confirm the identity and purity of the product by LC-MS analysis, looking for the expected mass of this compound.

2. HPLC Purification and Analysis of Acyl-CoA Esters:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Gradient Program:

A typical gradient might be:

  • 0-5 min: 5% B

  • 5-30 min: 5% to 95% B (linear gradient)

  • 30-35 min: 95% B

  • 35-40 min: 95% to 5% B (linear gradient)

  • 40-45 min: 5% B

Detection:

  • Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine moiety of Coenzyme A.

3. Enzyme Inhibition Assay (Example: Fatty Acid Synthase):

Materials:

  • Purified fatty acid synthase (FASN)

  • Acetyl-CoA

  • Malonyl-CoA (containing a radiolabel, e.g., [2-14C]malonyl-CoA)

  • NADPH

  • This compound (inhibitor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, NADPH, acetyl-CoA, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding FASN to each tube.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

  • Substrate Addition: Add the radiolabeled malonyl-CoA to start the fatty acid synthesis.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extraction: Extract the synthesized fatty acids with a non-polar solvent (e.g., hexane).

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic experiments can be designed to determine the Ki and the mechanism of inhibition.

Visualizations

Fatty_Acid_Synthesis_Inhibition cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty_Acids Fatty_Acids ACC->Malonyl-CoA FASN->Fatty_Acids This compound This compound (Potential Inhibitor) This compound->FASN Inhibition?

Caption: Potential inhibition of Fatty Acid Synthase (FASN) by this compound.

Experimental_Workflow_Synthesis Glutaric_Acid Glutaric Acid CDI CDI Activation Glutaric_Acid->CDI Activated_Intermediate Activated Intermediate CDI->Activated_Intermediate Thioester_Formation Thioester Formation Activated_Intermediate->Thioester_Formation CoA Coenzyme A CoA->Thioester_Formation Crude_Product Crude this compound Thioester_Formation->Crude_Product HPLC HPLC Purification Crude_Product->HPLC Pure_Product Pure this compound HPLC->Pure_Product Analysis LC-MS Analysis Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for 3-Carboxypropyl-CoA (Glutaryl-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-Coenzyme A, more commonly known as Glutaryl-Coenzyme A (Glutaryl-CoA), is a critical intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its metabolism is central to cellular energy production and is intrinsically linked to the metabolic disorder Glutaric Aciduria Type I. Accurate handling, storage, and experimental use of Glutaryl-CoA are paramount for reliable and reproducible research in areas such as inborn errors of metabolism, neurodegenerative diseases, and drug development targeting associated metabolic pathways.

Chemical Properties and Stability

Glutaryl-CoA is a dicarboxylic acyl-coenzyme A derivative. The presence of the thioester bond makes it a high-energy compound, susceptible to hydrolysis, particularly at neutral to basic pH.

Data Presentation: Physicochemical and Stability Data for Glutaryl-CoA

PropertyValueReference/Comment
Synonyms 3-Carboxypropyl-CoA, Glutaryl-Coenzyme A
Molecular Formula C26H42N7O19P3S[1]
Molecular Weight 881.6 g/mol [1]
Appearance White to off-white powderGeneral observation for CoA esters.
Solubility Soluble in water and aqueous buffers.Dicarboxylic acids are generally water-soluble.[2]
Storage (Powder) Store desiccated at -20°C or below.General recommendation for CoA esters.[3]
Storage (Solution) Aliquot and store at -20°C or -80°C in an acidic buffer (pH 4-6). Avoid repeated freeze-thaw cycles.Aqueous solutions of Coenzyme A are unstable at basic pH.[3]
pH Stability More stable in acidic conditions (pH 4-6). The thioester bond is susceptible to hydrolysis at neutral and alkaline pH.General stability of thioesters and Coenzyme A.[3][4]
Temperature Stability Unstable at room temperature in aqueous solutions over extended periods.Long-chain fatty acyl-CoAs show significant degradation in aqueous buffer at room temperature.

Metabolic Pathway: Lysine Degradation

Glutaryl-CoA is a key intermediate in the mitochondrial degradation pathway of lysine, hydroxylysine, and tryptophan. The final step in this pathway before entering the TCA cycle is the oxidative decarboxylation of Glutaryl-CoA to Crotonyl-CoA, catalyzed by the enzyme Glutaryl-CoA dehydrogenase (GCDH). A deficiency in GCDH leads to the accumulation of Glutaryl-CoA and its derivatives, glutaric acid and 3-hydroxyglutaric acid, resulting in the neurometabolic disorder Glutaric Aciduria Type I.

Lysine_Degradation_Pathway Lysine L-Lysine / L-Tryptophan Intermediates Multiple Enzymatic Steps Lysine->Intermediates GlutarylCoA Glutaryl-CoA (this compound) Intermediates->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GA Glutaric Acid GlutarylCoA->GA Hydrolysis (Accumulation in GCDH deficiency) OHGA 3-Hydroxyglutaric Acid GlutarylCoA->OHGA Alternative Metabolism (Accumulation in GCDH deficiency) CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Oxidative Decarboxylation

Lysine Degradation Pathway showing the role of Glutaryl-CoA.

Experimental Protocols

Protocol 1: Preparation and Handling of Glutaryl-CoA Solutions

Objective: To prepare stable stock solutions of Glutaryl-CoA for use in enzymatic assays and other experiments.

Materials:

  • Glutaryl-CoA (powder)

  • Nuclease-free water

  • Acidic buffer (e.g., 10 mM HCl or 10 mM Potassium Phosphate, pH 6.0)

  • Microcentrifuge tubes

Procedure:

  • Equilibrate the vial of Glutaryl-CoA powder to room temperature before opening to prevent condensation.

  • On ice, reconstitute the powder in a minimal volume of acidic buffer (pH 4-6) to the desired stock concentration (e.g., 10-20 mM). Gently vortex to dissolve.

  • Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260). The molar extinction coefficient for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.

  • Immediately aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

  • Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.

  • When needed, thaw an aliquot on ice and keep it on ice during the experiment. Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

Protocol 2: Chemical Synthesis of Glutaryl-CoA

Objective: To synthesize Glutaryl-CoA from Glutaric Anhydride and Coenzyme A. This protocol is adapted from methods for synthesizing other acyl-CoA esters.

Workflow for Glutaryl-CoA Synthesis

Synthesis_Workflow cluster_0 Reaction cluster_1 Purification cluster_2 Verification CoA_Solution Dissolve Coenzyme A in aqueous bicarbonate buffer Anhydride_Addition Add Glutaric Anhydride CoA_Solution->Anhydride_Addition Reaction Stir on ice Anhydride_Addition->Reaction Injection Inject reaction mixture onto RP-HPLC column Reaction->Injection Elution Elute with a gradient of acetonitrile in phosphate buffer Injection->Elution Collection Collect fractions containing Glutaryl-CoA Elution->Collection Lyophilization Lyophilize pure fractions Collection->Lyophilization Analysis Confirm identity and purity by Mass Spectrometry Lyophilization->Analysis

Workflow for the synthesis and purification of Glutaryl-CoA.

Materials:

  • Coenzyme A (free acid or lithium salt)

  • Glutaric Anhydride

  • Sodium Bicarbonate (NaHCO3)

  • Nuclease-free water

  • Reverse-phase HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Potassium Phosphate (KH2PO4)

  • Lyophilizer

  • Mass Spectrometer

Procedure:

  • Reaction: a. Prepare a solution of Coenzyme A (e.g., 10 mg/mL) in an aqueous solution of 0.5 M NaHCO3 on ice. b. Add a 1.5 to 2-fold molar excess of Glutaric Anhydride to the Coenzyme A solution while stirring on ice. c. Continue stirring the reaction mixture on ice for 1-2 hours. Monitor the reaction for the disappearance of free thiols using Ellman's reagent.

  • Purification: a. Acidify the reaction mixture to pH ~5.0 with dilute HCl. b. Centrifuge to remove any precipitate. c. Purify the supernatant using reverse-phase HPLC on a C18 column. d. Use a gradient elution, for example:

    • Mobile Phase A: 20 mM KH2PO4, pH 5.0
    • Mobile Phase B: Acetonitrile
    • Gradient: 5% to 50% B over 30 minutes. e. Monitor the elution at 260 nm and collect the fractions corresponding to the Glutaryl-CoA peak.

  • Verification and Storage: a. Pool the pure fractions and lyophilize to obtain Glutaryl-CoA as a powder. b. Confirm the identity and purity of the product by mass spectrometry. c. Store the lyophilized powder at -80°C.

Protocol 3: Enzymatic Assay for Glutaryl-CoA Dehydrogenase (GCDH)

Objective: To measure the activity of GCDH by monitoring the reduction of an artificial electron acceptor following the dehydrogenation of Glutaryl-CoA. This protocol is based on a tritium-release assay but is adapted here for a more common spectrophotometric method.

Principle: GCDH catalyzes the conversion of Glutaryl-CoA to Crotonyl-CoA and CO2. In this assay, the electrons from the oxidation of Glutaryl-CoA are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored by a decrease in its absorbance.

Materials:

  • Purified Glutaryl-CoA Dehydrogenase (GCDH) or cell/tissue lysate containing GCDH

  • Glutaryl-CoA solution (prepared as in Protocol 1)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 2 mM in water)

  • Phenazine methosulfate (PMS) solution (e.g., 20 mM in water)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture (final volume of 1 mL):

    • 880 µL Assay Buffer (100 mM Potassium Phosphate, pH 7.5)

    • 50 µL DCPIP solution (final concentration 100 µM)

    • 10 µL PMS solution (final concentration 200 µM)

    • 10 µL of enzyme solution (GCDH or lysate)

  • Incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding 50 µL of Glutaryl-CoA solution (e.g., 2 mM stock for a final concentration of 100 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes). The rate of DCPIP reduction is proportional to the GCDH activity.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of DCPIP at 600 nm (21,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

Controls:

  • A blank reaction without the enzyme to measure the non-enzymatic reduction of DCPIP.

  • A blank reaction without Glutaryl-CoA to measure any substrate-independent activity.

Safety Precautions

While Glutaryl-CoA itself is not classified as hazardous, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and associated reagents. Handle all chemicals in a well-ventilated area.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Carboxypropyl-CoA, also known as succinyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound (Succinyl-CoA)?

A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This method often involves the reaction of Coenzyme A (CoA) with succinic anhydride. The anhydride reacts with the thiol group of CoA to form the thioester bond. Another chemical approach is the carbonyldiimidazole (CDI)-mediated coupling of succinic acid with CoA.

  • Enzymatic Synthesis: This route utilizes the enzyme Succinyl-CoA Synthetase (SCS), which catalyzes the reversible reaction between succinate and Coenzyme A in the presence of ATP or GTP to form succinyl-CoA.[1][2]

Q2: What is the stability of this compound and how should it be stored?

A2: this compound is known to be relatively unstable, primarily due to the high-energy thioester bond and the presence of the free carboxylic acid. It can undergo hydrolysis, especially at non-neutral pH. One study noted that a similar thioester, S-succinyl-N-acetyl-cysteamine, has a half-life of approximately 16 minutes at pH 8 and 37°C, undergoing hydrolysis via the formation of succinic anhydride.[3][4] For short-term storage, solutions should be kept on ice. For long-term storage, it is recommended to store aliquots at -80°C. One study on the stability of succinyl-CoA standard solutions found them to be stable for at least 45 hours at room temperature.[5]

Q3: How can I purify synthesized this compound?

A3: High-performance liquid chromatography (HPLC) is the most common method for purifying this compound. A reverse-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent like acetonitrile or methanol.[6][7] The purification can be monitored by UV absorbance at 260 nm, which is characteristic of the adenine moiety of CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Action
Chemical Synthesis: Incomplete reaction with succinic anhydride Ensure the succinic anhydride is fresh and has not been hydrolyzed by exposure to moisture. Use a molar excess of the anhydride. Optimize reaction time and temperature.
Chemical Synthesis: Inactive CDI reagent Carbonyldiimidazole (CDI) is moisture-sensitive. Use fresh, high-quality CDI and perform the reaction under anhydrous conditions.
Enzymatic Synthesis: Inactive Succinyl-CoA Synthetase (SCS) Verify the activity of the enzyme using a standard assay. Ensure proper storage conditions for the enzyme. The enzyme requires Mg2+ or Mn2+ for activity.[8]
Enzymatic Synthesis: Unfavorable reaction equilibrium The enzymatic synthesis is reversible. To drive the reaction toward this compound formation, use a high concentration of substrates (succinate, CoA, and ATP/GTP).[9]
Degradation of this compound Due to its instability, the product may be degrading during the reaction or workup. Maintain a neutral or slightly acidic pH (pH 6-7) and low temperatures (0-4°C) whenever possible.[3][4]
Presence of Multiple Peaks in HPLC Analysis
Potential Cause Recommended Action
Unreacted Starting Materials Coenzyme A and succinate/succinic anhydride may be present. Compare the retention times with standards. Optimize the reaction stoichiometry and time to ensure complete conversion.
Side Products from Chemical Synthesis A potential side reaction is the formation of a thioether by the addition of CoA-SH to the double bond of maleic anhydride (an impurity in succinic anhydride).[10] Ensure the purity of the starting succinic anhydride.
Oxidized Coenzyme A (CoA disulfide) Coenzyme A can be oxidized to form a disulfide dimer. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like dithiothreitol (DTT) to the purification buffers.
Hydrolyzed Product The peak corresponding to succinate may be observed due to the hydrolysis of this compound. Minimize the time between synthesis and purification, and maintain cold conditions.

Experimental Protocols

Chemical Synthesis of this compound from Succinic Anhydride

This protocol is adapted from general methods for acyl-CoA synthesis.

  • Preparation of Reagents:

    • Dissolve Coenzyme A trilithium salt in a suitable buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0) to a final concentration of 10-20 mM.

    • Prepare a solution of succinic anhydride in a dry organic solvent (e.g., dioxane or acetonitrile).

  • Reaction:

    • While stirring the CoA solution on ice, add the succinic anhydride solution dropwise. A molar excess (e.g., 1.5 to 2-fold) of the anhydride is recommended.

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC. The reaction is typically complete within 1-2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 5-6 with a dilute acid (e.g., HCl).

    • Purify the this compound by preparative reverse-phase HPLC using a C18 column.

    • Use a gradient elution, for example, from 95% Buffer A (e.g., 50 mM ammonium acetate, pH 5.5) and 5% Buffer B (acetonitrile) to a higher concentration of Buffer B over 30-40 minutes.

    • Monitor the elution at 260 nm.

    • Collect the fractions containing the product, pool them, and lyophilize to obtain the purified this compound.

Enzymatic Synthesis of this compound

This protocol is based on the known activity of Succinyl-CoA Synthetase.[1][6]

  • Reaction Mixture:

    • In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), combine the following components:

      • Succinate (e.g., 10 mM)

      • Coenzyme A (e.g., 1 mM)

      • ATP or GTP (e.g., 5 mM)

      • MgCl2 (e.g., 10 mM)

      • Succinyl-CoA Synthetase (determine the optimal amount empirically)

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).

    • Monitor the formation of this compound over time using HPLC.

  • Termination and Purification:

    • Stop the reaction by adding a quenching agent, such as a final concentration of 1% trifluoroacetic acid (TFA).

    • Centrifuge to pellet the denatured enzyme.

    • Purify the supernatant containing this compound using the HPLC method described in the chemical synthesis protocol.

Quantitative Data

Synthesis Method Related Compound Reported Yield Reference
CDI-mediated couplingMethylsuccinyl-CoA40%[Molecules 2016, 21(4), 517]

Note: The synthesis of dicarboxylyl-CoAs using CDI-mediated coupling has been reported to be less successful than for other acyl-CoAs, often resulting in lower yields.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Succinic Anhydride Succinic Anhydride 3CP_CoA_chem This compound Succinic Anhydride->3CP_CoA_chem + CoA CoA_chem Coenzyme A CoA_chem->3CP_CoA_chem Succinate Succinate SCS Succinyl-CoA Synthetase Succinate->SCS CoA_enz Coenzyme A CoA_enz->SCS ATP_GTP ATP or GTP ATP_GTP->SCS 3CP_CoA_enz This compound SCS->3CP_CoA_enz

Caption: Chemical and enzymatic synthesis routes for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Start Low_Yield Low Yield of this compound Start->Low_Yield Check_Reagents Check Reagent Quality (CoA, Anhydride/Acid, Enzyme) Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Time, Temp) Check_Reagents->Optimize_Conditions Reagents OK Check_Degradation Investigate Product Degradation (pH, Temperature) Optimize_Conditions->Check_Degradation Conditions Optimized Purification_Issues Assess Purification Protocol (HPLC method) Check_Degradation->Purification_Issues Degradation Minimized Success Improved Yield Purification_Issues->Success Purification Optimized

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

stability issues with 3-Carboxypropyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Carboxypropyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is giving inconsistent or no results. What could be the problem?

A1: Inconsistent or failed experiments using this compound are often linked to the instability of the compound in aqueous solutions. This compound, being a thioester, is susceptible to hydrolysis. Furthermore, its structural similarity to succinyl-CoA suggests a tendency for non-enzymatic degradation, especially under certain pH and temperature conditions. We recommend verifying the integrity of your this compound stock solution.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be prepared in a buffer at a slightly acidic to neutral pH (pH 6.0-7.0). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, the compound should be stable for several months. For short-term storage (up to one month), -20°C is acceptable.

Q3: What is the primary cause of this compound degradation in solution?

A3: The primary cause of degradation is believed to be intramolecular catalysis, a reaction pathway well-documented for the structurally similar molecule, succinyl-CoA. The terminal carboxyl group can attack the thioester bond, leading to the formation of a highly reactive cyclic anhydride intermediate. This intermediate is then rapidly hydrolyzed, breaking down the this compound molecule. This process is significantly accelerated at alkaline pH.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is highly dependent on the pH of the solution. Thioester bonds are generally more stable at a neutral pH. Based on studies of analogous compounds like succinyl-CoA, the degradation rate of this compound is expected to increase significantly at alkaline pH (pH > 7.5). For experiments requiring alkaline conditions, it is crucial to prepare the this compound solution immediately before use and minimize the incubation time.

Q5: Can I use a commercial kit to measure the concentration of my this compound solution?

A5: While there may not be a specific kit for this compound, you can adapt commercially available Coenzyme A assay kits. These kits typically measure the free thiol group of Coenzyme A after hydrolysis of the thioester bond. By measuring the amount of Coenzyme A released over time, you can determine the rate of degradation of your this compound solution.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during experiments involving this compound.

Problem: Inconsistent or lower-than-expected enzyme activity.

This is a frequent issue and often points to the degradation of the this compound substrate.

Troubleshooting Workflow:

A Start: Inconsistent/Low Enzyme Activity B Check this compound Stock Solution Integrity A->B C Prepare Fresh Stock Solution in pH 6.0-7.0 Buffer B->C Degradation Suspected E Assess Experimental Conditions B->E Stock OK D Re-run Experiment with Fresh Stock C->D D->E Failure I Problem Resolved D->I Success F Is pH of reaction buffer > 7.5? E->F G Prepare this compound immediately before use. Minimize incubation time. F->G Yes H Check for potential inhibitors or interfering substances in other reagents F->H No G->D J Problem Persists: Contact Technical Support H->J

Caption: Troubleshooting workflow for experiments with this compound.

Problem: Observing a rapid decrease in this compound concentration over a short period.

This is a strong indicator of accelerated degradation.

Potential Causes and Solutions:

  • Alkaline pH: The most likely cause is a reaction buffer with a pH above 7.5. The rate of hydrolysis via intramolecular catalysis increases significantly in alkaline conditions.

    • Solution: If possible, adjust the experimental pH to a neutral range (6.5-7.5). If alkaline pH is necessary, prepare the this compound solution immediately before adding it to the reaction mixture and keep the experiment time as short as possible.

  • Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis.

    • Solution: Perform experiments at the lowest feasible temperature. If incubating at higher temperatures (e.g., 37°C), be aware that the stability of this compound will be reduced. Consider running a time-course experiment to determine its half-life under your specific conditions.

Data on Stability of a Structurally Similar Compound

ConditionHalf-life of Succinyl-CoA (Thioester Mimic)Reference Compound Stability (e.g., Acetyl-CoA mimic)
pH 8.0, 37°C ~16 minutes~18 days

This data highlights the dramatic instability of the succinyl-thioester bond at a slightly alkaline pH compared to a simple acyl-thioester.

Proposed Degradation Pathway

The instability of this compound is likely due to an intramolecular reaction leading to the formation of a cyclic anhydride.

cluster_0 Degradation of this compound A This compound B Cyclic Anhydride Intermediate (Highly Reactive) A->B Intramolecular Nucleophilic Attack C Hydrolyzed Products (Coenzyme A + Succinic Acid) B->C Rapid Hydrolysis

Caption: Proposed degradation pathway of this compound.

Experimental Protocols

Protocol for Assessing the Stability of a this compound Solution

This protocol provides a method to determine the stability of your this compound solution under your specific experimental conditions (e.g., buffer, pH, and temperature).

Principle:

The degradation of this compound results in the release of free Coenzyme A (CoA-SH). The concentration of this free thiol can be quantified over time using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • This compound solution of known initial concentration.

  • Your experimental buffer at the desired pH.

  • Ellman's reagent (DTNB) solution (10 mM in 0.1 M potassium phosphate, pH 7.0).

  • A temperature-controlled spectrophotometer or plate reader.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare your experimental reaction mixture containing all components except your enzyme or other initiating reagent. This will serve as your stability test sample.

  • Incubation: Place the tube in a water bath or incubator at your desired experimental temperature.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of your reaction mixture. The volume of the aliquot will depend on the cuvette or plate volume for your spectrophotometer.

  • Quenching and Derivatization (Optional but Recommended): To stop the degradation at each time point, you can add the aliquot to a solution that will immediately stabilize the remaining this compound, for example, by rapid freezing or by adding a quenching agent if compatible with the subsequent measurement.

  • DTNB Reaction:

    • In a cuvette or a well of a 96-well plate, add a suitable volume of your experimental buffer.

    • Add the aliquot from the desired time point.

    • Add a small volume of the DTNB solution (e.g., 10 µL for a 1 mL final volume). Mix well.

  • Measurement: Immediately measure the absorbance at 412 nm.

  • Standard Curve: To quantify the amount of free CoA-SH, prepare a standard curve using known concentrations of Coenzyme A in your experimental buffer and react them with DTNB.

  • Data Analysis:

    • Use the standard curve to convert the absorbance values at each time point to the concentration of free CoA-SH.

    • Plot the concentration of free CoA-SH versus time. The slope of this plot will give you the rate of degradation of your this compound.

    • The concentration of remaining intact this compound at each time point can be calculated by subtracting the concentration of free CoA-SH from the initial concentration of this compound.

    • Plot the natural logarithm of the concentration of remaining this compound versus time. If the degradation follows first-order kinetics, this plot will be linear, and the half-life can be calculated from the slope.

Workflow for Stability Assessment:

A Prepare this compound in Experimental Buffer B Incubate at Experimental Temperature A->B C Take Aliquots at Different Time Points B->C D React with Ellman's Reagent (DTNB) C->D E Measure Absorbance at 412 nm D->E G Calculate Concentration of Free CoA-SH E->G F Generate CoA-SH Standard Curve F->G H Plot [Free CoA-SH] vs. Time to Determine Degradation Rate G->H

Caption: Experimental workflow for assessing this compound stability.

Technical Support Center: Optimizing Enzymatic Reactions with 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Carboxypropyl-CoA in enzymatic reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive Enzyme: Improper storage or handling may have led to enzyme denaturation.1. Verify the storage conditions of the enzyme (temperature, buffer).2. Use a fresh aliquot of the enzyme.3. Perform a positive control experiment with a known substrate to confirm enzyme activity.
Substrate Degradation: this compound may be unstable under the experimental conditions.1. Prepare this compound solutions fresh before each experiment.2. Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.3. Check the pH of the reaction buffer, as extreme pH can lead to hydrolysis.
Incorrect Assay Conditions: The buffer composition, pH, or temperature may not be optimal for the enzyme.1. Review the literature for the optimal pH and temperature for your specific enzyme.2. Perform a pH and temperature optimization matrix experiment.3. Ensure all necessary cofactors (e.g., Mg²⁺, ATP) are present at the correct concentrations.[1][2]
High Background Signal Non-Enzymatic Reaction: The substrate or other reaction components may be reacting non-enzymatically to produce a signal.1. Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction.2. Subtract the background rate from the rate of the enzymatic reaction.3. Consider if any reaction components, like dithiothreitol (DTT), could be interfering with your detection method (e.g., DTNB assay).
Contaminated Reagents: Contamination in the buffer, substrate, or enzyme solution.1. Use high-purity reagents and sterile, nuclease-free water.2. Filter-sterilize buffer solutions.3. Prepare fresh solutions if contamination is suspected.
Inconsistent Results (Poor Reproducibility) Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.1. Calibrate your pipettes regularly.2. Use positive displacement pipettes for viscous solutions.3. Prepare a master mix of reagents to minimize pipetting variations between samples.
Variable Enzyme Activity: The enzyme may be losing activity over the course of the experiment.1. Keep the enzyme on ice at all times.2. Prepare fresh enzyme dilutions for each experiment.3. Include a standard control in every assay plate to monitor for changes in activity.
Substrate Instability: Degradation of this compound during the experiment.1. As mentioned previously, prepare substrate solutions immediately before use.2. Minimize the time the substrate is kept at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: this compound is susceptible to degradation. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or -80°C. For solutions, prepare small aliquots in a suitable buffer (e.g., slightly acidic pH to minimize thiol oxidation) and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: My enzyme shows low activity with this compound compared to other substrates. What can I do?

A2: This could be due to lower substrate affinity (higher Km) or a lower turnover rate (kcat). Consider the following:

  • Substrate Concentration: Ensure you are using a substrate concentration well above the Km to approach Vmax. If the Km for this compound is unknown, perform a substrate titration experiment to determine it.

  • Enzyme Engineering: If feasible, you might consider rational design or directed evolution of your enzyme to improve its activity and specificity for this compound.[3][4]

  • Reaction Conditions: Optimize the reaction buffer, pH, temperature, and cofactor concentrations specifically for this substrate.

Q3: How can I monitor the progress of my enzymatic reaction with this compound?

A3: The method will depend on the specific reaction. Common methods include:

  • Spectrophotometric Assays: If the reaction produces or consumes a chromophore (e.g., NADH), you can monitor the change in absorbance over time.[5] For reactions that release Coenzyme A, the free thiol can be detected using reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow product with an absorbance at 412 nm.[4]

  • Fluorometric Assays: These assays are often more sensitive and can be used if a fluorescent product is formed or consumed.[5]

  • HPLC-based Assays: High-performance liquid chromatography can be used to separate and quantify the substrate and product over time. This is a direct and robust method.[1]

  • LC-MS/MS: For complex mixtures or when high sensitivity is required, liquid chromatography-tandem mass spectrometry can be used to specifically detect and quantify the product.

Q4: Can non-enzymatic acylation be an issue when working with this compound?

A4: Yes, acyl-CoA molecules can be reactive and may non-enzymatically acylate proteins and other molecules, especially at higher pH values.[6] To minimize this:

  • Run control reactions without the enzyme to assess the extent of non-enzymatic acylation.

  • Maintain an appropriate pH for the reaction that favors enzymatic activity but minimizes non-enzymatic side reactions.

  • Keep reaction times as short as possible.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for an Enzyme with this compound using a Spectrophotometric Assay

This protocol assumes a hypothetical enzyme, "3CP-CoA Dehydrogenase," that uses NAD+ as a cofactor and produces NADH, which can be monitored at 340 nm.

Materials:

  • Purified 3CP-CoA Dehydrogenase

  • This compound stock solution

  • NAD+ stock solution

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Master Mix:

    • For a 200 µL final reaction volume, prepare a master mix containing the reaction buffer, NAD+ (at a saturating concentration, e.g., 1 mM), and the enzyme (at a fixed, appropriate concentration).

  • Prepare Substrate Dilutions:

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 0 µM to 500 µM).

  • Set up the Reaction Plate:

    • Add a fixed volume of each this compound dilution to triplicate wells of the 96-well plate.

    • Include a "no substrate" control (buffer only) to measure any background reaction.

  • Initiate the Reaction:

    • Add the reagent master mix to all wells to start the reaction.

  • Monitor the Reaction:

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH production) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Experimental_Workflow Workflow for Enzyme Kinetic Analysis cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_dilutions Create Substrate Serial Dilutions prep_reagents->prep_dilutions setup_plate Set up 96-Well Plate (Substrate + Controls) prep_dilutions->setup_plate add_master_mix Add Enzyme Master Mix to Initiate Reaction setup_plate->add_master_mix read_plate Measure Absorbance/ Fluorescence Over Time add_master_mix->read_plate calc_velocity Calculate Initial Reaction Velocities read_plate->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Experimental workflow for determining enzyme kinetic parameters.

Troubleshooting_Tree Troubleshooting Low Enzyme Activity start Low/No Enzyme Activity check_controls Are Controls Working? (Positive & Negative) start->check_controls check_reagents Reagents Freshly Prepared? check_controls->check_reagents Yes enzyme_issue Potential Enzyme Inactivation check_controls->enzyme_issue No (Positive Control Fails) instrument_issue Check Instrument Settings/Functionality check_controls->instrument_issue No (Negative Control High) check_conditions Are Assay Conditions Optimal? check_reagents->check_conditions Yes substrate_issue Potential Substrate Degradation check_reagents->substrate_issue No check_conditions->enzyme_issue Yes assay_issue Suboptimal Assay Conditions (pH, Temp) check_conditions->assay_issue No

Caption: Decision tree for troubleshooting low enzymatic activity.

References

Technical Support Center: 3-Carboxypropyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-Carboxypropyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a thioester of coenzyme A and a key intermediate in various metabolic pathways. Accurate and reliable measurement of its cellular levels is crucial for studying its role in both health and disease, as fluctuations in CoA and its thioester derivatives can be indicative of physiological or pathological conditions, including neurodegeneration with brain iron accumulation (NBIA).[1]

Q2: What are the primary methods for quantifying this compound and other acyl-CoAs?

The most robust and frequently utilized method for the analysis of acyl-CoAs, including this compound, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] This technique offers high selectivity and sensitivity.[3] Other methods include high-performance liquid chromatography (HPLC) with UV detection and enzymatic assays, though these may offer less specificity and sensitivity compared to LC-MS/MS.[1][3]

Q3: What are the main challenges associated with the analysis of this compound?

Like other CoA derivatives, this compound presents several analytical challenges. Its three phosphate groups make it polar, while the rest of the molecule has nonpolar characteristics.[4] This amphipathic nature can lead to poor chromatographic peak shape and retention on standard reverse-phase columns like C18.[4] Additionally, its susceptibility to enzymatic degradation and the presence of interfering substances in biological matrices can complicate accurate quantification.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound, particularly when using LC-MS/MS methods.

Issue 1: Low or No Signal Intensity
Possible Cause Troubleshooting Step
Analyte Degradation Ensure rapid sample processing and quenching of enzymatic activity. Store samples at -80°C. Consider the use of enzyme inhibitors during sample preparation.[5] this compound can be degraded by intracellular and extracellular enzymes.[6]
Poor Ionization Optimize mass spectrometry source parameters. For CoA species, positive ion mode electrospray ionization (ESI) is common, detecting protonated ions.[5] Using an acidic mobile phase can promote protonation, though this may decrease retention on reversed-phase columns.[5]
Inefficient Extraction The choice of extraction method is critical. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP).[2][5] The efficiency of these methods can vary based on the specific properties of this compound. See the protocol section for a detailed method.
Matrix Effects Biological samples contain numerous compounds that can suppress or enhance the ionization of the analyte.[5] Improve sample clean-up, optimize chromatographic separation to resolve the analyte from interfering compounds, and use a suitable internal standard.
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Possible Cause Troubleshooting Step
Secondary Interactions with Column The phosphate groups of this compound can interact with the silica backbone of C18 columns.[4] Consider using a different column chemistry, such as one with end-capping or a different stationary phase. Ion-pairing chromatography can also improve peak shape for phosphorylated molecules.
Inappropriate Mobile Phase pH The charge state of this compound is pH-dependent. The adenine moiety can be protonated at a pH below 4.0, while the phosphate groups are negatively charged at higher pH.[4] Experiment with different mobile phase pH values to find the optimal conditions for peak shape and retention.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
Issue 3: High Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automate sample preparation steps where possible to minimize human error.[5] Ensure consistent timing and temperature for all samples.
Lack of an Appropriate Internal Standard An internal standard is crucial for correcting for variability during sample preparation and analysis.[7] The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar acyl-CoA can be used.[7][8]
System Carry-Over Analytes from a previous injection can remain in the LC-MS system and be detected in subsequent runs, leading to over-quantification.[9] Troubleshoot by injecting blank solutions after a high-concentration sample. Carry-over can occur in the autosampler, injection valve, and column.[9] Implement a robust wash protocol for the injection needle and sample loop.

Experimental Protocols

Protocol: Extraction and Quantification of Acyl-CoAs from Biological Samples via LC-MS/MS

This protocol is a general guideline for acyl-CoA analysis and should be optimized for this compound.

  • Sample Homogenization:

    • Homogenize tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 methanol:acetonitrile:water). The use of an internal standard, such as crotonoyl-CoA or a stable isotope-labeled standard, is recommended at this stage.[3][4]

  • Protein Precipitation:

    • After homogenization, vortex the samples vigorously and centrifuge at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.[5]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis, such as 5% methanol in water.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 column or other suitable column.

    • A common MS/MS fragmentation pattern for all CoA species involves a neutral loss of 507 amu (the 3'-phosphate-adenosine-5'-diphosphate moiety).[2][4] This results in a daughter ion of [M - 507 + H]+. Another common fragment ion is observed at m/z 428.[4]

    • Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the parent and daughter ions for this compound and the internal standard.[10]

Visualizations

Metabolic Pathway Context

cluster_pathway Generic Acyl-CoA Metabolism FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase Three_CP_CoA This compound FattyAcid->Three_CP_CoA + CoA + ATP Metabolic_Pathway Further Metabolism Three_CP_CoA->Metabolic_Pathway CoA Coenzyme A ATP ATP AMP_PPi AMP + PPi

Caption: Simplified pathway showing the formation of an acyl-CoA.

Experimental Workflow

Start Start: Biological Sample Step1 Homogenize in Extraction Buffer + Internal Standard Start->Step1 Step2 Protein Precipitation (Centrifugation) Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Dry Down Extract Step3->Step4 Step5 Reconstitute in LC Mobile Phase Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 Step7 Data Processing & Quantification Step6->Step7 End End: Concentration Data Step7->End

Caption: General experimental workflow for this compound quantification.

Troubleshooting Logic for Low Signal

Start Low or No Signal for this compound CheckIS Is the Internal Standard signal also low? Start->CheckIS TroubleshootMS Troubleshoot MS: - Check instrument parameters - Source cleaning - Calibration CheckIS->TroubleshootMS Yes TroubleshootSamplePrep Troubleshoot Sample Prep: - Extraction recovery - Analyte degradation CheckIS->TroubleshootSamplePrep No CheckChroma Review Chromatography: - Peak shape - Retention time TroubleshootSamplePrep->CheckChroma OptimizeLC Optimize LC Method: - Gradient - Column chemistry - Mobile phase CheckChroma->OptimizeLC Poor MatrixEffects Investigate Matrix Effects: - Dilute sample - Improve cleanup CheckChroma->MatrixEffects Good

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Synthetic 3-Carboxypropyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-Carboxypropyl-CoA. The information provided is designed to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude synthetic this compound sample?

A1: Common impurities in synthetic this compound preparations include:

  • Unreacted starting materials: Coenzyme A (CoA), and the acylating agent (e.g., glutaric anhydride or a derivative).

  • Byproducts of the synthesis: This can include hydrolyzed acylating agent (glutaric acid) and CoA disulfide (formed by oxidation of CoA).

  • Degradation products: this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, leading to the formation of CoA and glutaric acid.[1][2]

  • Solvents and reagents: Residual solvents from the synthesis and quenching steps.

Q2: What is the recommended initial purification strategy for synthetic this compound?

A2: A common and effective initial purification strategy involves solid-phase extraction (SPE).[3][4][5] Due to the hydrophilic nature of this compound, a reversed-phase SPE cartridge (e.g., C18) can be used to retain the target molecule while allowing more polar impurities to be washed away. Elution is then achieved with a solvent of higher organic content.

Q3: How can I achieve high purity of this compound for downstream applications?

A3: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[3][6] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating this compound from closely related impurities.

Q4: What are the critical stability considerations for this compound during purification and storage?

A4: this compound, like other Coenzyme A derivatives, is sensitive to pH and temperature.[1][7][8]

  • pH: Maintain the pH of all solutions between 4.5 and 6.5 to minimize hydrolysis of the thioester bond.

  • Temperature: Perform all purification steps at low temperatures (e.g., 4°C) whenever possible. For long-term storage, it is advisable to lyophilize the purified product and store it at -20°C or -80°C.

Troubleshooting Guides

Problem 1: Low yield after Solid-Phase Extraction (SPE)
Possible Cause Suggested Solution
Incomplete binding to the SPE cartridge Ensure the sample is loaded in a low organic solvent concentration to promote binding to the reversed-phase sorbent. Acidifying the loading buffer to a pH of ~4.5 can also improve retention.
Premature elution of the product The wash solvent may be too strong. Decrease the organic solvent concentration in the wash buffer.
Incomplete elution from the cartridge The elution solvent may be too weak. Increase the organic solvent concentration or use a stronger organic solvent (e.g., acetonitrile instead of methanol). Elute with multiple, smaller volumes of the elution solvent.[9]
Product degradation on the cartridge Minimize the time the sample is on the cartridge. Work quickly and at a reduced temperature if possible.
Problem 2: Poor peak shape or resolution during HPLC purification
Possible Cause Suggested Solution
Inappropriate mobile phase pH The mobile phase pH should be maintained between 4.5 and 6.5 for optimal stability and chromatographic performance. An acidic mobile phase (e.g., using phosphate buffer) is common for acyl-CoA analysis.[3]
Column overload Reduce the amount of sample injected onto the column.
Presence of co-eluting impurities Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.[10]
Secondary interactions with the stationary phase Add a competing agent like triethylamine (TEA) to the mobile phase to reduce peak tailing.
Problem 3: Presence of multiple peaks corresponding to the product in HPLC analysis
Possible Cause Suggested Solution
Degradation of the sample Analyze the sample immediately after preparation. Ensure the autosampler is kept at a low temperature (e.g., 4°C). Check the pH of the sample solution.
Oxidation of the free thiol of Coenzyme A If unreacted CoA is present, it can oxidize to form CoA disulfide, which will appear as a separate peak. While not a direct impurity of the final product, it can complicate the chromatogram.
Formation of isomers or adducts Depending on the synthetic route, side reactions could lead to the formation of isomers. This may require optimization of the synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of an acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 4.9).

  • Sample Loading: Dissolve the crude synthetic this compound in the acidic aqueous buffer and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of the acidic aqueous buffer to remove unbound impurities.

  • Elution: Elute the this compound with 1-2 mL of a methanol/water mixture (e.g., 50:50 v/v).

  • Analysis: Analyze the eluate by HPLC to confirm the presence and purity of the product.

Protocol 2: HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[3]

  • Injection Volume: 20-100 µL, depending on the concentration.

Quantitative Data Summary

Purification Step Typical Purity Expected Recovery
Crude Synthetic Product 40-60%100%
After Solid-Phase Extraction 70-85%80-90%[5]
After Preparative HPLC >95%60-75%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Chemical Synthesis of This compound spe Solid-Phase Extraction (SPE) (C18 Cartridge) synthesis->spe Crude Product hplc Preparative HPLC (Reversed-Phase) spe->hplc Partially Purified Product analysis Purity Analysis (Analytical HPLC) hplc->analysis Highly Purified Fractions lyophilization Lyophilization analysis->lyophilization Fractions >95% Pure storage Storage at -20°C to -80°C lyophilization->storage

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity after Purification check_hplc Review HPLC Chromatogram start->check_hplc multiple_peaks Multiple Peaks Present? check_hplc->multiple_peaks poor_resolution Poor Peak Resolution? check_hplc->poor_resolution degradation Product Degradation (Check pH and Temperature) multiple_peaks->degradation Yes impurities Co-eluting Impurities multiple_peaks->impurities No optimize_gradient Optimize HPLC Gradient poor_resolution->optimize_gradient Yes check_column Check Column Health poor_resolution->check_column No impurities->optimize_gradient

Caption: A troubleshooting decision tree for addressing low purity issues in this compound purification.

References

reducing degradation of 3-Carboxypropyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Carboxypropyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, like other acyl-CoA thioesters, is primarily due to two factors:

  • Enzymatic Degradation: Thioesterase enzymes present in the biological sample can rapidly hydrolyze the thioester bond of this compound.

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, particularly at neutral or alkaline pH. Elevated temperatures also accelerate this degradation.

Q2: What is the optimal pH for maintaining the stability of this compound during extraction?

A2: Acyl-CoA esters are most stable in slightly acidic conditions. An extraction buffer with a pH between 4.5 and 6.0 is recommended to minimize chemical hydrolysis.[1][2]

Q3: How critical is temperature control during the extraction process?

A3: Maintaining a low temperature is crucial. All steps of the extraction, including homogenization, centrifugation, and storage of extracts, should be performed at 0-4°C (i.e., on ice) to reduce both enzymatic activity and chemical degradation rates.[1] For long-term storage, temperatures of -20°C or below are advised.[1]

Q4: Which solvents are recommended for the extraction of this compound?

A4: Several solvent systems can be effective for extracting acyl-CoAs. The choice depends on the specific sample matrix and downstream analysis. Common choices include:

  • Cold Methanol: Effective for quenching cellular metabolism and extracting a broad range of metabolites, including acyl-CoAs.[3]

  • Acetonitrile/Methanol/Water Mixtures: A combination, often in a 2:2:1 ratio, is used for a comprehensive extraction of various acyl-CoA species.[4][5]

  • Perchloric Acid (PCA): Used for immediate quenching of enzymatic reactions and protein precipitation.[4] However, subsequent removal of PCA is necessary.

Q5: How can I inactivate endogenous thioesterases?

A5: Immediate quenching of enzymatic activity at the time of sample collection is the most critical step.[1] This can be achieved by flash-freezing the tissue in liquid nitrogen or by homogenizing the sample directly in a cold extraction solvent containing acid or organic components to denature enzymes.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Enzymatic Degradation: Incomplete inactivation of thioesterases.Ensure rapid and thorough homogenization in a pre-chilled, enzyme-denaturing extraction solvent. Minimize the time between sample collection and enzyme inactivation.
Chemical Hydrolysis: The pH of the extraction buffer is too high.Verify the pH of all buffers and solutions. Use a slightly acidic buffer (pH 4.5-6.0) throughout the extraction process.[1][2]
Thermal Degradation: Samples were not kept consistently cold.Maintain strict temperature control (0-4°C) for all steps. Use pre-chilled tubes, racks, and centrifuge rotors.[1]
High variability between replicate samples Inconsistent Quenching: Variation in the time taken to inactivate enzymes between samples.Standardize the sample collection and quenching procedure to ensure uniformity.
Precipitate Formation during Storage: Analyte precipitating out of solution at low temperatures.Optimize the final solvent composition. If extracts are dried, ensure complete resuspension, potentially with gentle vortexing or sonication in the cold.
Poor peak shape or resolution in chromatography Interfering Substances: Co-extraction of salts or other contaminants.Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances.[6]
Analyte Adsorption: Non-specific binding to plasticware.Use low-adhesion polypropylene tubes.

Quantitative Data Summary

Solvent Composition Average Coefficient of Variation (CV) for Acyl-CoA Standards Interpretation
75% Methanol~5%High stability
50% Acetonitrile~8%Good stability
Water>15%Poor stability

This table is a qualitative summary based on data for various acyl-CoA standards presented in the literature.[3]

Experimental Protocols

Protocol 1: Extraction of this compound using Cold Methanol

This protocol is suitable for cultured cells and tissue samples and is adapted from general acyl-CoA extraction methods.[3]

  • Quenching:

    • For cell culture: Aspirate the medium and immediately add ice-cold methanol to the culture dish. Scrape the cells in the methanol and transfer to a pre-chilled tube.

    • For tissue: Flash-freeze the tissue in liquid nitrogen immediately after collection. Grind the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle.

  • Extraction:

    • Add a calculated volume of ice-cold methanol to the cell suspension or tissue powder to achieve a specific tissue concentration (e.g., 50 mg/mL).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Clarification:

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted metabolites.

  • Storage:

    • Store the extract at -80°C until analysis.

Protocol 2: Extraction using Acetonitrile/Methanol/Water with pH Control

This protocol is a robust method for tissue samples, incorporating pH control for enhanced stability.[2][4]

  • Preparation:

    • Prepare an extraction solvent of acetonitrile/methanol/water (2:2:1, v/v/v) and pre-chill to -20°C.

    • Prepare a resuspension buffer of 100 mM potassium phosphate at pH 4.9 and keep on ice.[2]

  • Homogenization:

    • Weigh a frozen tissue sample (e.g., 50-100 mg) and homogenize it in the pre-chilled extraction solvent (e.g., 1 mL).

    • Ensure homogenization is rapid and the sample remains cold.

  • Extraction and Protein Precipitation:

    • Incubate the homogenate at -20°C for 30 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Drying and Reconstitution:

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the ice-cold resuspension buffer (pH 4.9).

  • Analysis:

    • Centrifuge the reconstituted sample to remove any insoluble material before transferring to an autosampler vial for analysis (e.g., by LC-MS/MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Tissue/Cell Sample Quench Rapid Quenching (Liquid N2 / Cold Solvent) Sample->Quench Immediate Homogenize Homogenization (0-4°C, acidic pH) Quench->Homogenize Precipitate Protein Precipitation (-20°C) Homogenize->Precipitate Centrifuge1 Centrifugation (4°C) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Cleanup Optional SPE Cleanup Supernatant->Cleanup Analyze LC-MS/MS Analysis Supernatant->Analyze Cleanup->Analyze degradation_pathways cluster_analyte Target Analyte cluster_degradation Degradation Products cluster_factors Degradation Factors Analyte This compound Products 3-Carboxypropionate + Coenzyme A Analyte->Products Hydrolysis Enzymes Thioesterases Enzymes->Products pH Alkaline pH pH->Products Temp High Temperature Temp->Products

References

Technical Support Center: 3-Carboxypropyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 3-Carboxypropyl-CoA, also known as 3-Oxoadipyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes act on it?

A1: this compound is a common name for 3-oxoadipyl-CoA. It is a key intermediate in the metabolic pathways for the degradation of aromatic compounds, such as benzoate, and in the reverse β-oxidation pathway used for the biosynthesis of dicarboxylic acids like adipic acid.[1][2] The primary enzyme that metabolizes 3-oxoadipyl-CoA is 3-oxoadipyl-CoA thiolase (EC 2.3.1.174). This enzyme catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA into succinyl-CoA and acetyl-CoA.[2][3]

Q2: What are the common methods for assaying enzymes that metabolize this compound?

A2: A common method for assaying 3-oxoadipyl-CoA thiolase activity is a continuous spectrophotometric assay.[3] This assay measures the decrease in absorbance at 305 nm, which corresponds to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[3] The substrate, 3-oxoadipyl-CoA, can be generated in situ using 3-oxoadipate:succinyl-CoA transferase.[3] Alternatively, HPLC-based methods can be employed to quantify the consumption of the substrate or the formation of the products (succinyl-CoA and acetyl-CoA).

Q3: My assay is not working. What are some initial troubleshooting steps?

A3: If your assay is not working, consider the following initial steps:

  • Reagent Integrity: Ensure that all reagents, especially CoA derivatives and enzymes, have been stored correctly and have not expired. Thaw all components completely and mix them gently before use.

  • Buffer pH and Temperature: Verify that the assay buffer is at the correct pH and that the assay is being performed at the optimal temperature for the enzyme. The pH optimum for 3-oxoadipyl-CoA thiolase is approximately 7.8.[1]

  • Instrument Settings: Double-check the wavelength setting on your spectrophotometer (305 nm for the spectrophotometric assay) and ensure the instrument is properly calibrated.

  • Positive Control: If available, run a positive control with a known active enzyme to confirm that the assay components and conditions are suitable.

Q4: I am observing high background noise in my spectrophotometric assay. What could be the cause?

A4: High background noise can be caused by several factors:

  • Light Scattering: Particulates in the sample or reagents can cause light scattering. Centrifuge your samples and filter your buffers to remove any precipitates.

  • Reagent Instability: Thioester compounds like 3-oxoadipyl-CoA can be unstable. Prepare these solutions fresh and keep them on ice.

  • Contaminating Enzymes: Your enzyme preparation may be contaminated with other enzymes that absorb at the assay wavelength or consume the substrate or product.

  • Non-enzymatic Reactions: The spontaneous breakdown of your substrate could contribute to background signal. Running a blank reaction without the enzyme can help to quantify this.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound enzymatic assays.

Issue 1: No or Low Enzyme Activity
Possible Cause Suggested Solution
Inactive Enzyme - Verify the storage conditions and age of the enzyme. - Perform a protein concentration assay to ensure the correct amount of enzyme is being used. - Test the enzyme activity with a known substrate and positive control if available.
Substrate Degradation - Prepare 3-oxoadipyl-CoA solutions fresh for each experiment. Thioesters are susceptible to hydrolysis. - Keep substrate solutions on ice.
Incorrect Assay Conditions - Confirm the pH of the assay buffer is optimal for the enzyme (around pH 7.8 for 3-oxoadipyl-CoA thiolase).[1] - Ensure the assay temperature is appropriate (e.g., 30°C or 37°C). - Check that all necessary cofactors (e.g., Mg²⁺, CoA) are present at the correct concentrations.[3]
Presence of Inhibitors - See the "Potential Interferences" section below. Dialyze or desalt the enzyme preparation to remove potential small molecule inhibitors.
Issue 2: Non-linear Reaction Rate
Possible Cause Suggested Solution
Substrate Depletion - Reduce the enzyme concentration or the reaction time. - Ensure the substrate concentration is well above the Kₘ value for the majority of the assay time. The Kₘ of 3-oxoadipyl-CoA thiolase for 3-oxoadipyl-CoA is approximately 0.15 mM.[1]
Enzyme Instability - Perform the assay at a lower temperature. - Add stabilizing agents like glycerol or BSA to the assay buffer, if compatible.
Product Inhibition - Analyze the initial reaction rates. - If possible, use a coupled-enzyme assay to remove the product as it is formed.
pH Shift during Assay - Ensure the buffer concentration is sufficient to maintain a stable pH throughout the reaction.
Issue 3: Inconsistent Results Between Replicates
Possible Cause Suggested Solution
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells.
Incomplete Mixing - Gently mix the contents of each well or cuvette after adding all components. Avoid introducing air bubbles.
Temperature Fluctuations - Ensure all components are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath.
Sample Evaporation - Use plate seals for microplate assays, especially during long incubation times.

Potential Interferences

Certain substances can interfere with this compound enzymatic assays. Below is a summary of known and potential inhibitors for 3-oxoadipyl-CoA thiolase.

Interfering Substance Concentration Remaining Activity (%) Notes
CuSO₄1 mM10%Heavy metal inhibition is common for thiolases.[3]
ZnCl₂1 mM46%Moderate inhibition by this divalent cation.[3]
HgCl₂Not specifiedRapid destruction of thioesterReacts with the thioester bond, not necessarily an enzyme inhibitor.[3]
p-ChloromercuribenzoateNot specifiedRapid destruction of thioesterA thiol-reactive compound that will react with CoA.[3]
NADH0.4 mM90%Potential for product inhibition or competition at the active site.[3]
NADH0.8 mM58%Inhibition increases with concentration.[3]
NaCN1 mM88%Minimal inhibition observed.[3]
EDTA1 mMNo effectChelating agents do not appear to inhibit the enzyme.[3]
o-phenanthroline1 mMNo effectChelating agents do not appear to inhibit the enzyme.[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Oxoadipyl-CoA Thiolase

This protocol is adapted from the method described for the enzyme from Pseudomonas sp. strain B13.[3]

Principle: The assay measures the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.

Reagents:

  • Tris-HCl buffer (35 mM, pH 8.0)

  • MgCl₂ (25 mM)

  • 3-oxoadipate (3.5 mM)

  • Succinyl-CoA (0.15 mM)

  • Coenzyme A (CoA) (0.2 mM)

  • Purified 3-oxoadipate:succinyl-CoA transferase (for in situ generation of substrate)

  • Enzyme sample (e.g., crude extract or purified 3-oxoadipyl-CoA thiolase)

Procedure:

  • In situ Substrate Generation: In a 1 ml cuvette, combine 35 µmol of Tris-HCl buffer (pH 8.0), 25 µmol of MgCl₂, 3.5 µmol of 3-oxoadipate, and 0.15 µmol of succinyl-CoA.

  • Add a sufficient amount of purified 3-oxoadipate:succinyl-CoA transferase to generate 3-oxoadipyl-CoA.

  • Incubate for 15 minutes at the desired assay temperature (e.g., 30°C) to allow for the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex. This will result in an increase in absorbance at 305 nm.

  • Thiolase Reaction: To initiate the thiolase reaction, add 0.2 µmol of CoA and the enzyme sample (e.g., 0.02 to 0.2 mg of protein for a crude extract).

  • Measurement: Immediately start monitoring the decrease in absorbance at 305 nm over time.

  • Calculation: Calculate the enzyme activity using the extinction coefficient of the 3-oxoadipyl-CoA-Mg²⁺ complex (ε = 16,300 M⁻¹ cm⁻¹ at pH 8.0).[3] One unit of activity can be defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of 3-oxoadipyl-CoA per minute under the specified conditions.

Visualizations

Metabolic Pathway of this compound (3-Oxoadipyl-CoA)

Metabolic_Pathway cluster_aromatic Aromatic Compound Degradation cluster_reverse_beta Reverse β-Oxidation Benzoate Benzoate Catechol Catechol Benzoate->Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Oxoadipate_enol_lactone 3-Oxoadipate-enol-lactone Muconolactone->Oxoadipate_enol_lactone Oxoadipate 3-Oxoadipate Oxoadipate_enol_lactone->Oxoadipate Oxoadipyl_CoA 3-Oxoadipyl-CoA (this compound) Oxoadipate->Oxoadipyl_CoA 3-Oxoadipate:Succinyl-CoA Transferase Adipic_Acid Adipic Acid Adipyl_CoA Adipyl-CoA Adipic_Acid->Adipyl_CoA Dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA Adipyl_CoA->Dehydroadipyl_CoA Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Dehydroadipyl_CoA->Hydroxyadipyl_CoA Hydroxyadipyl_CoA->Oxoadipyl_CoA 3-Hydroxyadipyl-CoA Dehydrogenase Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA->Succinyl_CoA 3-Oxoadipyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoadipyl_CoA->Acetyl_CoA 3-Oxoadipyl-CoA Thiolase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA_source Succinyl_CoA_source->Oxoadipate Succinyl-CoA

Caption: Metabolic pathways involving this compound (3-Oxoadipyl-CoA).

Troubleshooting Workflow for Low Enzyme Activity

Troubleshooting_Workflow Start Start: Low/No Enzyme Activity Check_Reagents Check Reagent Integrity (Storage, Age, Preparation) Start->Check_Reagents Check_Conditions Verify Assay Conditions (pH, Temperature, Cofactors) Check_Reagents->Check_Conditions Reagents OK Resolved Problem Resolved Check_Reagents->Resolved Issue Found & Corrected Check_Enzyme Assess Enzyme Concentration and Activity Check_Conditions->Check_Enzyme Conditions OK Check_Conditions->Resolved Issue Found & Corrected Check_Inhibitors Investigate Potential Inhibitors Check_Enzyme->Check_Inhibitors Enzyme OK Check_Enzyme->Resolved Issue Found & Corrected Check_Inhibitors->Resolved Inhibitor Identified & Removed Consult Consult Literature/ Technical Support Check_Inhibitors->Consult No Obvious Inhibitors

Caption: A logical workflow for troubleshooting low enzyme activity.

References

calibration curve issues for 3-Carboxypropyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-Carboxypropyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with your calibration curve for this compound quantification, particularly using LC-MS/MS.

Question: Why is my calibration curve for this compound not linear?

Answer:

Several factors can contribute to a non-linear calibration curve. Consider the following potential causes and solutions:

  • Concentration Range Exceeded: The concentration of your standards may be outside the linear dynamic range of the instrument.

    • Solution: Dilute your higher concentration standards or prepare a new set of standards with a narrower concentration range. It is crucial to determine the linear range of your assay through a validation experiment.

  • Improper Blank: The blank sample (matrix without the analyte) may be contaminated or not representative of the samples.

    • Solution: Prepare a fresh blank using the same matrix as your samples. Ensure all glassware and solvents are clean.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Reduce the concentration of your highest standards. If necessary, adjust the detector voltage or use a less sensitive transition for quantification.

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement.[1]

    • Solution:

      • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled this compound is the ideal internal standard as it will co-elute and experience similar matrix effects.

      • Dilute the Sample: Diluting the sample can minimize matrix effects, but ensure the analyte concentration remains above the limit of quantification.

  • Analyte Adsorption: this compound can adsorb to plasticware and column surfaces, especially at low concentrations.

    • Solution: Use glass or low-adsorption vials and consider adding a small amount of a competing agent to your mobile phase or sample solvent.

Question: I'm observing high variability and poor reproducibility in my calibration standards. What could be the cause?

Answer:

High variability is often linked to issues with sample preparation and the inherent stability of acyl-CoAs.

  • Analyte Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.

    • Solution:

      • Always prepare standards fresh and keep them on ice or in a cooled autosampler.

      • Use acidic conditions (e.g., addition of formic acid or sulfosalicylic acid) for extraction and in the final sample solvent to improve stability.[2]

      • Minimize the time between sample preparation and analysis.

  • Inconsistent Pipetting: Inaccurate pipetting of standards or internal standard can lead to significant errors.

    • Solution: Calibrate your pipettes regularly. Use appropriate pipette volumes for the concentrations you are preparing.

  • Incomplete Dissolution: The lyophilized standard may not be fully dissolved.

    • Solution: Vortex and sonicate the standard solution after reconstitution to ensure complete dissolution.

Question: My signal intensity for this compound is very low, even for my highest standard. How can I improve it?

Answer:

Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

  • Inefficient Extraction: The extraction method may not be efficiently recovering this compound from the sample matrix.

    • Solution: Optimize your extraction procedure. A common method involves protein precipitation with cold acetonitrile or a mixture of acetonitrile and methanol.[1]

  • Poor Ionization: The electrospray ionization (ESI) source conditions may not be optimal for this compound.

    • Solution: Optimize ESI parameters such as spray voltage, gas temperatures, and gas flow rates. Acyl-CoAs generally ionize well in positive ion mode.

  • Suboptimal MS/MS Transition: The selected precursor and product ion transition (MRM) may not be the most intense.

    • Solution: Infuse a pure standard of this compound to identify the most abundant precursor ion and its most intense, specific fragment ions. A common fragmentation for acyl-CoAs is the neutral loss of 507 amu.[2][3]

  • Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape and reduced signal intensity.

    • Solution: Implement a column wash step in your gradient or flush the column with a strong solvent after each batch of samples.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for this compound quantification?

While the exact linear range is instrument and method-dependent, a typical starting point for short-chain acyl-CoAs can range from low nanomolar to micromolar concentrations. It is essential to empirically determine the linear range for your specific assay by running a series of standards and evaluating the linearity of the response. A calibration curve should have a correlation coefficient (r²) of >0.99.

Q2: What is the best internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound. This will have the same chemical properties and chromatographic behavior as the analyte, effectively correcting for variations in sample preparation, injection volume, and matrix effects. If a stable isotope-labeled standard is not available, a structurally similar odd-chain acyl-CoA (e.g., C5-CoA) that is not present in the sample can be used.[4]

Q3: How should I prepare my stock solution of this compound?

Dissolve the lyophilized powder in a small amount of an appropriate solvent, such as a mixture of methanol and water, to create a concentrated stock solution. To improve stability, the solvent can be slightly acidic. Aliquot the stock solution into small, single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?

For this compound (C₂₅H₄₂N₇O₁₈P₃S), the expected mass of the [M+H]⁺ precursor ion is approximately 854.16 m/z.[5] A characteristic fragmentation of acyl-CoAs in positive ion mode MS/MS is the neutral loss of the 3'-phospho-ADP moiety, resulting in a product ion corresponding to [M+H - 507.1]⁺.[2][3] Therefore, a common MRM transition to monitor would be 854.16 → 347.06. It is highly recommended to confirm the optimal transitions by infusing a pure standard.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of short-chain acyl-CoAs using LC-MS/MS. Note that these are general ranges, and specific values for this compound must be determined during method validation.

ParameterTypical RangeNotes
Linearity (r²) > 0.99A lower value may indicate issues with standard preparation or matrix effects.
Limit of Detection (LOD) 10 - 100 fmol on columnHighly dependent on instrument sensitivity and sample cleanup.
Limit of Quantification (LOQ) 50 - 500 fmol on columnThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Precision (%CV) < 15%Intra- and inter-day precision should be assessed.
Accuracy (% Recovery) 85 - 115%Determined by spiking known amounts of analyte into the sample matrix.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50% methanol in water.

  • Prepare a Working Stock Solution (10 µg/mL): Dilute the stock solution 1:100 with 50% methanol in water.

  • Prepare Calibration Standards: Perform serial dilutions of the working stock solution to create a series of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Add Internal Standard: Spike each calibration standard and sample with the internal standard at a fixed concentration.

  • Storage: Store all solutions at -80°C in single-use aliquots.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Sample Collection: Collect biological samples and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

  • Homogenization: Homogenize the frozen tissue or cell pellet in a cold extraction solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • Protein Precipitation: Vortex the homogenate and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike IS Sample->Spike Standard This compound Standard Standard->Spike IS Internal Standard IS->Spike Extract Extraction & Protein Precipitation Spike->Extract LC Liquid Chromatography (Reverse Phase) Extract->LC MS Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_nonlinear Troubleshooting Non-Linearity cluster_variability Troubleshooting Variability Start Poor Calibration Curve NonLinear Non-Linearity? Start->NonLinear HighVar High Variability? NonLinear->HighVar No Concentration Check Concentration Range NonLinear->Concentration Yes Stability Assess Analyte Stability HighVar->Stability Yes Matrix Investigate Matrix Effects Concentration->Matrix Detector Check for Detector Saturation Matrix->Detector Pipetting Verify Pipetting Accuracy Stability->Pipetting Dissolution Ensure Complete Dissolution Pipetting->Dissolution

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

Unveiling the Identity of 3-Carboxypropyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of metabolic intermediates are paramount. This guide provides a comprehensive comparison of 3-Carboxypropyl-CoA with structurally similar and metabolically significant acyl-CoA molecules, offering insights into its potential biochemical roles and analytical methodologies for its confirmation.

Confirming the Identity of this compound

This compound is a coenzyme A thioester of succinic acid semialdehyde. Its chemical formula is C₂₅H₄₂N₇O₁₈P₃S. The presence of a terminal carboxyl group on the four-carbon acyl chain is a key identifying feature.

While not as extensively studied as other dicarboxylic acyl-CoAs, its structure suggests a potential role in fatty acid metabolism and amino acid catabolism. The PubChem database confirms its existence and provides detailed chemical information (CID 449583).[1]

Comparative Analysis with Alternative Acyl-CoA Molecules

To better understand the potential function and analytical considerations for this compound, it is instructive to compare it with other well-characterized dicarboxylic acyl-CoAs: Glutaryl-CoA, Adipyl-CoA, and Succinyl-CoA.

FeatureThis compoundGlutaryl-CoAAdipyl-CoASuccinyl-CoA
Acyl Chain 4-carbon dicarboxylic acid (from succinic semialdehyde)5-carbon dicarboxylic acid (glutaric acid)6-carbon dicarboxylic acid (adipic acid)4-carbon dicarboxylic acid (succinic acid)
Molecular Formula C₂₅H₄₂N₇O₁₈P₃SC₂₆H₄₂N₇O₁₉P₃SC₂₇H₄₄N₇O₁₉P₃SC₂₅H₄₀N₇O₁₉P₃S
Primary Metabolic Pathway Under investigation, likely related to fatty acid and amino acid metabolismDegradation of lysine, tryptophan, and hydroxylysine.[2][3]Formed during the omega-oxidation of fatty acids.[4]Intermediate in the Citric Acid Cycle and metabolism of several amino acids.[5][6][7][8]
Key Associated Enzymes To be determinedGlutaryl-CoA dehydrogenase.[3][9]Acyl-CoA hydrolase 8 (ACOT8).[4]Succinyl-CoA synthetase, α-ketoglutarate dehydrogenase.[6]

Experimental Protocols for Identification and Quantification

The analysis of acyl-CoAs, including this compound, is typically achieved through liquid chromatography-mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation for Acyl-CoA Analysis

Proper sample preparation is critical for the accurate quantification of acyl-CoAs due to their low abundance and susceptibility to degradation.

Protocol for Cultured Cells:

  • Cell Harvesting: Rinse confluent cell plates with ice-cold PBS. Scrape cells in ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Cell Lysis: Aspirate the supernatant and resuspend the cell pellet in ice-cold deionized water containing 0.6% formic acid.

  • Protein Precipitation: Add acetonitrile to the cell lysate, vortex, and sonicate to ensure homogeneity.

  • Storage: Store the extract at -80°C until analysis.[10]

Protocol for Tissue Samples:

  • Homogenization: Homogenize frozen powdered tissue in a solution of 100 mM KH₂PO₄ containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Extraction: Add 2-propanol and homogenize again. Subsequently, add saturated NH₄SO₄ and acetonitrile, and vortex the mixture.

  • Phase Separation: Centrifuge the sample. The upper aqueous phase containing the acyl-CoAs is collected.

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) can be used to purify and concentrate the acyl-CoAs.[11] An alternative method utilizes 5-sulfosalicylic acid (SSA) for deproteinization, which can improve the recovery of short-chain acyl-CoAs and CoA biosynthetic precursors without the need for SPE.[12]

LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (General Method):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as they are efficiently ionized under these conditions.[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known acyl-CoAs. For this, the precursor ion (the molecular ion of the acyl-CoA) and a specific product ion are selected. A common fragmentation pattern for acyl-CoAs in positive mode is the neutral loss of 507 amu, corresponding to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate portion of the CoA molecule.[12]

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of the metabolic context and analytical procedures, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Cell Pellet or Tissue Homogenate lysis Lysis & Protein Precipitation sample->lysis extraction Acyl-CoA Extraction lysis->extraction purification Purification (SPE) extraction->purification lc Liquid Chromatography Separation purification->lc ms Mass Spectrometry Detection lc->ms data Data Analysis & Quantification ms->data acyl_coa_metabolism cluster_amino_acids Amino Acid Catabolism cluster_fatty_acids Fatty Acid Metabolism cluster_tca Citric Acid Cycle lysine Lysine glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa tryptophan Tryptophan tryptophan->glutaryl_coa fa_oxidation ω-Oxidation adipyl_coa Adipyl-CoA fa_oxidation->adipyl_coa tca TCA Cycle succinyl_coa Succinyl-CoA tca->succinyl_coa glutaryl_coa->tca Enters TCA cycle after conversion adipyl_coa->tca Metabolized further succinyl_coa->tca Is a key intermediate carboxypropyl_coa This compound carboxypropyl_coa->glutaryl_coa Structural Similarity carboxypropyl_coa->adipyl_coa Structural Similarity carboxypropyl_coa->succinyl_coa

References

A Comparative Analysis of 3-Carboxypropyl-CoA and Other Key Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Carboxypropyl-CoA with other significant acyl-Coenzyme A (acyl-CoA) molecules. By examining their roles in pivotal metabolic pathways, enzymatic interactions, and physicochemical properties, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource for understanding the nuances of acyl-CoA metabolism and identifying potential targets for therapeutic intervention.

Acyl-CoAs are central intermediates in a vast array of metabolic processes, including fatty acid synthesis and degradation, the Krebs cycle, and cholesterol synthesis.[1][2] The acyl group's structure dictates the molecule's function and metabolic fate. This guide will focus on comparing this compound, a dicarboxylic acyl-CoA, with key monofunctional and other difunctional acyl-CoAs to highlight their distinct biochemical roles.

Comparative Overview of Acyl-CoA Properties

The biochemical behavior of an acyl-CoA is largely determined by the nature of its acyl chain. The following table summarizes the key characteristics of this compound and other representative acyl-CoAs.

Acyl-CoAChemical Formula (Acyl Group)Molecular Weight (Acyl Group)Key Metabolic PathwaysPrimary Function
This compound C4H5O3101.08 g/mol Putative: Dicarboxylic acid metabolism, reverse β-oxidationPotential intermediate in novel metabolic or engineered pathways
Acetyl-CoA C2H3O43.04 g/mol Fatty Acid Synthesis, Cholesterol Synthesis, Krebs CycleCentral metabolic intermediate, donor of acetyl groups[3][4]
Malonyl-CoA C3H3O387.04 g/mol Fatty Acid SynthesisPrimary building block for fatty acid elongation[4][5]
Succinyl-CoA C4H5O3101.08 g/mol Krebs Cycle, Heme SynthesisKey intermediate in the Krebs cycle
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) C6H9O4145.13 g/mol Cholesterol Synthesis, KetogenesisPrecursor for cholesterol and ketone bodies[6]
Palmitoyl-CoA C16H31O239.42 g/mol Fatty Acid Metabolism (β-oxidation and synthesis)Long-chain fatty acyl-CoA for energy storage and membrane synthesis

Metabolic Pathways and Key Enzymatic Reactions

The functional context of each acyl-CoA is defined by the metabolic pathways in which it participates. Understanding these pathways is crucial for appreciating the comparative roles of these molecules.

Fatty Acid Synthesis

Fatty acid synthesis is a fundamental anabolic process that utilizes acetyl-CoA and malonyl-CoA as primary substrates.[4] The pathway is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.[5] The subsequent elongation steps involve the sequential addition of two-carbon units from malonyl-CoA to the growing fatty acyl chain.

Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (+ CO2, ATP) Fatty_Acyl_ACP Growing Fatty Acyl-ACP Malonyl_CoA->Fatty_Acyl_ACP Fatty Acid Synthase (condensation) Fatty_Acyl_ACP->Fatty_Acyl_ACP Elongation Cycle (Reduction, Dehydration, Reduction) + NADPH Palmitate Palmitate (C16:0) Fatty_Acyl_ACP->Palmitate

Cholesterol Synthesis

The biosynthesis of cholesterol is a complex process that begins with the condensation of three molecules of acetyl-CoA to form HMG-CoA.[6][7] The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting step of this pathway and a major target for cholesterol-lowering drugs.[8]

Cholesterol_Synthesis Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase + Acetyl-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl_PPi Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PPi Multiple Steps Squalene Squalene Isopentenyl_PPi->Squalene Multiple Steps Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps

Krebs Cycle and Anaplerotic Reactions

Succinyl-CoA is a key intermediate in the Krebs cycle, participating in substrate-level phosphorylation. Its dicarboxylic nature is essential for its role in this central metabolic hub. The metabolism of this compound, being structurally similar to succinyl-CoA, could potentially intersect with anaplerotic pathways or modified Krebs cycles, particularly in engineered microorganisms. For instance, succinyl-CoA synthetase has been shown to activate other dicarboxylic acids like 3-sulfinopropionate to their corresponding CoA esters.[9][10]

Experimental Protocols for Acyl-CoA Analysis

The accurate quantification of acyl-CoA pools is essential for understanding their metabolic significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and specific measurement of various acyl-CoA species.[11][12]

Sample Preparation for Acyl-CoA Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity in biological samples by flash-freezing in liquid nitrogen or using cold methanol extraction.

  • Cell Lysis: Lyse cells using methods such as sonication or bead beating in an appropriate extraction buffer (e.g., 2.5% sulfosalicylic acid).[11]

  • Protein Precipitation: Precipitate proteins using agents like trichloroacetic acid (TCA) or by methanol extraction.[1]

  • Solid Phase Extraction (SPE): For samples requiring cleanup, SPE can be employed to remove interfering substances.[12]

  • Supernatant Collection: Centrifuge the lysate and collect the supernatant containing the acyl-CoAs.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using reversed-phase liquid chromatography with an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and peak shape.

  • Mass Spectrometry Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11] The transitions typically monitored involve the precursor ion ([M+H]+) and a fragment ion corresponding to the loss of the phosphopantetheine moiety or other characteristic fragments.[11]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Quenching Quenching Lysis Lysis Quenching->Lysis Precipitation Precipitation Lysis->Precipitation SPE SPE Precipitation->SPE Supernatant Supernatant SPE->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Comparative Performance and Applications

Direct experimental data on the metabolic role and performance of this compound is scarce in the literature. However, based on its structure, we can infer its potential behavior and compare it to well-characterized acyl-CoAs.

Enzymatic Specificity and Reactivity

The substrate specificity of enzymes that metabolize acyl-CoAs is a critical determinant of their biological function. While enzymes like fatty acid synthase and HMG-CoA reductase are highly specific for their respective substrates,[5][8] others, such as some acyl-CoA synthetases, exhibit broader specificity.[13]

  • Acetyl-CoA and Malonyl-CoA: These are specifically utilized by the enzymes of fatty acid and polyketide synthesis.[4][14]

  • HMG-CoA: This is a dedicated precursor for cholesterol and ketone body synthesis.[6]

  • Succinyl-CoA: Its metabolism is tightly integrated with the Krebs cycle.

  • This compound: Due to its dicarboxylic nature, it is unlikely to be a substrate for enzymes in fatty acid synthesis. It may, however, be a substrate for enzymes that recognize dicarboxylic acids, potentially acting as a competitive inhibitor for enzymes that bind succinyl-CoA. Further enzymatic assays are required to determine its specific interactions.

Potential in Biotechnology and Drug Development

The unique structure of this compound makes it an interesting molecule for metabolic engineering and synthetic biology. It could serve as a precursor for the biosynthesis of novel polymers or specialty chemicals. In drug development, synthetic analogs of this compound could be designed as specific enzyme inhibitors, targeting pathways that utilize structurally similar dicarboxylic acyl-CoAs.

Conclusion

While this compound is not a well-characterized metabolite, its comparison with key acyl-CoAs like acetyl-CoA, malonyl-CoA, succinyl-CoA, and HMG-CoA provides valuable insights into its potential biochemical roles. Its dicarboxylic nature distinguishes it from the more common fatty acyl-CoAs and suggests potential involvement in metabolic pathways that process dicarboxylic acids. The analytical techniques outlined in this guide provide a robust framework for the future investigation of this compound and other novel acyl-CoAs. Further research into the enzymatic interactions and metabolic fate of this compound will be crucial for elucidating its biological significance and harnessing its potential in biotechnology and medicine.

References

Validating the Central Role of 3-Carboxypropyl-CoA in Core Metabolic Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Carboxypropyl-CoA, more commonly known as succinyl-CoA, is a critical intermediate at the crossroads of several essential metabolic pathways. Its pivotal role in cellular bioenergetics and biosynthesis makes the enzymes that produce and consume it attractive targets for therapeutic intervention. This guide provides a comparative overview of the experimental validation of succinyl-CoA's function in three key pathways: the Citric Acid Cycle, Heme Biosynthesis, and Ketone Body Metabolism. We present key experimental data, detailed methodologies for cornerstone experiments, and visual representations of the involved pathways to facilitate a comprehensive understanding of its multifaceted importance.

Comparative Overview of Succinyl-CoA's Role and Validation

The significance of succinyl-CoA in the following pathways has been substantiated through a variety of experimental approaches, including kinetic analysis of key enzymes, metabolic flux studies, and investigation of genetic disorders.

PathwayPrimary Role of Succinyl-CoAKey Validating Enzyme(s)Alternative Pathways/Bypasses
Citric Acid Cycle (TCA) Intermediate in the central hub of cellular respiration for ATP production.[1]Succinyl-CoA Synthetase (SCS) / Succinate-CoA Ligase (SUCL)[2][3][4]Glyoxylate shunt (in some organisms), anaplerotic reactions.[5]
Heme Biosynthesis Essential precursor for the synthesis of porphyrins, the building blocks of heme.[6][7][8]δ-Aminolevulinic Acid Synthase (ALAS)[9]No direct alternative for the initial condensation step.
Ketone Body Metabolism CoA donor for the activation of ketone bodies in extrahepatic tissues.[9][10]Succinyl-CoA:3-ketoacid CoA Transferase (SCOT)[11][12][13]Acetoacetyl-CoA synthetase (provides a bypass in some tissues).

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies that have helped validate the function of succinyl-CoA in these pathways.

Table 1: Kinetic Parameters of Key Enzymes Utilizing Succinyl-CoA

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (U/mg)Reference
Succinyl-CoA Synthetase (SCS)Porcine MyocardiumSuccinyl-CoA--[2][3][14]
Succinyl-CoA:3-ketoacid CoA Transferase (SCOT)Rat Pancreatic IsletsSuccinyl-CoA--[11]
δ-Aminolevulinic Acid Synthase (ALAS2)In vitroSuccinyl-CoA--[6]

Note: Specific Km and Vmax values for succinyl-CoA were not consistently reported across the broad search results. The references indicate studies where kinetic mechanisms were investigated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the role of succinyl-CoA.

Protocol 1: Assay for Succinyl-CoA:3-ketoacid CoA Transferase (SCOT) Activity

This spectrophotometric assay is used to measure the activity of SCOT, a key enzyme in ketone body metabolism that utilizes succinyl-CoA.[11]

Principle: The transfer of CoA from succinyl-CoA to acetoacetate by SCOT produces acetoacetyl-CoA. The formation of the acetoacetyl-CoA thioester bond can be monitored by the increase in absorbance at 310 nm.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2

  • 50 mM Sodium acetoacetate

  • 0.2 mM Succinyl-CoA

Procedure:

  • Prepare the reaction mixture by combining the assay buffer and succinyl-CoA in a cuvette.

  • Add the enzyme sample to the reaction mixture.

  • Establish a baseline absorbance reading at 310 nm.

  • Initiate the reaction by adding sodium acetoacetate.

  • Monitor the increase in absorbance at 310 nm over time.

  • The rate of acetoacetyl-CoA formation is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of acetoacetyl-CoA.

  • A background rate without the addition of acetoacetate should be measured and subtracted from the total rate.[11]

Protocol 2: Analysis of Succinyl-CoA Synthetase (SCS) Kinetic Mechanism

Validating the role of succinyl-CoA in the TCA cycle involves detailed kinetic studies of SCS. These experiments help to elucidate the order of substrate binding and product release.[2][14]

Principle: Initial velocity studies are performed by varying the concentration of one substrate while keeping the others constant. The resulting data are fitted to different kinetic models to determine the best fit.

Materials:

  • Purified SCS enzyme

  • Reaction Buffer (e.g., Tris-HCl or HEPES at a specific pH)

  • Succinyl-CoA

  • ADP (or GDP)

  • Inorganic phosphate (Pi)

  • Coupling enzymes and substrates for a continuous spectrophotometric assay (e.g., pyruvate kinase and lactate dehydrogenase to monitor ATP formation)

Procedure:

  • A set of putative kinetic mechanisms (e.g., ordered ter-ter, ping-pong) are proposed based on existing literature.

  • Initial reaction velocities are measured under a wide range of substrate concentrations (succinyl-CoA, ADP/GDP, Pi) and product concentrations (succinate, CoA, ATP/GTP).

  • The experimental data are then fitted to the mathematical models representing each putative mechanism.

  • Statistical analysis (e.g., goodness-of-fit tests) is used to determine the model that best describes the experimental data.

  • For porcine myocardium SCS, an ordered ter-ter mechanism with dead-end product inhibition was identified as the best candidate.[3][14][15]

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the central position of succinyl-CoA in these metabolic pathways.

TCA_Cycle cluster_succinyl_coa alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase Complex Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase (SCS) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase

Figure 1. The Citric Acid Cycle highlighting Succinyl-CoA.

Heme_Biosynthesis Succinyl-CoA Succinyl-CoA delta-Aminolevulinate delta-Aminolevulinate Succinyl-CoA->delta-Aminolevulinate ALAS Glycine Glycine Glycine->delta-Aminolevulinate ALAS Porphobilinogen Porphobilinogen delta-Aminolevulinate->Porphobilinogen Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen III Coproporphyrinogen III Coproporphyrinogen III Uroporphyrinogen III->Coproporphyrinogen III Protoporphyrinogen IX Protoporphyrinogen IX Coproporphyrinogen III->Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX Heme Heme Protoporphyrin IX->Heme Ketone_Body_Metabolism cluster_io Acetoacetate Acetoacetate Acetoacetyl-CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl-CoA SCOT Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate SCOT 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA->2 Acetyl-CoA Thiolase

References

A Tale of Two Acyl-CoAs: A Comparative Guide to the Enzyme Kinetics of Glutaryl-CoA and Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, understanding the nuances of enzyme kinetics is paramount. This guide provides an objective comparison of the enzymatic processing of two critical metabolic intermediates: glutaryl-CoA and methylmalonyl-CoA. While structurally similar, their metabolic fates and the kinetics of the enzymes that govern them are markedly distinct.

This publication delves into the kinetic parameters of glutaryl-CoA dehydrogenase (GCDH) and methylmalonyl-CoA mutase (MCM), the primary enzymes responsible for the metabolism of glutaryl-CoA and methylmalonyl-CoA, respectively. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to provide a comprehensive resource for researchers investigating these metabolic pathways and their implications in health and disease.

At a Glance: Kinetic Showdown

The enzymatic processing of glutaryl-CoA and methylmalonyl-CoA is characterized by different enzymes with distinct kinetic profiles. A summary of the key kinetic parameters is presented below.

SubstrateEnzymeEC NumberK_m_ (for Acyl-CoA)V_max_Rate-Determining Step
Glutaryl-CoAGlutaryl-CoA Dehydrogenase (GCDH)1.3.8.6~4.7 µM (at pH 6.5)Varies by studyProduct (crotonyl-CoA) release
Methylmalonyl-CoAMethylmalonyl-CoA Mutase (MCM)5.4.99.2K_m_ for AdoCbl is ~200-5000 times normal in some mutations; K_m_ for methylmalonyl-CoA is generally normal.Varies significantly with mutationsIsomerization reaction

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and the specific isoform or mutant of the enzyme being studied.

Metabolic Crossroads: The Pathways of Glutaryl-CoA and Methylmalonyl-CoA

Glutaryl-CoA and methylmalonyl-CoA are intermediates in distinct but crucial metabolic pathways. Glutaryl-CoA is primarily involved in the degradation of the amino acids lysine and tryptophan. In contrast, methylmalonyl-CoA is a key player in the catabolism of odd-chain fatty acids and several amino acids, ultimately feeding into the citric acid cycle.

Metabolic_Pathways cluster_glutaryl_coa Glutaryl-CoA Pathway cluster_methylmalonyl_coa Methylmalonyl-CoA Pathway Lysine, Tryptophan Lysine, Tryptophan Glutaryl-CoA Glutaryl-CoA Lysine, Tryptophan->Glutaryl-CoA Glutaconyl-CoA Glutaconyl-CoA Glutaryl-CoA->Glutaconyl-CoA GCDH Crotonyl-CoA Crotonyl-CoA Glutaconyl-CoA->Crotonyl-CoA GCDH Acetyl-CoA Acetyl-CoA Crotonyl-CoA->Acetyl-CoA Odd-chain fatty acids, Valine, Isoleucine Odd-chain fatty acids, Valine, Isoleucine Propionyl-CoA Propionyl-CoA Odd-chain fatty acids, Valine, Isoleucine->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA MCM Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle GCDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Reaction Mixture Prepare Reaction Mixture Add GCDH Enzyme Add GCDH Enzyme Prepare Reaction Mixture->Add GCDH Enzyme Initiate with Glutaryl-CoA Initiate with Glutaryl-CoA Add GCDH Enzyme->Initiate with Glutaryl-CoA Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Initiate with Glutaryl-CoA->Monitor Absorbance at 340 nm Calculate Initial Rate Calculate Initial Rate Monitor Absorbance at 340 nm->Calculate Initial Rate Determine Kinetic Parameters Determine Kinetic Parameters Calculate Initial Rate->Determine Kinetic Parameters MCM_Assay_Workflow cluster_prep Holoenzyme Formation cluster_reaction Isomerization Reaction cluster_analysis Product Quantification Pre-incubate Apo-MCM with AdoCbl Pre-incubate Apo-MCM with AdoCbl Initiate with [¹⁴C]-Methylmalonyl-CoA Initiate with [¹⁴C]-Methylmalonyl-CoA Pre-incubate Apo-MCM with AdoCbl->Initiate with [¹⁴C]-Methylmalonyl-CoA Incubate at 37°C Incubate at 37°C Initiate with [¹⁴C]-Methylmalonyl-CoA->Incubate at 37°C Stop with TCA Stop with TCA Incubate at 37°C->Stop with TCA HPLC Separation HPLC Separation Stop with TCA->HPLC Separation Scintillation Counting Scintillation Counting HPLC Separation->Scintillation Counting Calculate Activity Calculate Activity Scintillation Counting->Calculate Activity

A Comparative Guide to Structural Analogs of 3-Carboxypropyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of structural analogs of 3-Carboxypropyl-CoA, also known as succinyl-CoA, for their application in biochemical research and drug development. The performance of these analogs as substrates or inhibitors for enzymes that recognize succinyl-CoA is detailed, supported by experimental data from peer-reviewed literature.

Introduction to this compound and its Analogs

This compound (succinyl-CoA) is a pivotal intermediate in the citric acid cycle and is involved in various metabolic pathways, including heme synthesis.[1][2] Its central role makes the enzymes that utilize it, such as succinyl-CoA synthetase (SCS), attractive targets for research and therapeutic intervention. Structural analogs of succinyl-CoA are invaluable tools for studying enzyme mechanisms, probing active sites, and developing specific inhibitors. These analogs typically feature modifications to the succinyl moiety, altering their electronic and steric properties while retaining affinity for the target enzyme.

This guide focuses on a comparative analysis of key succinyl-CoA analogs, providing quantitative data on their enzymatic interactions, detailed experimental protocols for their characterization, and visual representations of relevant biochemical pathways and workflows.

Comparative Performance of this compound Analogs

The following table summarizes the quantitative data on the interaction of various succinyl-CoA analogs with succinyl-CoA synthetase (SCS), the primary enzyme that metabolizes succinyl-CoA in the citric acid cycle.

AnalogEnzymeOrganismKinetic ParameterValueReference
3-Sulfinopropionyl-CoA (3SP-CoA) Succinyl-CoA Synthetase (SucCD)Advenella mimigardefordensisVmax0.12 ± 0.01 µmol min⁻¹ mg⁻¹[3][4][5]
Km0.818 ± 0.046 mM[3][4][5]
Succinyl-CoA (Natural Substrate) Succinyl-CoA Synthetase (SucCD)Advenella mimigardefordensisVmax9.85 ± 0.14 µmol min⁻¹ mg⁻¹[3][4][5]
Km0.143 ± 0.001 mM[3][4][5]
Tartryl-CoA GTP-specific Succinyl-CoA Synthetase (GTPSCS)HumanInhibitionInhibits after a single turnover[6][7]
Itaconyl-CoA Succinyl-CoA SynthetaseLiver mitochondriaSubstrate ActivityRecognized as a substrate[5]
Malyl-CoA Succinyl-CoA Synthetase (SucCD)E. coli, A. mimigardefordensis, A. borkumensis% Activity relative to Succinate10-21%[8]
Km (L-malate)2.5 - 3.6 mM[8]
Km (D-malate)3.6 - 4.2 mM[8]

Detailed Experimental Protocols

Enzymatic Synthesis and Characterization of 3-Sulfinopropionyl-CoA (3SP-CoA)

This protocol describes the in-vitro synthesis of 3SP-CoA and the subsequent kinetic characterization of its interaction with succinyl-CoA synthetase.

Materials:

  • 3-Sulfinopropionate (3SP)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Purified succinyl-CoA synthetase (SucCD) from Advenella mimigardefordensis

  • Tris-HCl buffer

  • Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) system

  • Spectrophotometer

Protocol:

  • Enzymatic Synthesis of 3SP-CoA:

    • Prepare a reaction mixture containing 10 mM 3SP, 0.25 mM CoA, 0.4 mM ATP, and 7 mM MgCl₂ in 50 mM Tris-HCl buffer (pH 7.4).[9]

    • Initiate the reaction by adding purified SucCD enzyme (200 µg/ml).[10]

    • Incubate the mixture at 37°C for up to 1 hour.[9]

    • Verify the formation of 3SP-CoA using LC-ESI-MS.[3][4]

  • Kinetic Analysis of Succinyl-CoA Synthetase with 3SP:

    • Perform enzyme assays in a reaction mixture containing varying concentrations of 3SP.

    • Monitor the reaction progress spectrophotometrically.

    • Determine the Vmax and Km values by fitting the initial rate data to the Michaelis-Menten equation.[3][4]

Crystallization of Human GTP-specific Succinyl-CoA Synthetase (GTPSCS) with Tartryl-CoA

This protocol outlines the method used to obtain crystals of human GTPSCS in complex with the inhibitory analog tartryl-CoA.

Materials:

  • Purified human GTP-specific succinyl-CoA synthetase (GTPSCS)

  • Tartrate

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl₂)

  • Crystallization buffer

Protocol:

  • Protein Expression and Purification:

    • Clone the genes for the α and β subunits of human GTPSCS into an expression vector and express in E. coli.[6]

    • Purify the heterodimeric protein using standard chromatography techniques.[6]

  • Crystallization:

    • Prepare a crystallization solution containing the purified GTPSCS, tartrate, CoA, and MgCl₂.[6][7]

    • Use vapor diffusion or other suitable crystallization methods to grow crystals.

    • The formation of tartryl-CoA occurs in situ, which then binds to the enzyme.[6]

  • Structure Determination:

    • Collect X-ray diffraction data from the obtained crystals.

    • Solve and refine the crystal structure to reveal the binding mode of tartryl-CoA in the active site of GTPSCS.[6][7]

Signaling Pathways and Experimental Workflows

Degradation Pathway of 3,3′-Dithiodipropionic Acid (DTDP)

The following diagram illustrates the metabolic pathway for the degradation of DTDP in Advenella mimigardefordensis, which involves the formation of 3-sulfinopropionyl-CoA.

DTDP_Degradation DTDP 3,3'-Dithiodipropionic Acid (DTDP) M3P 3-Mercaptopropionic Acid (3MP) DTDP->M3P LpdA (Disulfide Reductase) SP 3-Sulfinopropionic Acid (3SP) M3P->SP Mdo (Dioxygenase) SPCoA 3-Sulfinopropionyl-CoA (3SP-CoA) SP->SPCoA SucCD (Succinyl-CoA Synthetase) PCoA Propionyl-CoA SPCoA->PCoA Acd (3SP-CoA Desulfinase) Sulfite Sulfite SPCoA->Sulfite Metabolism Central Metabolism PCoA->Metabolism

Caption: Degradation pathway of DTDP to propionyl-CoA.

Experimental Workflow for Kinetic Analysis of Succinyl-CoA Synthetase Analogs

This diagram outlines the general workflow for the synthesis and kinetic evaluation of succinyl-CoA analogs.

Kinetic_Analysis_Workflow cluster_synthesis Analog Synthesis cluster_enzyme Enzyme Preparation cluster_kinetics Kinetic Analysis Chem_Syn Chemical Synthesis of Precursor Enz_Syn Enzymatic Conversion to CoA Analog Chem_Syn->Enz_Syn Purification Purification and Characterization (e.g., HPLC, MS) Enz_Syn->Purification Assay Enzyme Activity Assay with Analog Purification->Assay Expression Protein Expression (e.g., E. coli) Purification_Enz Protein Purification Expression->Purification_Enz Purification_Enz->Assay Data_Analysis Data Analysis (Michaelis-Menten) Assay->Data_Analysis Params Determination of Km, Vmax, Ki Data_Analysis->Params

Caption: Workflow for analog synthesis and kinetic analysis.

Conclusion

The structural analogs of this compound presented in this guide serve as powerful tools for biochemical and pharmacological research. Analogs such as 3-sulfinopropionyl-CoA act as alternative substrates, allowing for the elucidation of enzyme kinetics and metabolic pathways.[3][4][5] In contrast, molecules like tartryl-CoA function as potent inhibitors, providing a basis for the rational design of drugs targeting succinyl-CoA utilizing enzymes.[6][7] The provided experimental protocols and workflows offer a practical foundation for researchers to synthesize, characterize, and evaluate these and other novel analogs in their own experimental systems. The continued exploration of such molecular probes will undoubtedly deepen our understanding of cellular metabolism and open new avenues for therapeutic intervention.

References

Navigating Antibody Specificity: A Guide to Assessing Cross-Reactivity with 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, designed to bind to a specific antigen, also binds to other structurally similar molecules.[1] This can lead to inaccurate quantification, false-positive results, and misinterpretation of biological data. In the context of small molecules like 3-Carboxypropyl-CoA, even minor structural similarities with other metabolites can result in significant cross-reactivity. Therefore, rigorous validation is crucial.

Hypothetical Performance of a Novel Anti-3-Carboxypropyl-CoA Antibody

To illustrate the comparison process, we present hypothetical data for a newly developed monoclonal antibody, mAb-CPC-01, tested against this compound and a panel of structurally related molecules.

Competitive ELISA Data

The following table summarizes the cross-reactivity of mAb-CPC-01 as determined by competitive ELISA. The IC50 value represents the concentration of the competitor that inhibits 50% of the antibody binding to the target antigen. A lower IC50 indicates a higher affinity of the antibody for the molecule.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound Target Antigen 10 100
Acetyl-CoAStructurally Related5,0000.2
Succinyl-CoAStructurally Related2,5000.4
Butyryl-CoAStructurally Related> 10,000< 0.1
Free Coenzyme AStructurally Related> 10,000< 0.1

Cross-reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate interpretation of cross-reactivity data.

Competitive ELISA Protocol

This protocol is designed to assess the specificity of an antibody to this compound by measuring its ability to bind to the target in the presence of competing, structurally similar molecules.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA)

  • Monoclonal Antibody (mAb-CPC-01)

  • Competitor Molecules: this compound (as standard), Acetyl-CoA, Succinyl-CoA, Butyryl-CoA, Free Coenzyme A

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N H2SO4

  • Plate Reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and competitor molecules in Assay Buffer.

    • Add 50 µL of the diluted standard or competitor to the appropriate wells.

    • Add 50 µL of the primary antibody (mAb-CPC-01) at a pre-determined optimal concentration to all wells.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 values.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate complex processes and relationships.

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection plate 96-Well Plate antigen Coating Antigen (this compound-BSA) plate->antigen Incubate Overnight blocking_buffer Add Blocking Buffer (BSA) antigen->blocking_buffer Wash competitors Add Competitors & Primary Antibody blocking_buffer->competitors Wash secondary_ab Add Secondary Ab (HRP-conjugated) competitors->secondary_ab Wash substrate Add TMB Substrate secondary_ab->substrate Wash read Read Absorbance at 450 nm substrate->read Stop Reaction

Fig. 1: Workflow for Competitive ELISA to assess antibody cross-reactivity.

Cross_Reactivity_Concept cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Ab1 Antibody Ag1 Target Antigen (this compound) Ab1->Ag1 Strong Binding Ab2 Antibody Ag2 Target Antigen Ab2->Ag2 Strong Binding Ag3 Structurally Similar Molecule Ab2->Ag3 Weak Binding

Fig. 2: Conceptual diagram illustrating high specificity versus cross-reactivity.

Conclusion

The rigorous assessment of antibody cross-reactivity is a critical step in the development and validation of immunoassays. For small molecules like this compound, where structural analogs are abundant in biological matrices, a comprehensive evaluation using techniques such as competitive ELISA is indispensable. By following detailed protocols and employing systematic data analysis, researchers can ensure the reliability and accuracy of their findings, ultimately contributing to more robust and reproducible scientific outcomes.

References

Validating the Specificity of a 3-Carboxypropyl-CoA-Dependent Enzyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and characterization of novel enzymes are pivotal in advancing our understanding of metabolic pathways and identifying new therapeutic targets. This guide provides a comprehensive framework for validating the substrate specificity of a putative 3-Carboxypropyl-CoA-dependent enzyme. By employing rigorous comparative kinetic analyses and clear data visualization, researchers can unequivocally establish the enzyme's primary substrate and assess its potential for off-target effects.

Comparative Kinetic Analysis

To ascertain the specificity of an enzyme for this compound, it is essential to compare its catalytic efficiency with a panel of structurally analogous acyl-CoA molecules. The key kinetic parameters to determine are the Michaelis constant (Km) and the maximal velocity (Vmax), which are used to calculate the specificity constant (kcat/Km).[1][2][3] A significantly higher specificity constant for this compound over other potential substrates is a strong indicator of its preferred substrate.

Table 1: Comparative Kinetic Parameters of a Hypothetical Enzyme

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Specificity (%)
This compound 50 120 100 2.0 x 10⁶ 100
Succinyl-CoA25060502.0 x 10⁵10
Glutaryl-CoA50030255.0 x 10⁴2.5
Adipyl-CoA10001512.51.25 x 10⁴0.625
Acetyl-CoA500054.28.4 x 10²0.042
Malonyl-CoA>10000<1<0.8<80<0.004

Note: Data presented is hypothetical and serves as an example for comparative analysis.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to generating reliable kinetic data.[4][5] The following outlines a general protocol for determining the kinetic parameters of a this compound-dependent enzyme.

Protocol 1: Enzyme Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the initial reaction rates.

Materials:

  • Purified enzyme preparation

  • This compound (and other tested acyl-CoA substrates)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Coupling enzyme and its substrate (if required for detection)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each acyl-CoA substrate.

  • Set up a reaction mixture in a cuvette containing the assay buffer and all necessary components except the enzyme.

  • Initiate the reaction by adding a small, predetermined amount of the purified enzyme.

  • Immediately monitor the change in absorbance at a specific wavelength over time. The chosen wavelength will depend on the product formed or the consumption of a cofactor (e.g., NADH at 340 nm).

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.[6]

  • Repeat steps 2-5 for a range of substrate concentrations to generate a Michaelis-Menten plot.[6][7]

Protocol 2: Determination of Kinetic Parameters
  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Vmax and Km values.

  • Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

  • Determine the specificity constant (kcat/Km) for each substrate.[3]

Visualizing the Experimental Workflow and Specificity

Clear visual representations of the experimental process and the logical framework for specificity determination are crucial for communicating the findings effectively.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Enzyme Purified Enzyme Assay Spectrophotometric Assay (Varying Substrate Concentrations) Enzyme->Assay Substrates Acyl-CoA Substrates (this compound & Analogs) Substrates->Assay Data Initial Velocity Data (V₀) Assay->Data MM_Plot Michaelis-Menten Plot Data->MM_Plot Kinetic_Params Determine Km, Vmax MM_Plot->Kinetic_Params Specificity Calculate kcat/Km Kinetic_Params->Specificity Comparison Compare kcat/Km Values Specificity->Comparison Conclusion Validate Specificity Comparison->Conclusion specificity_logic Enzyme Enzyme High_Specificity High kcat/Km Enzyme->High_Specificity + Low_Specificity Low kcat/Km Enzyme->Low_Specificity + Substrate1 This compound Substrate1->High_Specificity Substrate2 Alternative Substrate Substrate2->Low_Specificity Conclusion Specific for This compound High_Specificity->Conclusion Low_Specificity->Conclusion metabolic_pathway Precursor Metabolic Precursor Intermediate1 Intermediate A Precursor->Intermediate1 Substrate This compound Intermediate1->Substrate Product Product P Substrate->Product   Enzyme Downstream Downstream Metabolism Product->Downstream Enzyme Validated Enzyme

References

A Comparative Guide to Analytical Methods for 3-Carboxypropyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the detection and quantification of 3-Carboxypropyl-CoA, also known as glutaryl-CoA. As a key intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan, accurate measurement of glutaryl-CoA is crucial for research in metabolic disorders, such as Glutaric Aciduria Type I, and for drug development targeting associated pathways. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

The selection of an appropriate analytical method for this compound detection depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. LC-MS/MS generally offers the highest sensitivity and specificity, making it ideal for complex biological matrices and low-abundance measurements. HPLC coupled with UV detection provides a more accessible and cost-effective alternative, suitable for applications where high sensitivity is not the primary concern. Enzymatic assays offer a functional approach, measuring the activity of related enzymes, which can be an indirect measure of the substrate's presence.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Sensitivity Very High (nM to pM range)Moderate (µM range)Variable, depends on enzyme kinetics
Specificity Very HighModerateHigh (for a specific enzyme)
Quantitative Accuracy HighGoodGood (with proper controls)
Throughput HighModerateLow to Moderate
Instrumentation Cost HighModerateLow
Sample Complexity Tolerant to complex matricesCan be affected by matrixCan be affected by inhibitors/activators

Quantitative Performance Data

The following table summarizes the quantitative performance characteristics of LC-MS/MS and HPLC-UV for the analysis of short-chain acyl-CoAs, including glutaryl-CoA. Data is compiled from various studies to provide a comparative overview.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 2 to 133 nM[1]~0.1 ppm (general)[2]
Limit of Quantitation (LOQ) 10 S/N ratio above blank[1]0.001695 µg/mL (for a similar compound)[3]
**Linearity (R²) **>0.99[1]>0.99[3]
Precision (%RSD) Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4% (for long-chain acyl-CoAs)[4]<2%[5]
Accuracy (% Recovery) 80-114%[1]95-97%[6]

Note: The performance of HPLC-UV for glutaryl-CoA specifically is not as widely reported as for LC-MS/MS. The values presented are indicative of the general performance of the technique for similar analytes.

Signaling and Metabolic Pathways

This compound (glutaryl-CoA) is a central molecule in the degradation pathway of L-lysine. A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaryl-CoA and its metabolites, glutaric acid and 3-hydroxyglutaric acid, resulting in the neurometabolic disorder Glutaric Aciduria Type I.

Lysine Degradation Pathway L-Lysine Degradation and Glutaryl-CoA Metabolism cluster_mitochondrion Mitochondrion cluster_diagnosis Diagnostic Workflow for Glutaric Aciduria Type I Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS alpha_ketoglutarate α-Ketoglutarate alpha_ketoglutarate->Saccharopine alpha_aminoadipate_semialdehyde α-Aminoadipate semialdehyde Saccharopine->alpha_aminoadipate_semialdehyde AASS alpha_aminoadipate α-Aminoadipate alpha_aminoadipate_semialdehyde->alpha_aminoadipate ALDH7A1 alpha_ketoadipate α-Ketoadipate alpha_aminoadipate->alpha_ketoadipate Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA (this compound) alpha_ketoadipate->Glutaryl_CoA Oxoglutarate dehydrogenase complex Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase (GCDH) Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid Accumulation in GA-I Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Multiple steps Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Glutaric_Acid->Hydroxyglutaric_Acid Newborn_Screening Newborn Screening (Blood Spot) Urine_Analysis Urine Organic Acid Analysis Newborn_Screening->Urine_Analysis Elevated C5DC Plasma_Analysis Plasma Acylcarnitine Analysis Newborn_Screening->Plasma_Analysis Elevated C5DC Enzyme_Assay Enzyme Assay (Fibroblasts/Leukocytes) Urine_Analysis->Enzyme_Assay Diagnosis Diagnosis of GA-I Urine_Analysis->Diagnosis Plasma_Analysis->Enzyme_Assay Plasma_Analysis->Diagnosis Enzyme_Assay->Diagnosis Genetic_Testing GCDH Gene Sequencing Genetic_Testing->Diagnosis

Caption: L-Lysine degradation pathway and diagnostic workflow for Glutaric Aciduria Type I.

Experimental Protocols

LC-MS/MS Method for Glutaryl-CoA Quantification

This protocol provides a general framework for the quantification of glutaryl-CoA in biological samples, such as plasma or cell lysates.

a. Sample Preparation (from Cultured Cells) [7][8]

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.[8]

  • Extraction: Add ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the cells. For adherent cells, scrape the cells in the cold methanol. For suspension cells, resuspend the cell pellet in the cold methanol.[8]

  • Lysis and Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex the sample briefly and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[8]

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS system, such as 50% methanol in 50 mM ammonium acetate (pH 7).[8]

LC_MS_Sample_Prep start Cultured Cells wash Wash with ice-cold PBS start->wash extract Extract with cold Methanol + Internal Standard wash->extract centrifuge Centrifuge (15,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Workflow for LC-MS/MS sample preparation from cultured cells.

b. Chromatographic and Mass Spectrometric Conditions

  • LC Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient elution with a binary solvent system is common. For example, Solvent A: water with a volatile buffer like ammonium acetate, and Solvent B: acetonitrile or methanol.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is often employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for glutaryl-CoA would be specific precursor-to-product ion pairs.

HPLC-UV Method for Acyl-CoA Analysis

This protocol outlines a general procedure for the analysis of acyl-CoAs using HPLC with UV detection.

a. Sample Preparation Sample preparation is similar to that for LC-MS/MS, involving protein precipitation and extraction. However, as UV detection is less sensitive, a concentration step after extraction might be necessary.

b. Chromatographic Conditions [2][9]

  • LC Column: A C18 or C8 reversed-phase column is suitable.[2]

  • Mobile Phase: An isocratic or gradient elution with a buffer/organic solvent mixture (e.g., water-acetonitrile) is used.[2]

  • Detection: A UV detector is set to a wavelength where the CoA moiety has maximum absorbance, typically around 260 nm.

  • Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.

Enzymatic Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

A direct enzymatic assay for glutaryl-CoA quantification is not commonly available as a commercial kit. However, the activity of the enzyme that metabolizes glutaryl-CoA, glutaryl-CoA dehydrogenase (GCDH), can be assayed, providing an indirect measure of the pathway's function. This is particularly relevant for the diagnosis of Glutaric Aciduria Type I.

a. Principle The assay measures the rate of reduction of an electron acceptor, coupled to the dehydrogenation of glutaryl-CoA by GCDH.

b. Protocol Outline

  • Sample Preparation: Prepare a lysate from cultured fibroblasts or isolated leukocytes.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer, the substrate (glutaryl-CoA), and an electron acceptor (e.g., a dye that changes color or fluorescence upon reduction).

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture.

  • Detection: Monitor the change in absorbance or fluorescence of the electron acceptor over time using a spectrophotometer or fluorometer.

  • Calculation: The rate of change is proportional to the GCDH activity in the sample.

Note: This is a generalized protocol. Specific conditions such as buffer composition, substrate concentration, and choice of electron acceptor need to be optimized for the specific application.

Conclusion

The choice of analytical method for the detection of this compound (glutaryl-CoA) is contingent on the specific research question and available resources. For highly sensitive and specific quantification in complex biological samples, LC-MS/MS is the superior method. HPLC-UV offers a reliable and more accessible alternative for applications where lower sensitivity is acceptable. Enzymatic assays , while less direct for quantifying the metabolite itself, are invaluable for assessing the functional activity of the metabolic pathway in which glutaryl-CoA is an intermediate. This guide provides the foundational information for researchers to select and implement the most appropriate method for their studies.

References

A Comparative Guide to the Functional Roles of Succinyl-CoA and its Elusive Analog, 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established metabolic intermediate, succinyl-CoA, with the lesser-known molecule, 3-Carboxypropyl-CoA. Due to the limited available data on this compound, this comparison leverages information on its close structural analog, glutaryl-CoA, to infer potential functional distinctions.

Introduction

Succinyl-CoA is a pivotal thioester of coenzyme A that sits at the crossroads of several major metabolic pathways, including the citric acid cycle and the metabolism of amino acids and fatty acids. Its versatile role in cellular bioenergetics and biosynthesis makes it a key molecule of interest in metabolic research. In contrast, this compound, which is structurally similar, is not a commonly recognized metabolite, and information regarding its physiological role is scarce. This guide aims to provide a clear, data-supported overview of the known functions of succinyl-CoA and to draw evidence-based inferences about the potential functional landscape of this compound.

At a Glance: Succinyl-CoA vs. This compound (Glutaryl-CoA)

The following table summarizes the key functional and structural differences between succinyl-CoA and glutaryl-CoA, the closest well-characterized analog of this compound.

FeatureSuccinyl-CoAThis compound (as Glutaryl-CoA)
Chemical Structure Coenzyme A thioester of succinic acid (a 4-carbon dicarboxylic acid)Coenzyme A thioester of glutaric acid (a 5-carbon dicarboxylic acid)
Primary Metabolic Role Central intermediate in the Citric Acid Cycle; key in heme synthesis, ketone body metabolism, and catabolism of certain amino acids and odd-chain fatty acids.[1][2]Intermediate in the catabolism of the amino acids lysine and tryptophan.[3]
Major Biosynthetic Pathways Oxidative decarboxylation of α-ketoglutarate; metabolism of propionyl-CoA derived from odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine).[1]Degradation pathways of lysine and tryptophan.[3]
Key Enzymatic Reactions - Formation: α-ketoglutarate dehydrogenase. - Conversion to Succinate: Succinyl-CoA synthetase (generating GTP or ATP). - Heme Synthesis: δ-aminolevulinate synthase.- Formation: Glutaryl-CoA dehydrogenase. - Transfer of CoA: Succinyl-CoA:glutarate-CoA transferase.[4]
Metabolic Significance Direct link between the citric acid cycle and numerous other metabolic pathways, crucial for cellular energy production and biosynthesis.Primarily involved in the degradation pathways of specific amino acids.

Structural and Functional Differences

The fundamental difference between succinyl-CoA and this compound (glutaryl-CoA) lies in the length of their dicarboxylic acid chains. Succinyl-CoA possesses a four-carbon succinyl group, while glutaryl-CoA has a five-carbon glutaryl group. This seemingly minor difference in a single methylene group has profound implications for their respective metabolic roles and enzymatic interactions.

Enzyme active sites are highly specific to the size, shape, and charge of their substrates. The additional carbon in glutaryl-CoA would likely prevent it from fitting into the active sites of enzymes that have evolved to bind succinyl-CoA, such as succinyl-CoA synthetase. Conversely, succinyl-CoA is not a substrate for enzymes in the lysine and tryptophan degradation pathways that process glutaryl-CoA.[3]

Metabolic Pathways

Succinyl-CoA: A Central Metabolic Hub

Succinyl-CoA is a critical intermediate in the citric acid cycle , where it is formed from α-ketoglutarate and subsequently converted to succinate, a reaction that is coupled to substrate-level phosphorylation to produce GTP or ATP.[1] Beyond the citric acid cycle, succinyl-CoA serves as a precursor for heme synthesis and is a key entry point for the carbon skeletons of several amino acids (valine, isoleucine, and methionine) and odd-chain fatty acids into central metabolism.[1][2]

Succinyl_CoA_Pathways cluster_TCA Citric Acid Cycle cluster_Amino_Acids Amino Acid Catabolism cluster_Fatty_Acids Fatty Acid Oxidation cluster_Heme Heme Synthesis alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA α-KG Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase δ-Aminolevulinate δ-Aminolevulinate Succinyl-CoA->δ-Aminolevulinate ALA Synthase Val, Ile, Met Val, Ile, Met Propionyl-CoA Propionyl-CoA Val, Ile, Met->Propionyl-CoA Propionyl-CoA->Succinyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA

Fig. 1: Major metabolic pathways involving succinyl-CoA.
This compound (Glutaryl-CoA): A Specialized Role

In contrast, glutaryl-CoA's role is primarily confined to the catabolic pathways of lysine and tryptophan. It is an intermediate that is further metabolized, and its accumulation is associated with the metabolic disorder glutaric aciduria type 1.[4]

Glutaryl_CoA_Pathway Lysine, Tryptophan Lysine, Tryptophan Glutaryl-CoA Glutaryl-CoA Lysine, Tryptophan->Glutaryl-CoA Catabolism Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Glutaryl-CoA Dehydrogenase

Fig. 2: Simplified catabolic pathway involving glutaryl-CoA.

Experimental Protocols

Given the extensive research on succinyl-CoA, numerous well-established experimental protocols are available. Below are outlines of key methodologies.

Assay for Succinyl-CoA Synthetase Activity

This assay measures the conversion of succinyl-CoA to succinate.

Principle: The activity of succinyl-CoA synthetase is determined by monitoring the formation of a hydroxamate from succinate and hydroxylamine in the presence of the enzyme, CoA, and ATP. The succinyl-hydroxamate product forms a colored complex with ferric chloride, which can be quantified spectrophotometrically.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, succinate, and hydroxylamine.

  • Enzyme Preparation: Isolate mitochondria or use a purified enzyme preparation.

  • Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Termination: Stop the reaction by adding ferric chloride in trichloroacetic acid.

  • Detection: Centrifuge to remove precipitated protein and measure the absorbance of the supernatant at 540 nm.

  • Quantification: Determine the amount of succinyl-hydroxamate formed by comparing the absorbance to a standard curve.

Quantification of Succinyl-CoA by GC-MS

This method allows for the precise measurement of succinyl-CoA levels in tissues.

Principle: Tissue extracts are derivatized to convert non-volatile acyl-CoAs into volatile compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Stable isotope-labeled internal standards are used for accurate quantification.

Protocol Outline:

  • Tissue Extraction: Homogenize tissue in perchloric acid and spike with a known amount of a stable isotope-labeled succinyl-CoA internal standard (e.g., [¹³C₄]succinyl-CoA).

  • Hydrolysis: Hydrolyze the succinyl-CoA to succinate.

  • Derivatization: Convert the succinate to a volatile derivative (e.g., a tert-butyldimethylsilyl ester).

  • GC-MS Analysis: Separate the derivatized succinate by gas chromatography and detect and quantify the fragments by mass spectrometry, comparing the signal of the endogenous molecule to the internal standard.[5]

Logical Workflow for Investigating a Novel Acyl-CoA

The following diagram illustrates a logical workflow for characterizing a potentially novel acyl-CoA like this compound.

Investigation_Workflow Hypothesized Acyl-CoA Hypothesized Acyl-CoA Chemical Synthesis Chemical Synthesis Hypothesized Acyl-CoA->Chemical Synthesis In silico Enzyme Screening In silico Enzyme Screening Hypothesized Acyl-CoA->In silico Enzyme Screening In vitro Enzyme Assays In vitro Enzyme Assays Chemical Synthesis->In vitro Enzyme Assays In silico Enzyme Screening->In vitro Enzyme Assays Cellular Metabolomics Cellular Metabolomics In vitro Enzyme Assays->Cellular Metabolomics In vivo Isotope Tracing In vivo Isotope Tracing Cellular Metabolomics->In vivo Isotope Tracing Functional Characterization Functional Characterization In vivo Isotope Tracing->Functional Characterization

Fig. 3: A logical workflow for the functional characterization of a novel acyl-CoA.

Conclusion

Succinyl-CoA is a cornerstone of cellular metabolism, with well-defined roles in energy production and biosynthesis. Its functional breadth is a direct consequence of its chemical structure, which is recognized by a multitude of enzymes. In contrast, this compound is not a known major metabolite. Based on the analysis of its close structural analog, glutaryl-CoA, it can be inferred that this compound, if it exists in biological systems, would likely participate in highly specialized and distinct metabolic pathways. The structural difference of a single carbon atom is sufficient to dictate a vastly different metabolic fate, underscoring the remarkable specificity of enzymatic catalysis that governs cellular metabolism. Future research, following the outlined experimental workflows, would be necessary to definitively establish the existence and any potential physiological relevance of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Carboxypropyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the absence of specific toxicological data for 3-Carboxypropyl-CoA, it is crucial to handle it with a high degree of caution, treating it as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE): A complete set of PPE should be worn at all times. This includes a NIOSH-approved respirator, chemical-resistant nitrile gloves, and safety goggles or a face shield. A lab coat is also required to protect from potential skin contact.

  • Ventilation: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, the area should be secured. The spilled material should be absorbed with an inert, dry material (e.g., vermiculite, sand) and collected into a designated hazardous waste container. The affected area must then be decontaminated according to your institution's established protocols.

Quantitative Data for Safe Handling

The table below summarizes key parameters for the safe handling and disposal of this compound, based on best practices for similar laboratory chemicals.

ParameterSpecificationSource/Recommendation
Waste Category Chemical Waste (Non-acutely hazardous unless otherwise specified by institutional guidelines)General Laboratory Waste Guidelines
Recommended PPE Nitrile gloves, safety goggles/face shield, lab coat, NIOSH-approved respiratorStandard practice for handling chemicals with unknown toxicity
Storage of Waste Tightly sealed, clearly labeled container in a designated chemical waste storage areaInstitutional Environmental Health and Safety (EHS) Guidelines
Disposal Method Incineration by a licensed hazardous waste disposal companyCommon practice for organic chemical waste

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed waste disposal facility.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated, chemically resistant, and sealable container.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the date of accumulation.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area for chemical waste.

    • Follow all institutional guidelines for the storage of hazardous materials, including segregation from incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste container's contents.

  • Aqueous Waste Containing this compound:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect these solutions in a separate, clearly labeled hazardous waste container for liquids.

    • While enzymatic hydrolysis by acyl-CoA hydrolases can degrade acyl-CoA compounds, this is not a recommended at-source treatment without a validated and approved institutional protocol.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and steps from initial handling to final disposal.

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Solid or Aqueous) fume_hood->generate_waste solid_waste Collect Solid Waste in Labeled, Sealed Container generate_waste->solid_waste Solid Waste aqueous_waste Collect Aqueous Waste in Labeled, Sealed Container generate_waste->aqueous_waste Aqueous Waste store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste aqueous_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Dispose via Licensed Waste Management Facility contact_ehs->end_disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with handling and disposing of this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols.

Personal protective equipment for handling 3-Carboxypropyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal protocols for 3-Carboxypropyl-CoA, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required PPE: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[4] This should be supplemented with the appropriate gloves and other protective equipment based on a risk assessment.[4][5]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles are required for protection against liquid splashes and chemical vapors.[4] A face shield should be worn over goggles when there is a significant splash hazard.[4][6]Protects eyes from accidental splashes and contact with aerosols.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) are the minimum requirement.[4][7] For prolonged contact or handling larger quantities, consider double-gloving or using heavy-duty gloves.[4]Prevents direct skin contact with the chemical.[7]
Body Protection A full-length, long-sleeved laboratory coat or a chemical-resistant apron must be worn.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.[8][9]Reduces the risk of respiratory tract irritation.[2]

Handling and Operational Plan

A systematic approach to handling this compound, from preparation to disposal, is essential for safety and experimental integrity.

Workflow for Handling this compound

prep Preparation - Confirm chemical identity - Review SDS/safety info - Don appropriate PPE handling Handling & Use - Work in a chemical fume hood - Use designated equipment - Avoid generating dust/aerosols prep->handling Proceed with caution spill Spill Management - Evacuate and alert others - Contain the spill - Neutralize and clean up - Dispose of waste properly handling->spill If spill occurs storage Storage - Store in a cool, dry place - Keep container tightly closed - Segregate from incompatible materials handling->storage After use decon Decontamination - Clean work surfaces thoroughly - Decontaminate all used equipment - Remove and dispose of PPE correctly handling->decon Post-experiment spill->decon storage->handling disposal Waste Disposal - Collect in a labeled, sealed container - Follow institutional and local regulations - Do not mix with other waste streams decon->disposal

Figure 1. A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, thoroughly review this guide and any available safety information for similar carboxylic acids.[10][11]

    • Ensure that a chemical hygiene plan is in place and has been reviewed.[12]

    • Verify that eyewash stations and safety showers are accessible and operational.[1][9]

    • Don all required PPE as specified in the table above.[4]

  • Weighing and Transfer:

    • Conduct all manipulations that may generate dust or aerosols within a chemical fume hood or other ventilated enclosure.[8]

    • Use only the amount of chemical needed for the procedure. Do not return excess material to the original container.[12]

    • When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.

  • In-Use Procedures:

    • Keep the container tightly closed when not in use.

    • Avoid direct contact and inhalation.[1]

    • If heating is required, never use a direct flame.[12]

    • Be aware of incompatible materials, such as strong bases, and avoid storing them together.[10]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the substance comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][13]

  • Cleanup:

    • For small spills of solid material, carefully sweep up the substance to avoid creating dust and place it in a labeled container for disposal.[9]

    • Clean the spill area with an appropriate solvent or detergent and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to ensure environmental and personal safety.

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, clearly labeled, and sealed hazardous waste container.[7][12]

  • Disposal Route:

    • Chemical waste must be disposed of through your institution's environmental health and safety office.[12]

    • Never pour chemical waste down the sink or dispose of it in the regular trash.[12]

    • Consult the label and any available safety data sheets for specific disposal information and always follow appropriate chemical disposal regulations.[12]

By adhering to these safety and logistical protocols, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.